Spheroidene
Description
Properties
CAS No. |
13836-61-8 |
|---|---|
Molecular Formula |
C41H60O |
Molecular Weight |
568.9 g/mol |
IUPAC Name |
(6E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E)-31-methoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,20,22,24,26,28-dodecaene |
InChI |
InChI=1S/C41H60O/c1-34(2)20-14-23-37(5)26-17-29-38(6)27-15-24-35(3)21-12-13-22-36(4)25-16-28-39(7)30-18-31-40(8)32-19-33-41(9,10)42-11/h12-13,15-16,18-22,24-28,30-32H,14,17,23,29,33H2,1-11H3/b13-12+,24-15+,25-16+,30-18+,32-19+,35-21+,36-22+,37-26+,38-27+,39-28+,40-31+ |
InChI Key |
FJOCMTHZSURUFA-AXYGSFPTSA-N |
SMILES |
CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)OC)C)C)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/CC(C)(C)OC)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)OC)C)C)C)C |
Synonyms |
1-methoxy-3,4-didehydro-1,2,7',8'-tetrahydro-psi,psi-carotene all-trans-spheroidene spheroidene |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure of Spheroidene
Introduction
Spheroidene is an acyclic carotenoid pigment with a characteristic methoxy (B1213986) group, predominantly found in the photosynthetic apparatus of various purple non-sulfur bacteria, such as Rhodobacter sphaeroides and Rhodopseudomonas sphaeroides.[1] As a component of the light-harvesting and reaction center complexes, this compound plays a crucial dual role.[1] Firstly, it functions as an accessory light-harvesting pigment, absorbing light in the blue-green region of the spectrum (320–500 nm) where bacteriochlorophyll (B101401) absorbance is minimal and transferring the captured energy to bacteriochlorophyll.[1] Secondly, it provides essential photoprotection by quenching the triplet states of bacteriochlorophyll, thereby preventing the formation of damaging singlet oxygen.[1][2] This guide provides a detailed examination of its chemical structure, physicochemical properties, biosynthesis, and the experimental protocols used for its characterization.
Chemical Structure and Nomenclature
This compound is a tetraterpenoid, a class of organic chemicals derived from four terpene units.[1] Its structure is characterized by a long, conjugated polyene chain, which is responsible for its light-absorbing properties and its distinct brick-red color in purified form.[1]
-
Systematic IUPAC Name : (6E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E)-31-methoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,20,22,24,26,28-dodecaene[1][3]
-
Common IUPAC Name : (3E)-1-Methoxy-3,4-didehydro-1,2,7',8'-tetrahydro-ψ,ψ-carotene[1]
The molecule's backbone is an open-chain (acyclic) structure with ten conjugated double bonds. A distinguishing feature is the presence of a methoxy group (-OCH₃) at the C1 position of the polyene chain.[1][4]
While often depicted as the all-trans isomer in literature, structural studies using X-ray diffraction on the photosynthetic reaction center of Rhodobacter sphaeroides have revealed that this compound naturally exists in a 15,15'-cis configuration.[1][5] This specific conformation is critical for its efficient function within the protein complex.[5]
Physicochemical Properties
The extensive π-electron conjugation in this compound defines its key physicochemical and spectroscopic properties. The following table summarizes essential quantitative data for the all-trans isomer.
| Property | Value | Source |
| Molar Mass | 568.93 g/mol | [1][3] |
| Melting Point | 135–138 °C (275–280 °F) | [1] |
| Absorption Maxima (λmax) | 425, 451, 482 nm (in n-hexane) | [6] |
| S₁ Excited State Lifetime | 8.7 ps (for N=10 conjugated double bonds) | [2] |
Note: The absorption maxima correspond to the vibronic bands of the S₀ → S₂ electronic transition. The number and position of these peaks can shift depending on the solvent and the local protein environment.[6][7]
Biosynthesis Pathway
The biosynthesis of this compound is a multi-step enzymatic process that begins with the universal C5 isoprene (B109036) precursors. The pathway is part of the broader carotenoid synthesis network found in photosynthetic bacteria.[1][8]
The key steps are:
-
Phytoene (B131915) Synthesis : Two molecules of Geranylgeranyl pyrophosphate (GGPP), a C20 isoprenoid, condense to form the C40 backbone of phytoene.[1]
-
Desaturation : Phytoene undergoes three successive desaturation steps, catalyzed by the enzyme phytoene desaturase (CrtI), to introduce conjugated double bonds, yielding neurosporene (B1235373).[1][9]
-
Hydration : The C1 position of neurosporene is hydrated by the enzyme CrtC, adding a hydroxyl group.[10]
-
Methylation : The hydroxyl group is then methylated using S-adenosylmethionine (SAM) as the methyl donor, a reaction that forms the characteristic methoxy group of this compound.[4]
In some bacteria and under certain conditions (e.g., aerobic), this compound can be further oxidized by the enzyme CrtA to produce the ketone spheroidenone (B77047).[1][11]
Experimental Methodologies
The isolation, purification, and characterization of this compound rely on a combination of chromatographic and spectroscopic techniques.
Purification by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for purifying all-trans this compound from bacterial extracts and for separating it from its various cis-isomers and other carotenoids.[12]
-
Objective : To obtain a pure sample of a specific this compound isomer for spectroscopic analysis.
-
Stationary Phase : A C18 reversed-phase column (e.g., 200 × 4.6 mm, 5 µm particle size) is commonly used.[12]
-
Mobile Phase : A gradient elution program is effective. A typical protocol might start with an isocratic phase of methanol/n-hexane (95/5 v/v), followed by a linear gradient to methanol/water mixtures to elute different components.[12]
-
Flow Rate : A standard flow rate is 1.0-2.0 mL/min.[12]
-
Detection : The eluent is monitored using a UV-Vis detector set to the absorption maximum of this compound, typically around 450 nm.[12] Fractions corresponding to the desired peak are collected for further analysis.
Spectroscopic Analysis
Spectroscopy is essential for confirming the identity of this compound and probing its electronic properties.
-
Objective : To determine the absorption characteristics and excited-state dynamics.
-
Protocol (Absorption Spectroscopy) :
-
A purified sample of this compound is dissolved in a spectroscopic-grade solvent (e.g., n-hexane, tetrahydrofuran).[6][13]
-
The solution is placed in a quartz cuvette.
-
An absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a range of approximately 300–600 nm.
-
The resulting spectrum shows the characteristic three-peaked vibronic structure of the S₀ → S₂ transition, and the wavelengths of maximum absorbance (λmax) are determined.[6][7]
-
-
Protocol (Transient Absorption Spectroscopy) :
-
This pump-probe technique is used to measure the lifetimes of excited states (e.g., S₁).
-
A femtosecond laser pulse (the "pump") excites the sample.
-
A second, delayed pulse (the "probe") measures the change in absorption of the sample as the excited states relax.
-
By varying the delay time between the pump and probe pulses, the decay kinetics of the excited states can be mapped out, allowing for the calculation of their lifetimes.[7][14]
-
Structural Elucidation in situ
Determining the conformation of this compound within its native protein environment required X-ray crystallography.
-
Objective : To determine the three-dimensional structure and conformation of this compound as it is bound within the photosynthetic reaction center.
-
Protocol :
-
Crystals of the photosynthetic reaction center from Rhodobacter sphaeroides are grown.
-
The crystals are exposed to a high-intensity X-ray beam.
-
The diffraction pattern of the X-rays is recorded by a detector.
-
This pattern is computationally analyzed to generate an electron density map of the protein and its bound cofactors.
-
The known chemical structure of this compound is then fitted into the corresponding electron density, which revealed its 15-cis isomeric form and specific orientation relative to the bacteriochlorophylls.[5]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Electronic and vibrational properties of carotenoids: from in vitro to in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C41H60O | CID 6368932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Carotenoid biosynthesis in Rhodopseudomonas spheroides. S-Adenosylmethionine as the methylating agent in the biosynthesis of this compound and spheroidenone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of this compound in the photosynthetic reaction center from Y Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New insights into the photochemistry of carotenoid spheroidenone in light-harvesting complex 2 from the purple bacterium Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genes and Pathway Reactions Related to Carotenoid Biosynthesis in Purple Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Spheroidenone | C41H58O2 | CID 5366412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. bowdoin.edu [bowdoin.edu]
- 13. mdpi.com [mdpi.com]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
Spheroidene: A Technical Guide to its Discovery, Biosynthesis, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the carotenoid spheroidene, from its initial discovery and historical context to its detailed biosynthetic pathway and physicochemical characteristics. It is intended to serve as a valuable resource for researchers in the fields of microbiology, biochemistry, and natural product chemistry, as well as for professionals in drug development interested in the potential applications of carotenoids. This document summarizes key quantitative data in structured tables, outlines the experimental protocols of the era of its discovery, and provides a detailed visualization of its biosynthetic pathway using the DOT language for Graphviz.
Discovery and Historical Context
The Dawn of Carotenoid Research in Photosynthetic Bacteria
The mid-20th century was a period of significant advancement in the understanding of photosynthesis, particularly in bacteria. Scientists were actively investigating the pigments involved in this fundamental biological process. Carotenoids, a class of tetraterpenoid pigments, were recognized for their role in light harvesting and photoprotection. The photosynthetic bacterium Rhodopseudomonas spheroides (now Rhodobacter sphaeroides) became a key model organism for these studies due to its robust growth and well-defined pigment system.
The Discovery of "Pigment Y" by C. B. van Niel
In the course of his pioneering work on photosynthetic bacteria, Dutch-American microbiologist Cornelis Bernardus van Niel identified a previously uncharacterized yellow pigment in Rhodopseudomonas spheroides. He provisionally named this substance "Pigment Y".[1] Van Niel's meticulous cultivation and observation of these bacteria laid the groundwork for the subsequent chemical characterization of their pigments.
Structural Elucidation and Synthesis by Basil Weedon
The definitive chemical structure of "Pigment Y" was elucidated in the mid-1960s by the British chemist Basil Weedon and his colleagues. Through a combination of spectroscopic analysis and chemical degradation, they determined its molecular formula and the arrangement of its conjugated double bond system. Following its structural determination, Weedon's group also achieved the first total synthesis of the molecule. It was at this point that "Pigment Y" was formally named this compound, in honor of the organism from which it was first isolated.[1]
Physicochemical Properties of this compound
This compound is a C41 carotenoid, a tetraterpenoid with a characteristic long chain of conjugated double bonds which is responsible for its yellow color. Its chemical formula is C41H60O and it has a molar mass of 568.93 g/mol .[1]
Spectroscopic Data
The extended system of conjugated double bonds in this compound gives rise to strong absorption in the visible region of the electromagnetic spectrum. The exact position of the absorption maxima (λmax) is dependent on the solvent used.
| Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Molar Extinction Coefficient (ε) at λmax 2 |
| Petroleum Ether | 426.5 | 452 | 484 | Not available in historical records |
| n-Hexane | Not available in historical records | 454 | 486 | Not available in historical records |
Data compiled from historical and recent literature. The exact molar extinction coefficients from the initial discovery period are not well-documented.
Historical Experimental Protocols
The experimental techniques used for the isolation and characterization of this compound in the mid-20th century, while advanced for their time, were rudimentary by modern standards. The following is a generalized description of the likely protocols used by researchers like Goodwin, Land, and Osman in their 1955 studies on carotenoids from Rhodopseudomonas spheroides.[2]
Cultivation of Rhodopseudomonas spheroides
The bacterium was typically grown in a liquid medium under anaerobic conditions and constant illumination to induce the production of photosynthetic pigments. The composition of the medium would have been carefully controlled to ensure optimal growth and pigment synthesis.
Extraction of Carotenoids
-
Cell Harvesting: Bacterial cells were harvested from the culture medium by centrifugation.
-
Solvent Extraction: The cell pellet was then extracted with a mixture of organic solvents, typically acetone (B3395972) and methanol, to solubilize the pigments. This process was often carried out in the dark to prevent photo-degradation of the carotenoids.
-
Phase Separation: The crude extract was then partitioned between a non-polar solvent, such as petroleum ether or hexane, and an aqueous phase to remove water-soluble impurities. The carotenoids, being lipophilic, would preferentially move into the non-polar layer.
Purification by Column Chromatography
The crude carotenoid extract was purified using column chromatography.
-
Column Packing: A glass column was packed with an adsorbent material, most commonly alumina (B75360) (aluminum oxide) or calcium carbonate.
-
Sample Loading and Elution: The concentrated extract was loaded onto the top of the column. A series of solvents or solvent mixtures of increasing polarity were then passed through the column to separate the different pigments based on their affinity for the adsorbent. This compound, being relatively non-polar, would elute with a non-polar solvent like petroleum ether.
-
Fraction Collection: The different colored bands that separated on the column were collected as individual fractions.
Characterization by Absorption Spectroscopy
The purity of the isolated this compound was assessed, and its identity was confirmed using UV-Visible absorption spectroscopy. The absorption spectrum, with its characteristic three-peaked shape, served as a fingerprint for the compound. The position of the absorption maxima was recorded in a specific solvent, typically petroleum ether or hexane.
Biosynthesis of this compound
The biosynthesis of this compound in Rhodobacter sphaeroides is a multi-step enzymatic pathway that begins with the universal precursor for all isoprenoids, geranylgeranyl pyrophosphate (GGPP).[1]
Key Enzymes and Intermediates
The pathway involves a series of desaturation, hydration, and methylation reactions catalyzed by specific enzymes encoded by the crt gene cluster.
-
CrtB (Phytoene synthase): Catalyzes the condensation of two molecules of GGPP to form phytoene (B131915).
-
CrtI (Phytoene desaturase): Introduces three double bonds into phytoene to yield neurosporene (B1235373).
-
CrtC (Neurosporene hydratase): Adds a hydroxyl group to neurosporene to form hydroxyneurosporene.
-
CrtD (Hydroxyneurosporene desaturase): Introduces a double bond into hydroxyneurosporene.
-
CrtF (Hydroxyneurosporene-O-methyltransferase): Adds a methyl group to the hydroxyl group to form this compound.
-
CrtA (this compound monooxygenase): In the presence of oxygen, this enzyme can convert this compound to spheroidenone.[3]
This compound Biosynthetic Pathway Diagram
Caption: The biosynthetic pathway of this compound from geranylgeranyl pyrophosphate.
Role in Signaling Pathways
Extensive research on this compound has focused on its well-established roles in photosynthesis, specifically in light-harvesting and photoprotection.[1][4] In its light-harvesting capacity, this compound absorbs light in the blue-green region of the spectrum and transfers the energy to bacteriochlorophyll.[1] Its photoprotective function involves quenching triplet states of bacteriochlorophyll, thereby preventing the formation of damaging reactive oxygen species.[1]
To date, there is no direct evidence in the scientific literature to suggest that this compound plays a role as a signaling molecule in bacteria. Its localization within the photosynthetic membrane and its primary functions appear to be structural and photophysical.
Conclusion
This compound, initially discovered as the enigmatic "Pigment Y," has become a well-characterized carotenoid of significant importance in the study of bacterial photosynthesis. From its early isolation using classical biochemical techniques to the detailed elucidation of its biosynthetic pathway through modern molecular biology, the story of this compound reflects the broader advancements in the fields of chemistry and biology. While its primary roles in light-harvesting and photoprotection are well understood, the potential for yet-undiscovered functions of this fascinating molecule remains an exciting prospect for future research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Studies in carotenogenesis. 14. Carotenoid synthesis in the photosynthetic bacterium Rhodopseudomonas spheroides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genes and Pathway Reactions Related to Carotenoid Biosynthesis in Purple Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of carotenoid singlet excited state energy transfer in modified bacterial reaction centers - PubMed [pubmed.ncbi.nlm.nih.gov]
Natural Sources of Spheroidene in Photosynthetic Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of spheroidene, a carotenoid with significant antioxidant properties, within photosynthetic bacteria. The document details the primary bacterial producers, quantitative production data, extensive experimental protocols for cultivation, extraction, and quantification, and a visualization of the this compound biosynthesis pathway. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, biotechnology, and pharmacology who are interested in the production and application of this compound.
Primary Bacterial Sources of this compound
This compound is a characteristic carotenoid found predominantly in certain species of purple non-sulfur photosynthetic bacteria. The most well-documented producers of this compound include:
-
Rhodobacter sphaeroides : This bacterium is the most extensively studied source of this compound and is known to produce significant quantities of this carotenoid, particularly under specific growth conditions.[1][2] R. sphaeroides synthesizes this compound as a key component of its photosynthetic apparatus, where it functions in light-harvesting and photoprotection.[2][3]
-
Rhodobacter capsulatus : Similar to R. sphaeroides, R. capsulatus is another purple non-sulfur bacterium that produces this compound.[1] The biosynthesis of this compound in this organism follows a similar pathway to that in R. sphaeroides.
-
Rubrivivax gelatinosus : This bacterium is unique in that it can synthesize carotenoids through both the this compound and spirilloxanthin (B1238478) pathways.[4][5] The presence of both pathways makes Rubrivivax gelatinosus a subject of interest for comparative studies of carotenoid biosynthesis.
Quantitative Production of this compound
The yield of this compound can vary significantly depending on the bacterial species and the cultivation conditions. The following table summarizes available quantitative data on this compound production in the aforementioned bacteria. It is important to note that under semi-aerobic conditions, a portion of this compound is converted to its keto derivative, spheroidenone (B77047).[6]
| Bacterial Species | Cultivation Conditions | This compound Yield (mg/g dry cell weight) | Total Carotenoid Yield (mg/g dry cell weight) | Reference |
| Rhodobacter sphaeroides | Photosynthetic (anaerobic, light) | ~1.45 (76% of total carotenoids) | 1.91 | [7] |
| Rhodobacter sphaeroides | Semiaerobic | Lower (spheroidenone is predominant) | Not specified | [6][7] |
| Rhodobacter capsulatus | Not specified | Not specified | Not specified | |
| Rubrivivax gelatinosus | Anaerobic | Major carotenoid | Not specified | [4][5] |
Note: Quantitative data for this compound yield in Rhodobacter capsulatus and Rubrivivax gelatinosus is not as readily available in the reviewed literature. The data for R. sphaeroides is derived from a study where the relative amount of this compound was 76% of the total carotenoids under photosynthetic conditions.[7]
This compound Biosynthesis Pathway
The biosynthesis of this compound in photosynthetic bacteria is a multi-step enzymatic process that begins with the precursor geranylgeranyl pyrophosphate (GGPP). The pathway is regulated by environmental factors, primarily light and oxygen availability.[3][8]
Caption: The this compound biosynthesis pathway, illustrating the enzymatic steps from GGPP to this compound and its subsequent conversion to spheroidenone. Regulation by light and oxygen is also depicted.
Experimental Protocols
This section provides detailed methodologies for the cultivation of this compound-producing bacteria, and the subsequent extraction and quantification of this compound.
Cultivation of Rhodobacter sphaeroides for this compound Production
This protocol is optimized for high this compound yield, which is favored under anaerobic and light conditions.[6]
4.1.1. Media Preparation (Sistrom's Succinate (B1194679) Medium)
-
Prepare the following stock solutions:
-
Solution A (per liter): 10 g Succinic acid, 3.8 g L-Glutamic acid, 3.4 g L-Aspartic acid, 12.0 g Nitrilotriacetic acid. Adjust pH to 6.8 with KOH.
-
Solution B (per liter): 20 g MgSO₄·7H₂O, 3.3 g CaCl₂·2H₂O.
-
Solution C (per liter): 1.1 g FeSO₄·7H₂O.
-
Solution D (per liter): 0.18 g (NH₄)₆Mo₇O₂₄·4H₂O.
-
Trace Element Solution (per liter): 2.9 g H₃BO₃, 1.5 g MnSO₄·H₂O, 0.25 g CuSO₄·5H₂O, 0.15 g ZnSO₄·7H₂O.
-
-
Final Medium Assembly (per liter): To 950 mL of distilled water, add 100 mL of Solution A, 10 mL of Solution B, 1 mL of Solution C, 1 mL of Solution D, and 1 mL of the Trace Element Solution.
-
Sterilization: Autoclave the final medium at 121°C for 15 minutes.
4.1.2. Inoculation and Growth
-
Inoculate a sterile flask of Sistrom's succinate medium with a starter culture of Rhodobacter sphaeroides.
-
Incubate the culture at 30°C under anaerobic conditions with constant illumination (e.g., using a tungsten lamp).
-
Monitor cell growth by measuring the optical density at 660 nm (OD₆₆₀).
-
Harvest the cells during the late exponential or early stationary phase by centrifugation at 5,000 x g for 10 minutes.
Extraction of this compound
This protocol describes a robust method for extracting total carotenoids, including this compound, from bacterial cells.[9] All steps should be performed in dim light to prevent photodegradation of carotenoids.
4.2.1. Cell Lysis and Extraction
-
Resuspend the harvested cell pellet in a 7:2 (v/v) mixture of acetone (B3395972) and methanol (B129727). Use approximately 10 mL of the solvent mixture per gram of wet cell mass.
-
Disrupt the cells using sonication on ice. Use short bursts to prevent overheating. Alternatively, bead beating can be used.
-
Vortex the mixture vigorously for 2-3 minutes.
-
Incubate the mixture in the dark at room temperature for 15-20 minutes.
-
Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the carotenoid extract.
4.2.2. Solvent Evaporation and Storage
-
Evaporate the solvent from the supernatant under a stream of nitrogen gas or using a rotary evaporator at a temperature below 40°C.
-
Store the dried carotenoid extract at -20°C in the dark.
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of this compound.[9]
4.3.1. Sample Preparation
-
Redissolve the dried carotenoid extract in a small volume of a suitable solvent, such as a mixture of methanol and methyl-tert-butyl ether (MTBE).
-
Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.
4.3.2. HPLC System and Conditions
-
LC System: A standard HPLC or UHPLC system.[10]
-
Column: C30 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm).[10] A C18 column can also be used.[11]
-
Mobile Phase: A gradient elution is typically employed. For example:
-
Gradient Program: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B.
-
Flow Rate: 0.5 - 1.0 mL/min.[10]
-
Injection Volume: 10 - 20 µL.[10]
-
Detector: A Photodiode Array (PDA) or UV-Vis detector set to the maximum absorbance wavelength of this compound (approximately 452 nm).[4]
4.3.3. Quantification
-
Inject the prepared sample into the HPLC system.
-
Identify the this compound peak based on its retention time and absorption spectrum, by comparison with a purified standard.
-
Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated with known concentrations of a this compound standard.
Experimental Workflow
The following diagram illustrates the overall workflow from bacterial cultivation to the quantification of this compound.
Caption: A streamlined workflow for the production and analysis of this compound from photosynthetic bacteria.
Conclusion
This technical guide has provided an in-depth overview of the natural sources of this compound in photosynthetic bacteria, with a focus on Rhodobacter sphaeroides, Rhodobacter capsulatus, and Rubrivivax gelatinosus. The provided quantitative data, detailed experimental protocols, and visualization of the biosynthesis pathway offer a solid foundation for researchers and professionals interested in harnessing these microorganisms for the production of this valuable carotenoid. Further research into optimizing cultivation conditions and exploring the full potential of these bacterial systems will be crucial for advancing the applications of this compound in the pharmaceutical and other industries.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Control of Photosystem Formation in Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Differential carotenoid composition of the B875 and B800-850 photosynthetic antenna complexes in Rhodobacter sphaeroides 2.4.1: involvement of this compound and spheroidenone in adaptation to changes in light intensity and oxygen availability [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Genes and Pathway Reactions Related to Carotenoid Biosynthesis in Purple Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Spheroidene Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spheroidene biosynthesis pathway, a critical route for the production of this acyclic carotenoid in photosynthetic bacteria, most notably Rhodobacter sphaeroides. This compound and its derivatives play essential roles in photoprotection and as accessory pigments in light-harvesting complexes. Understanding this pathway is crucial for research in bacterial photosynthesis, metabolic engineering, and the development of novel compounds.
Core Biosynthetic Pathway: Intermediates and Enzymatic Conversions
The biosynthesis of this compound begins with the ubiquitous precursor for isoprenoids, geranylgeranyl pyrophosphate (GGPP), and proceeds through a series of enzymatic steps involving desaturation, hydration, methylation, and in some cases, oxidation. The core pathway intermediates and the enzymes that catalyze their transformations are detailed below.
From Geranylgeranyl Pyrophosphate to Neurosporene (B1235373)
The initial steps of the pathway leading to the first colored carotenoid, neurosporene, are catalyzed by three key enzymes encoded by the crtE, crtB, and crtI genes.
-
Geranylgeranyl Pyrophosphate (GGPP) Synthesis: The pathway is fed by the formation of the 20-carbon molecule GGPP from farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP). This reaction is catalyzed by GGPP synthase (CrtE) .[1]
-
Phytoene (B131915) Synthesis: Two molecules of GGPP are condensed head-to-head to form the first C40 carotenoid, the colorless 15-cis-phytoene. This reaction is catalyzed by phytoene synthase (CrtB) .[1][2]
-
Phytoene Desaturation: The colorless phytoene undergoes three sequential desaturation steps to introduce conjugated double bonds, resulting in the formation of the yellow carotenoid neurosporene. In Rhodobacter sphaeroides, all three desaturation steps are catalyzed by a single enzyme, phytoene desaturase (CrtI) .[1][3] This enzyme is a key determinant in the this compound pathway, as it produces neurosporene and not lycopene.[4]
Conversion of Neurosporene to this compound
The subsequent conversion of neurosporene to this compound involves a series of modifications on one of the ψ-end groups of the carotenoid backbone. These reactions are catalyzed by the enzymes encoded by the crtC, crtD, and crtF genes.
-
Hydration of Neurosporene: The C1,2 double bond of neurosporene is hydrated to form 1-hydroxyneurosporene. This reaction is catalyzed by 1,2-hydratase (CrtC) .[4][5] Nicotine (B1678760) has been shown to inhibit this step, leading to the accumulation of neurosporene.[5][6]
-
Desaturation of 1-Hydroxyneurosporene: A further desaturation at the C3,4 position of 1-hydroxyneurosporene leads to the formation of demethylthis compound (B1257786). This reaction is catalyzed by hydroxyneurosporene desaturase (CrtD) .[4][5]
-
Methylation to this compound: The final step in this compound biosynthesis is the methylation of the 1-hydroxyl group of demethylthis compound to form a methoxy (B1213986) group, yielding this compound. This reaction is catalyzed by hydroxyneurosporene O-methyltransferase (CrtF) , which utilizes S-adenosylmethionine as the methyl group donor.[4]
The Spheroidenone (B77047) Branch
Under aerobic or semi-aerobic conditions, this compound can be further converted to the keto-carotenoid spheroidenone. This conversion is an important adaptive mechanism, as spheroidenone is a more effective antioxidant than this compound.[4]
-
Oxidation of this compound: A keto group is introduced at the C-2 position of the this compound molecule. This oxidation is catalyzed by This compound monooxygenase (CrtA) .[7]
Quantitative Data on this compound Biosynthesis
While extensive qualitative data exists for the this compound pathway, quantitative data on enzyme kinetics and in vivo intermediate concentrations are less abundant in the literature. The following table summarizes the available quantitative information.
| Enzyme | Gene | Substrate | Product | Km (µM) | Vmax | kcat | Notes |
| Hydroxyneurosporene Desaturase | crtD | 1-Hydroxyneurosporene | Demethylthis compound | 13.4 | Not Reported | Not Reported | The hydrogen acceptor in the C-3,4 desaturation reaction is molecular oxygen.[8] |
Further research is required to determine the kinetic parameters for the other enzymes in the pathway, such as CrtE, CrtB, CrtC, and CrtF, as well as the in vivo concentrations of the pathway intermediates under various growth conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.
Extraction of Carotenoids from Rhodobacter sphaeroides
This protocol describes a common method for extracting total carotenoids from bacterial cells for subsequent analysis.[7][9]
Materials:
-
Rhodobacter sphaeroides cell pellet
-
Deionized water
-
Centrifuge and centrifuge tubes
-
Vortex mixer
-
Rotary evaporator or nitrogen stream evaporator
-
Spectrophotometer
Procedure:
-
Cell Harvesting: Centrifuge the bacterial culture to obtain a cell pellet. Wash the pellet with a suitable buffer (e.g., Tris-HCl) and centrifuge again.
-
Pigment Extraction: Resuspend the cell pellet in a mixture of methanol and acetone (e.g., 7:2 v/v). Vortex vigorously for 5-10 minutes to ensure thorough extraction. The mixture should turn a deep red color.
-
Cell Debris Removal: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted pigments.
-
Phase Separation (Optional, for purification): To separate carotenoids from more polar compounds, add hexane and an equal volume of deionized water to the supernatant. Vortex and then centrifuge to separate the phases. The upper hexane phase will contain the carotenoids.
-
Solvent Evaporation: Evaporate the solvent from the pigment-containing phase using a rotary evaporator or a gentle stream of nitrogen gas. Protect the sample from light to prevent photodegradation.
-
Storage: Store the dried carotenoid extract at -20°C or below in the dark under an inert atmosphere (e.g., argon or nitrogen).
HPLC-MS/MS Analysis of this compound and Intermediates
This protocol outlines a general method for the separation and identification of this compound and its precursors using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[10][11]
Materials:
-
Dried carotenoid extract
-
HPLC-grade solvents (e.g., methanol, methyl-tert-butyl ether (MTBE), acetonitrile, water)
-
HPLC system with a C30 reverse-phase column
-
Tandem mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source
-
Carotenoid standards (if available)
Procedure:
-
Sample Preparation: Reconstitute the dried carotenoid extract in a suitable solvent (e.g., a mixture of methanol and MTBE). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Chromatographic Separation:
-
Column: C30 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A gradient elution is typically used. For example, a gradient of methanol/MTBE/water. The exact gradient profile will need to be optimized for the specific separation.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detector: A photodiode array (PDA) detector can be used to monitor the absorbance spectra of the eluting compounds (this compound has a characteristic absorption maximum around 450-480 nm).
-
-
Mass Spectrometric Detection:
-
Ionization Source: APCI or ESI in positive ion mode.
-
MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific intermediates, or full scan and product ion scans for identification of unknown compounds. Precursor and product ion masses will need to be determined for each target analyte.
-
-
Data Analysis: Identify and quantify the this compound pathway intermediates by comparing their retention times, UV-Vis spectra, and mass fragmentation patterns with those of authentic standards (if available) or with data from the literature.
In Vitro Enzyme Assay for Phytoene Synthase (CrtB)
This protocol provides a method for assaying the activity of phytoene synthase by measuring the incorporation of a radiolabeled precursor into phytoene.[9][12]
Materials:
-
Purified recombinant CrtB enzyme or cell-free extract containing CrtB
-
[14C]-Geranylgeranyl pyrophosphate ([14C]-GGPP)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and dithiothreitol)
-
Organic solvent for extraction (e.g., hexane or petroleum ether)
-
Thin-layer chromatography (TLC) plate (e.g., silica (B1680970) gel)
-
TLC developing solvent (e.g., hexane/diethyl ether mixture)
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a known amount of CrtB enzyme, and [14C]-GGPP.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) for a specific time period (e.g., 30-60 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., hexane). Vortex to extract the lipophilic products. Centrifuge to separate the phases.
-
TLC Separation: Spot the organic phase onto a TLC plate. Develop the plate using a suitable solvent system to separate phytoene from the unreacted [14C]-GGPP.
-
Quantification: Scrape the silica gel corresponding to the phytoene spot into a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculation: Calculate the amount of phytoene synthesized based on the specific activity of the [14C]-GGPP.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol describes the quantification of crt gene transcripts to study the regulation of the this compound biosynthesis pathway.[1][3][13]
Materials:
-
Rhodobacter sphaeroides cells grown under different conditions (e.g., high/low light, aerobic/anaerobic)
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and reagents for cDNA synthesis
-
Gene-specific primers for crt genes and a reference gene
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from bacterial cells using a commercial kit or a standard protocol like TRIzol extraction.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the RNA template using a reverse transcriptase and random hexamers or gene-specific primers.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, gene-specific primers, and qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of the crt genes under different conditions, normalized to the expression of a stable reference gene.
Signaling Pathways and Logical Relationships
The biosynthesis of this compound is tightly regulated in response to environmental cues, primarily light and oxygen. This regulation ensures that the photoprotective and light-harvesting functions of the carotenoids are matched to the metabolic state of the cell.
This compound Biosynthesis Pathway
The following diagram illustrates the core enzymatic steps in the conversion of Geranylgeranyl Pyrophosphate to this compound and Spheroidenone.
Caption: The enzymatic cascade of the this compound biosynthesis pathway.
Regulatory Network of this compound Biosynthesis
The expression of the crt genes is controlled by a complex regulatory network that responds to changes in light intensity and oxygen tension. Key regulatory proteins include TspO and the RegA/RegB (also known as PrrA/PrrB) two-component system.
Caption: Simplified regulatory network of crt gene expression.
Experimental Workflow for this compound Pathway Analysis
The following diagram outlines a typical experimental workflow for investigating the this compound biosynthesis pathway.
Caption: A standard workflow for analyzing this compound biosynthesis.
References
- 1. stackscientific.nd.edu [stackscientific.nd.edu]
- 2. A Rapid Method for the Extraction and Analysis of Carotenoids and Other Hydrophobic Substances Suitable for Systems Biology Studies with Photosynthetic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. Genes and Pathway Reactions Related to Carotenoid Biosynthesis in Purple Bacteria [mdpi.com]
- 5. Biosynthesis of this compound and hydroxythis compound in Rhodopseudomonas species: experiments with nicotine as inhibitor (Short Communication) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bu.edu [bu.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. elearning.unite.it [elearning.unite.it]
Spectroscopic Properties of Spheroidene In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of spheroidene in vitro. This compound, a key carotenoid in the light-harvesting complexes of photosynthetic bacteria, exhibits distinct spectral characteristics that are fundamental to understanding its photophysical and photochemical behavior. This document details its absorption and fluorescence properties, outlines comprehensive experimental protocols for its analysis, and provides a visual workflow for its spectroscopic characterization.
Core Spectroscopic Properties
This compound's extended π-conjugated system is responsible for its strong absorption in the visible region of the electromagnetic spectrum. Unlike carotenoids containing carbonyl groups, the spectroscopic properties of this compound are less influenced by the polarity of the solvent environment[1][2].
Absorption Characteristics
This compound displays a characteristic absorption spectrum in the blue-green region, typically ranging from 400 to 500 nm, with well-defined vibronic bands[3]. The precise location of the absorption maxima (λmax) is dependent on the polarizability of the solvent[1].
Table 1: Absorption Maxima (λmax) of All-trans-Spheroidene in Various Solvents
| Solvent | 0-2 Transition (λmax, nm) | 0-1 Transition (λmax, nm) | 0-0 Transition (λmax, nm) |
| n-Hexane | ~420 | ~445 | ~475 |
| Methanol | ~423 | ~448 | ~478 |
| Acetone (B3395972) | ~425 | ~451 | ~482 |
| Tetrahydrofuran (THF) | - | - | - |
| EPA (diethyl ether:isopentane:ethanol, 5:5:2 v/v/v) at 77 K | 430 | 456 | 487 |
Note: The absorption maxima can show slight variations depending on experimental conditions and sample purity.
Molar Extinction Coefficient
The molar extinction coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a critical parameter for quantitative analysis. While specific values for this compound are not extensively tabulated across a wide range of solvents in the literature, they are known to be in the typical range for carotenoids, which is on the order of 10^5 M⁻¹cm⁻¹. The experimental determination of this value is crucial for accurate concentration measurements and is detailed in the protocols section.
Fluorescence Emission
This compound exhibits weak fluorescence from its excited singlet states (S1 and S2). The emission properties are influenced by the solvent environment and the extent of π-electron conjugation. In methanol, all-trans-spheroidene, when excited at 450 nm, shows a fluorescence emission maximum around 560 nm.
Detailed Experimental Protocols
The accurate characterization of this compound's spectroscopic properties necessitates meticulous sample preparation and standardized analytical procedures.
Protocol 1: Extraction and Purification of this compound
This protocol describes the isolation of this compound from its native source, such as the photosynthetic bacterium Rhodobacter sphaeroides.
Materials:
-
Centrifuged cell pellet of Rhodobacter sphaeroides
-
Acetone, methanol, n-hexane, diethyl ether (HPLC or spectrophotometric grade)
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Rotary evaporator, centrifuge, and sonicator
Procedure:
-
Extraction:
-
Resuspend the cell pellet in a 7:2 (v/v) mixture of acetone and methanol.
-
Perform cell lysis via sonication on ice in a darkened environment to minimize photo-degradation.
-
Centrifuge the homogenate to pellet cell debris and collect the supernatant.
-
-
Purification:
-
Transfer the supernatant to a separatory funnel and add n-hexane to partition the carotenoids into the non-polar layer.
-
Wash the n-hexane layer with a methanol/water solution (95:5, v/v) to remove bacteriochlorophylls.
-
Dry the n-hexane layer over anhydrous sodium sulfate and concentrate using a rotary evaporator.
-
Purify the crude this compound using silica gel column chromatography with a mobile phase of 10% diethyl ether in n-hexane. Monitor the fractions by their absorption spectra.
-
-
Storage:
-
Evaporate the solvent from the purified fractions under a stream of nitrogen.
-
Store the purified this compound at -20°C or lower in the dark under an inert atmosphere.
-
Protocol 2: UV-Visible Absorption Spectroscopy
This protocol details the procedure for obtaining the absorption spectrum of purified this compound.
Materials:
-
Purified this compound
-
Spectrophotometric grade solvents (e.g., n-hexane, ethanol, acetone)
-
1 cm path length quartz cuvettes
-
Dual-beam UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of purified this compound and dissolve it in a known volume of the desired solvent to create a stock solution.
-
Prepare a series of dilutions from the stock solution to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0).
-
-
Measurement:
-
Set the spectrophotometer to scan a wavelength range of 350-600 nm.
-
Use the pure solvent to record a baseline correction.
-
Measure the absorbance spectrum of each dilution.
-
Identify the λmax values from the resulting spectra.
-
Protocol 3: Determination of the Molar Extinction Coefficient
This protocol outlines the experimental determination of the molar extinction coefficient using the Beer-Lambert Law (A = εcl).
Procedure:
-
Prepare a series of at least five dilutions of this compound with precisely known concentrations in the chosen solvent.
-
Measure the absorbance of each dilution at the primary absorption maximum (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
Perform a linear regression analysis on the data points.
-
The slope of the resulting line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹, assuming a 1 cm path length.
Visualized Experimental Workflow
The following diagram provides a step-by-step visualization of the workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
Spheroidene: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spheroidene is a carotenoid pigment belonging to the tetraterpenoid class, primarily found in photosynthetic purple bacteria such as Rhodobacter sphaeroides.[1] Its unique chemical structure, characterized by a long conjugated polyene chain and a terminal methoxy (B1213986) group, underpins its distinct physical and biological properties.[1][2] This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its study, and an exploration of its biological activities and associated signaling pathways.
Physical and Chemical Properties
This compound is a brick-red solid in its purified form and is soluble in organic solvents like benzene.[1] Its extended system of conjugated double bonds is responsible for its color and potent light-absorbing capabilities in the blue-green region of the visible spectrum.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄₁H₆₀O | [2] |
| Molecular Weight | 568.9 g/mol | [2] |
| CAS Number | 13836-61-8 | [2] |
| Melting Point | 135–138 °C | [3] |
| Appearance | Brick-red solid | [1] |
| Solubility | Soluble in benzene | [1] |
Table 2: Spectroscopic Properties of this compound
| Parameter | Value | Solvent | Reference(s) |
| Absorption Maxima (λmax) | 320–500 nm | General | [1] |
| Molar Extinction Coefficient (ε) | 1.72 x 10⁵ M⁻¹cm⁻¹ (for Lycopene, a structural analogue) | Hexane | [4] |
Note: A specific molar extinction coefficient for this compound was not definitively available in the reviewed literature. The value for lycopene, a structurally similar carotenoid, is provided for reference. The absorbance characteristics of carotenoids can be solvent-dependent.[5]
Biosynthesis of this compound
The biosynthesis of this compound originates from the precursor geranylgeranyl pyrophosphate (GGPP). The pathway involves a series of enzymatic reactions, including desaturation, hydroxylation, and methoxylation, to yield the final this compound molecule. In some bacterial species, this compound can be further converted to spheroidenone.[1]
Experimental Protocols
Extraction and Purification of this compound from Rhodobacter sphaeroides
This protocol outlines the general steps for extracting and purifying this compound from bacterial cultures.
Methodology:
-
Cell Culture and Harvest: Cultivate Rhodobacter sphaeroides under appropriate conditions to induce carotenoid production. Harvest the cells by centrifugation.
-
Extraction:
-
Resuspend the cell pellet in a mixture of acetone and methanol (typically 7:2 v/v).
-
Stir the mixture under a nitrogen atmosphere at room temperature to extract the pigments.
-
Centrifuge the mixture to pellet cell debris.
-
Collect the supernatant containing the dissolved pigments. Repeat the extraction process for optimal yield.
-
-
Purification:
-
Perform solvent-solvent partitioning to separate carotenoids from more polar compounds. For example, add the acetone/methanol extract to a separatory funnel with n-hexane and water. The carotenoids will preferentially partition into the n-hexane layer.
-
Wash the n-hexane layer with a methanol/water solution to remove bacteriochlorophylls.
-
Dry the n-hexane layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.
-
The crude extract can be further purified by silica gel column chromatography.
-
For high purity, employ High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and a suitable mobile phase gradient (e.g., acetone/water).
-
-
Analysis and Storage:
-
Confirm the purity and identity of this compound using UV-Vis spectroscopy and mass spectrometry.
-
Store the purified this compound under an inert atmosphere at low temperatures (-20°C or below) and protected from light to prevent degradation.
-
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant capacity of compounds.
Methodology:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a concentration that gives an absorbance of approximately 1.0 at its λmax (around 517 nm).
-
Sample Preparation: Dissolve the purified this compound in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction:
-
In a microplate or cuvette, mix a defined volume of the this compound solution with the DPPH solution.
-
Include a control containing the solvent instead of the this compound solution.
-
-
Incubation and Measurement:
-
Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at the λmax of DPPH.
-
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.[6]
Biological Activities and Signaling Pathways
This compound exhibits significant biological activities, primarily attributed to its antioxidant properties. As a carotenoid, it can quench singlet oxygen and scavenge other reactive oxygen species, thereby protecting cells from oxidative damage.[1][7] While direct evidence for this compound's modulation of specific anti-inflammatory signaling pathways is still emerging, the broader class of carotenoids is known to influence key cellular signaling cascades.
Potential Anti-Inflammatory Mechanisms
Carotenoids have been shown to exert anti-inflammatory effects through the modulation of signaling pathways such as NF-κB, MAPK, and Nrf2.[8] It is plausible that this compound shares these mechanisms.
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Some carotenoids can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[9]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in cellular responses to a variety of stimuli, including inflammatory signals. Certain carotenoids can modulate MAPK signaling, leading to a reduction in the inflammatory response.
-
Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway by bioactive compounds can enhance the cellular antioxidant defense system.[10][11]
Conclusion
This compound is a fascinating carotenoid with well-defined physical and chemical properties and a crucial role in bacterial photosynthesis. Its antioxidant capacity suggests potential applications in areas where the mitigation of oxidative stress is beneficial. Further research is warranted to elucidate the specific molecular mechanisms by which this compound may modulate inflammatory signaling pathways, which could open new avenues for its application in drug development and as a functional food ingredient. The experimental protocols provided in this guide offer a foundation for researchers to explore these exciting possibilities.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C41H60O | CID 6368932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academicjournals.org [academicjournals.org]
- 4. A Rapid Method for the Extraction and Analysis of Carotenoids and Other Hydrophobic Substances Suitable for Systems Biology Studies with Photosynthetic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absorbance changes of carotenoids in different solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Anti-Inflammatory and Anticancer Effects of Microalgal Carotenoids [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new NRF2 activator for the treatment of human metabolic dysfunction-associated fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Spheroidene in Bacterial Light-Harvesting Complexes: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Carotenoids are indispensable pigments in photosynthetic organisms, serving dual critical functions in light harvesting and photoprotection. Among these, spheroidene, a primary carotenoid in purple photosynthetic bacteria such as Rhodobacter sphaeroides, plays a vital role in the efficiency and resilience of the photosynthetic apparatus. This technical guide provides an in-depth examination of the function of this compound within light-harvesting complexes (LHCs), with a particular focus on the LH2 complex. We will explore its synergistic relationship with bacteriochlorophylls, detailing the mechanisms of energy transfer and photoprotection. This document synthesizes key quantitative data, outlines relevant experimental protocols, and presents visual diagrams of the underlying photophysical processes to offer a comprehensive resource for researchers in photosynthesis and related fields.
Introduction
Photosynthesis in purple bacteria relies on an intricate network of pigment-protein complexes to capture solar energy and convert it into chemical energy. The light-harvesting 2 (LH2) complex is a major peripheral antenna complex that absorbs light and efficiently transfers the excitation energy to the light-harvesting 1 (LH1) complex, which in turn surrounds the reaction center (RC)[1][2]. This compound, a carotenoid with ten conjugated double bonds, is a key component of the LH2 complex in species like Rhodobacter sphaeroides[3][4][5].
This compound fulfills two primary functions:
-
Light Harvesting: It absorbs light in the blue-green region of the visible spectrum (approximately 420-540 nm), a range where bacteriochlorophyll (B101401) (BChl) has weak absorption[1][3]. This captured energy is then transferred to BChl, thereby broadening the spectral cross-section for photosynthesis[3].
-
Photoprotection: this compound is crucial for protecting the photosynthetic apparatus from photodamage. It quenches the triplet state of bacteriochlorophyll, preventing the formation of highly reactive singlet oxygen, a species that can cause significant cellular damage[2][3]. Additionally, it can dissipate excess light energy non-radiatively[3].
This guide will delve into the technical details of these functions, supported by experimental data and methodologies.
This compound and Light-Harvesting: Energy Transfer Dynamics
The efficiency of light harvesting by this compound is contingent on the ultrafast transfer of absorbed energy to bacteriochlorophyll. This process occurs on a sub-picosecond timescale and involves multiple excited states of the this compound molecule.
Energy Transfer Pathways
Excitation energy transfer (EET) from this compound to bacteriochlorophyll a (Bchl a) primarily occurs from the second excited singlet state (S₂) of the carotenoid[4][6]. Upon absorption of a photon, this compound is excited from its ground state (S₀) to the S₂ state. From here, the energy can be transferred to the Qx state of Bchl a[4][7]. An alternative, less dominant pathway involves the first excited singlet state (S₁) of this compound transferring energy to the Qy state of Bchl a[4][8]. The presence of B800 Bchl a has been shown to significantly enhance the EET efficiency from this compound to Bchl a[4].
The following diagram illustrates the primary energy transfer pathways from this compound to bacteriochlorophyll within the LH2 complex.
Quantitative Analysis of Energy Transfer
The efficiency of energy transfer from this compound to bacteriochlorophyll is remarkably high. Studies have shown that this efficiency is dependent on the specific carotenoid and the architecture of the light-harvesting complex[9].
| Carotenoid | Number of Conjugated C=C Bonds (N) | Energy Transfer Efficiency (Φ_EET) to BChl a in LH2 | Reference |
| Neurosporene | 9 | ~94% | [9] |
| This compound | 10 | ~96% | [9] |
| Spheroidenone (B77047) | 11 (10 C=C + 1 C=O) | ~95% | [9] |
| Lycopene | 11 | ~64% | [9] |
| Rhodopin | 11 | ~62% | [9] |
| Spirilloxanthin (B1238478) | 13 | ~39% | [9] |
Table 1: Carotenoid-to-Bacteriochlorophyll Energy Transfer Efficiencies in LH2 Complexes of Rhodobacter sphaeroides.
The excited-state lifetimes of this compound are also critical determinants of energy transfer efficiency. The short lifetime of the S₂ state necessitates an ultrafast energy transfer to compete with internal conversion to the S₁ state.
| Excited State | Lifetime in THF (ps) | Lifetime in LH2 Complex (ps) | Decay Pathway(s) | Reference |
| S₂ | ~0.2 | ~0.18 | Internal Conversion, Energy Transfer to BChl | [4] |
| S₁ | ~9.6 | Varies | Internal Conversion, Energy Transfer to BChl | [4][8] |
Table 2: Excited-State Lifetimes of this compound.
This compound and Photoprotection
In the presence of high light intensity and oxygen, excited bacteriochlorophyll molecules can transition to a long-lived triplet state (³BChl). This triplet state can react with molecular oxygen (³O₂) to produce highly damaging singlet oxygen (¹O₂). This compound plays a crucial role in preventing this by quenching the ³BChl state.
Triplet-Triplet Energy Transfer
The primary photoprotective mechanism of this compound involves triplet-triplet energy transfer from bacteriochlorophyll. For this to be efficient, the triplet energy level of this compound must be lower than that of bacteriochlorophyll. The process can be summarized as:
³BChl* + ¹this compound → ¹BChl + ³this compound*
The resulting triplet this compound then decays non-radiatively to its ground state, dissipating the excess energy as heat.
The following diagram illustrates the photoprotective quenching cycle.
Under anaerobic conditions, this compound is the primary carotenoid in Rba. sphaeroides. However, in the presence of oxygen, it can be converted to spheroidenone, which has an even lower triplet state energy, making it a more effective quencher of singlet oxygen[2].
Structural Role of this compound in the LH2 Complex
Beyond its photophysical functions, this compound is also a critical structural component of the LH2 complex. The LH2 complex from Rba. sphaeroides is a cylindrical assembly of nine αβ heterodimer subunits[1][10]. Each subunit binds three BChl a molecules and one this compound molecule[1][10]. The this compound molecule adopts an all-trans conformation and snakes through the complex, making close van der Waals contacts with both the B800 and B850 BChl molecules[1]. These close interactions, with distances as short as 4.7 Å to the nearest B800 BChl, are essential for the ultrafast and highly efficient energy transfer[1]. The presence of this compound is also required for the stable assembly of the LH2 complex[9].
Experimental Methodologies
The study of this compound's function in light-harvesting complexes employs a range of sophisticated biophysical and biochemical techniques.
Isolation of Light-Harvesting Complexes
A common procedure for isolating LH2 complexes from purple bacteria involves the following key steps. This protocol is a generalized representation based on methods described in the literature[11][12][13][14].
Protocol Outline: Isolation of LH2 Complexes
-
Cell Culture and Harvesting: Grow Rhodobacter sphaeroides under appropriate photosynthetic conditions. Harvest cells by centrifugation.
-
Membrane Isolation: Resuspend cells in a suitable buffer and lyse them using a French press or sonication. Remove unbroken cells and large debris by low-speed centrifugation. Isolate the intracytoplasmic membranes (chromatophores) by ultracentrifugation.
-
Solubilization: Resuspend the membrane pellet in a buffer containing a mild non-ionic detergent, such as n-dodecyl-β-D-maltoside (β-DDM), to solubilize the membrane protein complexes[11].
-
Chromatography: Load the solubilized material onto an anion-exchange chromatography column to separate the different pigment-protein complexes[11].
-
Sucrose Gradient Centrifugation: Further purify the LH2-containing fractions by sucrose density gradient ultracentrifugation. The different complexes will separate into distinct colored bands[11].
-
Collection and Analysis: Carefully collect the LH2 band. The purity and integrity of the isolated complexes are then assessed using absorption spectroscopy and SDS-PAGE.
Femtosecond Transient Absorption Spectroscopy
This is a powerful pump-probe technique used to study the ultrafast dynamics of excited states in photosynthetic complexes[5][8].
Principle:
-
A short, intense "pump" pulse excites the sample (e.g., at 510 nm to selectively excite this compound)[8].
-
A weaker "probe" pulse, with a variable time delay, passes through the sample, and its absorption is measured.
-
By varying the delay between the pump and probe pulses, the evolution of the excited states (their formation and decay) can be tracked in real-time.
The data from transient absorption spectroscopy allows for the determination of excited-state lifetimes and the efficiency of energy transfer processes[4].
Reconstitution of Light-Harvesting Complexes
To precisely study the role of specific pigments, researchers often use reconstitution techniques where purified apoproteins are folded in vitro with specific, purified pigments[4][15].
Protocol Outline: Reconstitution of LH2 with this compound
-
Apoprotein Preparation: Express and purify the LH2 apoproteins (α and β polypeptides) from an expression system like E. coli[15].
-
Pigment Extraction: Extract and purify this compound and bacteriochlorophyll a from wild-type bacterial cultures[15][16].
-
Reconstitution: Combine the unfolded apoproteins with the purified pigments in the presence of a detergent (e.g., LDS). The mixture is then subjected to freeze-thaw cycles to facilitate the folding and assembly of the pigment-protein complex[15].
-
Purification: Purify the reconstituted complexes from free pigments and unfolded proteins using methods like affinity chromatography and sucrose gradient centrifugation[15].
This approach allows for the study of LH2 complexes containing modified or non-native carotenoids to elucidate structure-function relationships[8].
Conclusion and Future Directions
This compound is a multifaceted and essential component of the light-harvesting machinery in purple photosynthetic bacteria. Its roles extend from efficiently capturing light energy in spectral regions inaccessible to bacteriochlorophylls to providing robust photoprotection against oxidative damage and ensuring the structural integrity of the LH2 complex. The high efficiency of energy transfer from this compound is a testament to the elegant molecular architecture of the LH2 complex, where pigments are precisely positioned to facilitate ultrafast photophysical processes.
Future research will likely focus on the finer details of how the protein environment modulates the photophysical properties of this compound and other carotenoids. The development of new spectroscopic techniques with higher temporal and spatial resolution will continue to provide deeper insights into the intricate dance of energy and electrons within these remarkable natural systems. Understanding these fundamental principles not only advances our knowledge of photosynthesis but can also inspire the design of novel artificial light-harvesting and photoprotective systems for applications in renewable energy and materials science.
References
- 1. Cryo-EM Structure of the Rhodobacter sphaeroides Light-Harvesting 2 Complex at 2.1 Å - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoprotection in a purple phototrophic bacterium mediated by oxygen-dependent alteration of carotenoid excited-state properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Excitation Energy Transfer Dynamics from Carotenoid to Bacteriochlorophyll a in the LH2 Complex of Rhodobacter sphaeroides: Insights from Reconstitution Experiments with Carotenoids and B800 Bacteriochlorophyll a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. New insights into the photochemistry of carotenoid spheroidenone in light-harvesting complex 2 from the purple bacterium Rhodobacter sphaeroides - White Rose Research Online [eprints.whiterose.ac.uk]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Assembly of functional photosystem complexes in Rhodobacter sphaeroides incorporating carotenoids from the spirilloxanthin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. Purification of Active Photosystem I-Light Harvesting Complex I from Plant Tissues [jove.com]
- 12. Purification of Active Photosystem I-Light Harvesting Complex I from Plant Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Isolation of Plant Photosystem II Complexes by Fractional Solubilization [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Reconstitution of Light-harvesting Complexes of Plants and Green Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Rapid Method for the Extraction and Analysis of Carotenoids and Other Hydrophobic Substances Suitable for Systems Biology Studies with Photosynthetic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Antioxidant Properties of Spheroidene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spheroidene, a carotenoid pigment predominantly found in photosynthetic bacteria such as Rhodobacter sphaeroides, plays a crucial role in photoprotection and light harvesting. Beyond its functions within the photosynthetic apparatus, this compound exhibits significant antioxidant properties. This technical guide provides an in-depth overview of the antioxidant activities of this compound, including its mechanisms of action, available quantitative data, and detailed experimental protocols for its evaluation. Furthermore, this guide explores the biosynthetic pathway of this compound and the signaling cascades that regulate its production, offering a comprehensive resource for researchers and professionals in drug development and related scientific fields. While quantitative data on purified this compound remains limited, this document collates the current knowledge to facilitate further investigation into its therapeutic potential.
Introduction
Carotenoids are a diverse class of tetraterpenoid pigments known for their potent antioxidant capacities. This compound (C₄₁H₆₀O) is an asymmetrical C₄₀ carotenoid that is an integral component of the photosynthetic reaction centers in various purple bacteria.[1] Its primary biological role is twofold: it acts as an accessory light-harvesting pigment, absorbing light in the blue-green spectrum where bacteriochlorophylls have minimal absorbance, and it provides essential photoprotection.[1] This photoprotective effect is primarily achieved by quenching the triplet states of bacteriochlorophyll, thereby preventing the formation of highly reactive and damaging singlet oxygen.[1][2]
In addition to this indirect antioxidant function, this compound possesses direct free-radical scavenging capabilities.[2] Under aerobic conditions, Rhodobacter sphaeroides can convert this compound into spheroidenone, a keto-carotenoid with reportedly enhanced antioxidant activity, particularly in quenching singlet oxygen.[2][3][4] This guide focuses on the intrinsic antioxidant properties of this compound, presenting the current understanding of its mechanisms, summarizing the available quantitative data, and providing detailed experimental methodologies for its assessment.
Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through several mechanisms, primarily centered around its ability to quench reactive oxygen species (ROS) and scavenge free radicals.
-
Free Radical Scavenging: this compound can also act as a chemical scavenger of other free radicals. This process involves the donation of an electron or a hydrogen atom from the this compound molecule to the free radical, thereby neutralizing it. This action, however, can lead to the oxidation and degradation of the this compound molecule itself.[7]
-
Photoprotection in Photosynthesis: Within the photosynthetic apparatus, this compound's primary antioxidant role is to prevent photo-oxidative damage. By quenching the triplet excited states of bacteriochlorophyll, it averts the energy transfer to molecular oxygen that would otherwise lead to the formation of singlet oxygen.[1][2]
Quantitative Antioxidant Data
Quantitative data on the antioxidant activity of purified this compound is notably limited in the scientific literature.[8] Most studies have been conducted on extracts from Rhodobacter sphaeroides, which contain a mixture of carotenoids, including this compound and spheroidenone. This makes it challenging to attribute the observed antioxidant activity solely to this compound.
The available data is summarized in the table below. It is crucial to interpret this data with the understanding that it reflects the activity of a carotenoid mixture and not purified this compound.
| Assay | Test Substance | Result (IC₅₀) | Source(s) |
| DPPH Radical Scavenging Activity | Carotenoid extract from Rhodobacter sphaeroides O.U. 001 (containing this compound and spheroidenone) | 25 µg/mL | [8] |
Note: The IC₅₀ value represents the concentration of the test substance required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates a higher antioxidant activity. The lack of data for purified this compound in various standard antioxidant assays (e.g., ABTS, FRAP, ORAC) underscores a significant gap in the current research landscape.
Signaling Pathways
Regulation of this compound Biosynthesis
The production of this compound in Rhodobacter sphaeroides is tightly regulated by environmental cues, primarily light and oxygen levels. This regulation occurs at the genetic level, involving a complex network of signaling proteins that control the expression of the carotenoid biosynthesis (crt) genes.[2]
Two key regulatory systems are involved:
-
The AppA-PpsR System: This system is responsive to both blue light and the redox state of the cell. PpsR acts as a transcriptional repressor of the crt operon under aerobic conditions. When oxygen levels decrease, the anti-repressor protein AppA binds to PpsR, preventing its binding to DNA and thereby allowing the expression of the crt genes and the synthesis of this compound.[2]
-
The PrrBA Two-Component System: This system also responds to the cellular redox state. Under anaerobic (reducing) conditions, the sensor kinase PrrB autophosphorylates and subsequently transfers the phosphate (B84403) group to the response regulator PrrA. Phosphorylated PrrA then activates the transcription of photosynthesis-related genes, including those in the crt operon.[2]
The interplay of these signaling pathways ensures that this compound is produced when it is most needed for photosynthesis and photoprotection.
Postulated Interaction with the Nrf2 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. It regulates the expression of a wide array of cytoprotective genes that encode for antioxidant and detoxification enzymes. While there is no direct experimental evidence to date demonstrating that this compound activates the Nrf2 pathway, it is a plausible hypothesis given its antioxidant properties. Many natural antioxidant compounds have been shown to induce the Nrf2 signaling pathway.
The canonical activation of the Nrf2 pathway involves the dissociation of Nrf2 from its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), in response to oxidative or electrophilic stress. Once released, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. Future research is warranted to investigate whether this compound can modulate this critical cytoprotective pathway.
Experimental Protocols
This section provides detailed methodologies for the extraction and purification of this compound, as well as for the assessment of its antioxidant activity using various in vitro assays.
Extraction and Purification of this compound
This protocol is adapted from established methods for carotenoid extraction from Rhodobacter sphaeroides.
Materials:
-
Cell pellet of Rhodobacter sphaeroides (wild-type strain, e.g., 2.4.1)
-
Hexane (B92381) or petroleum ether
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Alumina (B75360) for column chromatography
-
Ethyl acetate (B1210297)
-
Rotary evaporator
-
Centrifuge
-
Separatory funnel
Procedure:
-
Cell Lysis and Extraction:
-
Resuspend the bacterial cell pellet in a 7:2 (v/v) mixture of acetone and methanol.
-
Vortex the suspension vigorously and sonicate in a water bath for 10-15 minutes to ensure complete cell lysis.
-
Centrifuge the mixture at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the cell debris.
-
Carefully collect the colored supernatant containing the carotenoids.
-
-
Phase Separation:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of hexane or petroleum ether and mix gently.
-
Add half a volume of saturated NaCl solution to facilitate the separation of the aqueous and organic phases.
-
Allow the layers to separate, and collect the upper, colored organic phase which contains the this compound.
-
-
Washing and Drying:
-
Wash the organic phase with methanol/water (95/5 v/v) to remove any remaining bacteriochlorophylls.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the organic phase using a rotary evaporator at a temperature below 40°C to obtain the crude carotenoid extract.
-
-
Chromatographic Purification:
-
Redissolve the crude extract in a minimal amount of petroleum ether.
-
Apply the dissolved extract to an alumina column.
-
Elute the this compound from the column using a 2% solution of ethyl acetate in petroleum ether.
-
Collect the fractions containing the purified this compound.
-
-
Purity Confirmation and Storage:
-
Confirm the purity of the this compound using HPLC and spectrophotometry.
-
Store the purified this compound under a nitrogen atmosphere at -20°C or lower, protected from light.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
Materials:
-
Purified this compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly made and kept in the dark.
-
Sample Preparation: Dissolve the purified this compound in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction Mixture: In a microplate or cuvette, mix a fixed volume of the DPPH solution with varying concentrations of the this compound solution. A control containing only the solvent and the DPPH solution should be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (approximately 517 nm).
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC₅₀ Determination: Determine the IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the sample concentration.
Singlet Oxygen Quenching Assay
This assay measures the ability of a compound to quench singlet oxygen.
Materials:
-
Purified this compound
-
Photosensitizer (e.g., methylene (B1212753) blue or rose bengal)
-
Singlet oxygen chemical trap/probe (e.g., 1,3-diphenylisobenzofuran (B146845) - DPBF)
-
Light source
-
UV-Vis spectrophotometer
Procedure:
-
Singlet Oxygen Generation: Generate singlet oxygen photochemically by illuminating a solution containing a photosensitizer.
-
Reaction Mixture: Prepare a solution containing the photosensitizer and the singlet oxygen probe (DPBF).
-
Quenching Experiment: Add the purified this compound to the reaction mixture at various concentrations.
-
Measurement: Monitor the decrease in the absorbance of DPBF at its characteristic wavelength over time in the presence and absence of this compound while exposing the solution to light. The reaction of DPBF with singlet oxygen leads to a loss of its absorbance.
-
Calculation of Quenching Rate Constant: The rate constant for singlet oxygen quenching by this compound can be determined by analyzing the kinetics of the DPBF absorbance decay. A higher rate constant indicates a more effective quencher.
Lipid Peroxidation Inhibition Assay
This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids.
Materials:
-
Purified this compound
-
Lipid substrate (e.g., linoleic acid emulsion or liposomes)
-
Free radical initiator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Spectrophotometer
Procedure:
-
Induction of Lipid Peroxidation: Prepare a reaction mixture containing the lipid substrate and the free radical initiator to induce lipid peroxidation.
-
Inhibition by this compound: Add the purified this compound at various concentrations to the reaction mixture.
-
Incubation: Incubate the mixture at 37°C for a specified period.
-
Measurement of Peroxidation Products: Stop the reaction by adding TCA and then add TBA. Heat the mixture to allow the formation of a colored product (TBARS - thiobarbituric acid reactive substances) from the reaction of TBA with malondialdehyde (a secondary product of lipid peroxidation).
-
Quantification: Measure the absorbance of the colored product at approximately 532 nm.
-
Calculation: A lower absorbance in the presence of this compound indicates inhibition of lipid peroxidation. Calculate the percentage of inhibition and determine the IC₅₀ value.
Conclusion and Future Directions
This compound is a carotenoid with well-established roles in photosynthesis and photoprotection, which are intrinsically linked to its antioxidant properties. Its capacity to quench singlet oxygen and scavenge free radicals makes it a molecule of significant interest for applications in human health and disease prevention. However, a comprehensive understanding of its antioxidant potential is currently hampered by the limited availability of quantitative data for the purified compound. The majority of existing studies have utilized extracts from Rhodobacter sphaeroides, which contain a mixture of carotenoids, making it difficult to isolate the specific contribution of this compound.
Future research should prioritize the systematic evaluation of purified this compound in a range of standardized antioxidant assays to determine its IC₅₀ values and reaction kinetics. Furthermore, investigating the potential of this compound to modulate key cellular signaling pathways, such as the Nrf2-ARE pathway, will be crucial in elucidating its mechanisms of cytoprotection. A deeper understanding of these aspects will be instrumental in unlocking the full therapeutic potential of this compound as a natural antioxidant for use in pharmaceuticals and nutraceuticals. This technical guide provides a foundational resource to support and guide these future research endeavors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Genes and Pathway Reactions Related to Carotenoid Biosynthesis in Purple Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Singlet molecular oxygen-quenching activity of carotenoids: relevance to protection of the skin from photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academicjournals.org [academicjournals.org]
- 8. benchchem.com [benchchem.com]
Spheroidene: A Technical Guide to its Core Photoprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spheroidene, a carotenoid pigment found in photosynthetic bacteria such as Rhodobacter sphaeroides, plays a critical dual role in the intricate process of photosynthesis. Beyond its function as an accessory light-harvesting pigment, this compound is a vital component of the cell's photoprotective machinery. This technical guide provides an in-depth exploration of the chemical properties, biosynthetic pathway, and multifaceted mechanisms by which this compound mitigates the damaging effects of high-intensity light. We will delve into its role in quenching harmful excited states, preventing the formation of reactive oxygen species, and the adaptive conversion to spheroidenone (B77047) under aerobic conditions. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows to serve as a comprehensive resource for researchers in the fields of photosynthesis, photobiology, and drug development.
Chemical and Physical Properties of this compound
This compound is an acyclic carotenoid with a chemical formula of C₄₁H₆₀O. Its structure is characterized by a long conjugated polyene chain, which is responsible for its strong absorption of light in the blue-green region of the visible spectrum (320–500 nm).[1] This absorption profile complements that of bacteriochlorophylls, allowing the photosynthetic apparatus to capture a broader range of light energy.[1]
| Property | Value | Reference |
| Chemical Formula | C₄₁H₆₀O | --INVALID-LINK-- |
| Molar Mass | 568.9 g/mol | --INVALID-LINK-- |
| Appearance | Brick-red solid | [1] |
| Solubility | Soluble in benzene | [1] |
| Absorption Maxima (in THF) | ~451, 478, 511 nm | [2] |
| Isomeric Form in Reaction Center | 15,15'-cis isomer | [3] |
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step enzymatic process that begins with the precursor geranylgeranyl pyrophosphate (GGPP). The genes encoding the enzymes for this pathway are typically clustered together in the bacterial genome.
The key enzymatic steps are as follows:
-
Phytoene Synthesis: Two molecules of GGPP are condensed to form phytoene, the first C40 carotenoid, a reaction catalyzed by phytoene synthase (CrtB) .
-
Desaturation: Phytoene undergoes three sequential desaturation steps to introduce conjugated double bonds, forming neurosporene (B1235373). This is catalyzed by phytoene desaturase (CrtI) .
-
Hydration: A water molecule is added to the C1 position of neurosporene to form 1-hydroxyneurosporene, a reaction mediated by 1,2-hydratase (CrtC) .
-
Desaturation: A further desaturation at the C3,4 position is catalyzed by hydroxyneurosporene 3,4-desaturase (CrtD) , yielding demethylthis compound (B1257786).
-
Methylation: The 1-hydroxy group of demethylthis compound is methylated by S-adenosylmethionine (SAM)-dependent methyltransferase (CrtF) to produce this compound.
Under aerobic conditions, this compound can be further converted to spheroidenone by the action of This compound monooxygenase (CrtA) .[4]
Biosynthetic pathway of this compound and its conversion to spheroidenone.
Role in Photoprotection
This compound's primary photoprotective functions are twofold: acting as a sunscreen by absorbing excess light and, more critically, quenching harmful excited states of bacteriochlorophyll (B101401) to prevent the generation of reactive oxygen species (ROS).
Light Harvesting and Energy Transfer
In its role as an accessory pigment, this compound absorbs photons in the blue-green spectral region where bacteriochlorophylls have weak absorption.[1] This captured energy is then efficiently transferred to the bacteriochlorophylls within the light-harvesting complexes via singlet-singlet energy transfer. The carotenoid-to-bacteriochlorophyll energy transfer efficiency for this compound is remarkably high, approaching 95%.[5]
Quenching of Bacteriochlorophyll Triplet States
Under high light conditions, the photosynthetic reaction center can become over-excited, leading to the formation of the triplet excited state of bacteriochlorophyll (³BChl). If not quenched, ³BChl can transfer its energy to molecular oxygen (O₂), generating highly reactive and damaging singlet oxygen (¹O₂). This compound plays a crucial role in preventing this by efficiently quenching the ³BChl* state through triplet-triplet energy transfer.[6]
The triplet energy of this compound is lower than that of bacteriochlorophyll, providing a thermodynamic driving force for this quenching process. The rate constant for this triplet-triplet energy transfer is very high, on the order of ≥1.4 x 10⁸ s⁻¹.[6]
Mechanism of this compound in quenching bacteriochlorophyll triplet states.
Conversion to Spheroidenone
In the presence of oxygen, this compound can be converted to spheroidenone by the enzyme this compound monooxygenase (CrtA).[4] This conversion is a key adaptive strategy to combat photo-oxidative stress in aerobic or semi-aerobic conditions. Spheroidenone exhibits enhanced photoprotective capabilities, including a more efficient quenching of singlet oxygen.
Quantitative Data on Photoprotective Properties
| Parameter | Value/Observation | Reference |
| DPPH Radical Scavenging Activity (IC₅₀) | 25 µg/mL (for carotenoid extract from R. sphaeroides) | --INVALID-LINK-- |
| Singlet Oxygen Quenching Rate Constant | ~10⁹ - 10¹⁰ M⁻¹s⁻¹ (typical for carotenoids) | [3] |
| Triplet-Triplet Energy Transfer Rate (BChl to this compound) | ≥1.4 x 10⁸ s⁻¹ | [6] |
| Carotenoid-to-Bacteriochlorophyll Energy Transfer Efficiency | ~95% | [5] |
| Effect on Photosynthetic Quantum Yield under High Light | Carotenoidless mutants of R. sphaeroides show lower survival rates under photo-oxidative stress, indicating the crucial role of carotenoids like this compound in maintaining photosynthetic efficiency. | [7] |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol)
-
This compound sample dissolved in a suitable solvent
-
Methanol or ethanol
-
Spectrophotometer or microplate reader
-
96-well microplate or cuvettes
Procedure:
-
Prepare a series of dilutions of the this compound sample.
-
In a 96-well plate, add a specific volume of each this compound dilution to triplicate wells.
-
Add an equal volume of the DPPH solution to each well.
-
For the control, add the solvent without the this compound sample to the DPPH solution.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100
-
The IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.
Workflow for the DPPH radical scavenging assay.
Lipid Peroxidation Inhibition Assay
This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, a key process in cellular damage.
Materials:
-
Linoleic acid emulsion
-
This compound sample
-
Phosphate (B84403) buffer
-
Ammonium (B1175870) thiocyanate
-
Ferrous chloride
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the linoleic acid emulsion and the this compound sample in a phosphate buffer.
-
A control sample is prepared without the this compound.
-
Incubate the mixtures at a specific temperature (e.g., 40°C) in the dark.
-
At regular intervals, take aliquots from the reaction mixtures.
-
Add ethanol, ammonium thiocyanate, and ferrous chloride to the aliquots to develop a colored complex.
-
Measure the absorbance of the colored complex at a specific wavelength (e.g., 500 nm). An increase in absorbance indicates an increase in lipid peroxidation.
-
The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with the control.
Conclusion
This compound is a vital photoprotective agent in photosynthetic bacteria, demonstrating a sophisticated dual-action mechanism. Its ability to both harvest light energy and effectively quench damaging excited states underscores its importance for bacterial survival in fluctuating light environments. The conversion of this compound to spheroidenone further highlights the adaptive strategies employed by these organisms to mitigate photo-oxidative stress. A thorough understanding of these mechanisms, supported by quantitative data and robust experimental protocols, is crucial for researchers aiming to harness the protective properties of carotenoids for applications in drug development, and the engineering of more robust photosynthetic systems.
References
- 1. Excitation Energy Transfer Dynamics from Carotenoid to Bacteriochlorophyll a in the LH2 Complex of Rhodobacter sphaeroides: Insights from Reconstitution Experiments with Carotenoids and B800 Bacteriochlorophyll a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Novel Activity of Rhodobacter sphaeroides this compound Monooxygenase CrtA Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New insights into the photochemistry of carotenoid spheroidenone in light-harvesting complex 2 from the purple bacterium Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Energy transfer between the carotenoid and the bacteriochlorophyll within the B-800-850 light-harvesting pigment-protein complex of Rhodopseudomonas sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carotenoids Do Not Protect Bacteriochlorophylls in Isolated Light-Harvesting LH2 Complexes of Photosynthetic Bacteria from Destructive Interactions with Singlet Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triplet state energy transfer between the primary donor and the carotenoid in Rhodobacter sphaeroides R-26.1 reaction centers exchanged with modified bacteriochlorophyll pigments and reconstituted with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Precursors of the Spheroidene Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key precursors and enzymatic steps involved in the biosynthesis of spheroidene, a carotenoid pigment found in photosynthetic bacteria such as Rhodobacter sphaeroides. This document details the pathway from the initial building blocks to the final this compound molecule, presenting quantitative data, experimental methodologies, and visual representations of the involved processes.
The this compound Biosynthesis Pathway: A Step-by-Step Overview
The synthesis of this compound is a multi-step enzymatic process that begins with the universal C5 isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP)[1]. These precursors are first used to construct the C20 molecule, Geranylgeranyl pyrophosphate (GGPP), the foundational precursor for all carotenoids.
The dedicated this compound pathway commences with the head-to-head condensation of two GGPP molecules to form the first C40 carotenoid, phytoene[2]. This colorless compound then undergoes a series of desaturation, hydration, and methylation reactions to yield the colored this compound molecule. Under aerobic conditions, this compound can be further converted to spheroidenone.
Below is a diagram illustrating the core reaction cascade from GGPP to this compound and its subsequent conversion.
Caption: The this compound biosynthesis pathway from universal precursors to this compound and spheroidenone.
Key Enzymes and Quantitative Data
| Enzyme | Gene | EC Number | Substrate | Product | Km (µM) | Vmax | kcat (s-1) | Optimal pH | Optimal Temp. (°C) | Source Organism |
| Phytoene Synthase | CrtB | 2.5.1.29 | Geranylgeranyl pyrophosphate | Phytoene | - | - | - | - | - | Rhodobacter sphaeroides |
| Phytoene Desaturase | CrtI | 1.3.99.31 | Phytoene | Neurosporene | - | - | - | - | - | Rhodobacter sphaeroides |
| Carotenoid 1,2-Hydratase | CrtC | 4.2.1.132 | Neurosporene | 1-Hydroxyneurosporene | 24 | 0.31 nmol h-1 mg-1 | - | 8.0 | 30 | Rubrivivax gelatinosus[3] |
| Hydroxyneurosporene Desaturase | CrtD | 1.3.99.27 | 1-Hydroxyneurosporene | Demethylthis compound | 13.4 | - | - | - | - | Rhodobacter sphaeroides[4] |
| 1-hydroxycarotenoid Methyltransferase | CrtF | 2.1.1.- | Demethylthis compound | This compound | - | - | - | - | - | Rhodobacter sphaeroides |
| This compound Monooxygenase | CrtA | 1.14.13.123 | This compound | Spheroidenone | - | - | - | - | - | Rhodobacter sphaeroides |
Note: Data for CrtC is from a closely related photosynthetic bacterium and is included for comparative purposes. The Vmax for CrtC was determined using lycopene (B16060) as the substrate.
Regulation of the this compound Pathway
The biosynthesis of this compound is tightly regulated in response to environmental cues, primarily oxygen and light levels. This regulation ensures that the production of photoprotective carotenoids is synchronized with the assembly of the photosynthetic apparatus.
Transcriptional Regulation
The expression of the crt genes is largely controlled at the transcriptional level. Key regulatory proteins involved include:
-
PpsR (Photopigment Suppression Repressor): In the presence of oxygen, PpsR represses the transcription of many photosynthesis genes, including the crt operons. This repression is alleviated under anaerobic conditions.
-
PrrA (Photosynthesis Regulatory Protein): PrrA is a response regulator that, in conjunction with its sensor kinase PrrB, activates the expression of photosynthesis genes, including those in the this compound pathway, under low oxygen conditions.
The interplay between these and other regulatory factors ensures that this compound synthesis is induced when the bacterium switches to photosynthetic growth.
Caption: Transcriptional regulation of this compound synthesis by oxygen and light.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, focusing on the in vitro characterization of the enzymes in the this compound pathway.
Carotenoid 1,2-Hydratase (CrtC) Activity Assay
This protocol is adapted from the characterization of CrtC from Rubrivivax gelatinosus and can be used as a basis for assaying CrtC activity from Rhodobacter sphaeroides.
Objective: To determine the in vitro activity of CrtC by measuring the conversion of a carotenoid substrate (e.g., lycopene or neurosporene) to its hydroxylated product.
Materials:
-
Purified CrtC enzyme or cell-free extract containing overexpressed CrtC
-
50 mM Na2HPO4 buffer (pH 8.0)
-
L-α-phosphatidylcholine
-
Lycopene or neurosporene stock solution in acetone (B3395972) (e.g., 20 µM)
-
Saturated NaCl solution
-
Dichloromethane
-
HPLC system with a C18 reverse-phase column
-
Spectrophotometer
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
50-100 µg of enzyme
-
50 mM Na2HPO4 buffer (pH 8.0)
-
10 mg/mL L-α-phosphatidylcholine
-
20 µM carotenoid substrate (added from acetone stock)
-
-
Adjust the final reaction volume to 200 µL with the buffer.
-
-
Incubation:
-
Incubate the reaction mixture at 28°C with shaking (800 rpm) in the dark for a desired time interval (e.g., 1 hour).
-
-
Extraction:
-
Stop the reaction by adding 50 µL of saturated NaCl solution.
-
Extract the carotenoids by adding one volume (250 µL) of dichloromethane.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the carotenoids.
-
-
Analysis:
-
Dry the extracted carotenoids under a stream of nitrogen.
-
Resuspend the dried extract in a suitable solvent for HPLC analysis (e.g., acetone or a mobile phase component).
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Separate the substrate and product using an appropriate gradient of solvents (e.g., methanol, acetonitrile, and dichloromethane).
-
Monitor the elution profile at the characteristic absorption maxima of the carotenoids (typically between 400-500 nm).
-
Quantify the product formation by integrating the peak area and comparing it to a standard curve of the authentic product, if available.
-
Hydroxyneurosporene Desaturase (CrtD) Activity Assay
This protocol is based on the characterization of CrtD from Rhodobacter sphaeroides.
Objective: To measure the activity of CrtD by monitoring the conversion of 1-hydroxyneurosporene to demethylthis compound.
Materials:
-
Purified CrtD enzyme
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
1-hydroxyneurosporene substrate
-
Detergent for solubilization (e.g., Nonidet P-40)
-
Organic solvent for extraction (e.g., acetone or ethyl acetate)
-
HPLC system
Procedure:
-
Enzyme Preparation:
-
If using a membrane-bound enzyme, solubilize it with a suitable detergent (e.g., 1% Nonidet P-40).
-
Purify the enzyme, for instance, using a His-tag and affinity chromatography.
-
-
Reaction Setup:
-
Prepare a reaction mixture containing the purified CrtD enzyme in a suitable buffer.
-
Add the substrate, 1-hydroxyneurosporene, to a final concentration in the micromolar range (e.g., starting with a concentration around the reported Km of 13.4 µM).
-
-
Incubation:
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period. The reaction requires molecular oxygen as the hydrogen acceptor.
-
-
Extraction and Analysis:
-
Stop the reaction by adding an organic solvent like acetone to precipitate the protein and extract the carotenoids.
-
Centrifuge to pellet the protein and collect the supernatant containing the carotenoids.
-
Analyze the supernatant by HPLC as described in the CrtC assay protocol to separate and quantify the substrate and product.
-
1-hydroxycarotenoid Methyltransferase (CrtF) Activity Assay
A general protocol for a methyltransferase assay is provided here, which can be adapted for CrtF. This assay indirectly measures methyltransferase activity by detecting the formation of S-adenosyl homocysteine (SAH), the demethylated product of the S-adenosyl methionine (SAM) co-substrate.
Objective: To determine the activity of CrtF by quantifying the amount of SAH produced.
Materials:
-
Purified CrtF enzyme
-
Demethylthis compound substrate
-
S-adenosyl methionine (SAM)
-
Methyltransferase activity assay kit (colorimetric or fluorometric)
-
Assay buffer provided with the kit or a suitable buffer (e.g., Tris-HCl, pH 8.0)
-
Microplate reader
Procedure:
-
Reaction Setup:
-
In a 96-well plate, combine the purified CrtF enzyme, the demethylthis compound substrate, and SAM in the assay buffer.
-
Include appropriate controls: a negative control without the enzyme and a positive control with a known methyltransferase.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30-37°C) for a set time to allow the methylation reaction to proceed.
-
-
SAH Detection:
-
Follow the instructions of the chosen methyltransferase assay kit to detect the produced SAH. This typically involves a multi-step enzymatic cascade that results in a colorimetric or fluorescent signal.
-
-
Measurement:
-
Read the absorbance or fluorescence using a microplate reader at the wavelength specified by the kit manufacturer.
-
-
Calculation:
-
Calculate the methyltransferase activity based on a standard curve generated with known concentrations of SAH, as per the kit's protocol.
-
Conclusion
The this compound synthesis pathway is a well-defined metabolic route involving a series of enzymatic conversions of carotenoid precursors. Understanding the individual steps, the kinetics of the enzymes involved, and the regulatory networks that control this pathway is crucial for researchers in microbiology, biochemistry, and biotechnology. The information and protocols provided in this technical guide serve as a valuable resource for professionals seeking to study, manipulate, or harness this biosynthetic pathway for various applications, including the production of novel carotenoids with potential applications in drug development and other industries. Further research is needed to fully elucidate the kinetic parameters of all enzymes in Rhodobacter sphaeroides to enable more precise metabolic modeling and engineering efforts.
References
- 1. Biochemical characterization of the carotenoid 1,2-hydratases (CrtC) from Rubrivivax gelatinosus and Thiocapsa roseopersicina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Purification and biochemical characterization of a hydroxyneurosporene desaturase involved in the biosynthetic pathway of the carotenoid this compound in Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]
Spheroidene Localization in Bacterial Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spheroidene is a carotenoid pigment integral to the photosynthetic machinery of various purple non-sulfur bacteria, most notably Rhodobacter sphaeroides.[1] As with other carotenoids, this compound plays a crucial role in photoprotection and as an accessory light-harvesting pigment, transferring absorbed light energy to bacteriochlorophylls.[2] Its specific localization within the bacterial cell is critical to these functions and is of significant interest for understanding bacterial photosynthesis, membrane biophysics, and for potential biotechnological applications. This technical guide provides a comprehensive overview of this compound's localization, its biosynthesis, and detailed methodologies for its study.
This compound Biosynthesis Pathway
The synthesis of this compound is a multi-step enzymatic process that begins with the precursor geranylgeranyl pyrophosphate (GGPP). The genes encoding the enzymes for this pathway are typically clustered together within the bacterial genome.[3][4] The pathway involves a series of desaturation, hydration, and methylation reactions to produce this compound. Under certain conditions, this compound can be further converted to spheroidenone (B77047).[1]
Cellular Localization of this compound
This compound is primarily localized within the intracytoplasmic membranes (ICM) of photosynthetic bacteria like Rhodobacter sphaeroides. The ICM is a specialized, highly invaginated region of the cytoplasmic membrane that houses the photosynthetic apparatus, including the light-harvesting (LH) complexes and reaction centers (RC).[5]
The pigment is not free within the lipid bilayer but is intricately associated with the protein components of the photosynthetic complexes.[6] Specifically, this compound is a key constituent of the B800-850 (LH2) and B875 (LH1) antenna complexes.[1] In these complexes, this compound molecules are held in a specific conformation that facilitates efficient energy transfer to bacteriochlorophyll (B101401) molecules.[7][8]
While the vast majority of this compound is found in the ICM, the presence of this carotenoid in the outer membrane (OM) of Gram-negative purple non-sulfur bacteria is not well-documented and is presumed to be minimal to non-existent. The biosynthesis enzymes for carotenoids are located in the cytoplasm and/or associated with the cytoplasmic membrane, and there is no known transport mechanism for carotenoids to the outer membrane in these bacteria.
Quantitative Distribution of this compound
Direct quantitative data comparing the concentration of this compound in the cytoplasmic membrane versus the outer membrane is scarce in the existing literature. However, studies on the composition of the photosynthetic complexes within the ICM provide insights into the abundance of this compound in this specific cellular compartment.
| Photosynthetic Complex | Major Associated Carotenoid | Notes | Reference |
| B800-850 (LH2) | This compound | Predominantly found under anaerobic, low-light conditions. | [1] |
| B875 (LH1) | Spheroidenone | More abundant under semi-aerobic or high-light conditions. | [1] |
It is important to note that the ratio of this compound to spheroidenone can vary depending on environmental conditions such as oxygen tension and light intensity.[1]
Experimental Protocols
To determine the subcellular localization of this compound, a series of experiments involving cell fractionation, pigment extraction, and quantitative analysis are required.
Experimental Workflow
Bacterial Growth and Harvesting
-
Strain: Rhodobacter sphaeroides (e.g., strain 2.4.1).
-
Medium: A suitable medium for photosynthetic growth, such as Sistrom's minimal medium.
-
Growth Conditions: Grow the culture anaerobically in the light to induce the formation of the ICM.
-
Harvesting: Harvest cells in the late logarithmic phase of growth by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C). Wash the cell pellet with a suitable buffer (e.g., Tris-HCl).
Cell Lysis
-
Resuspend the washed cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing DNase I to reduce viscosity from released DNA.
-
Lyse the cells using a French press (two passes at 16,000 psi) or by sonication on ice.
-
Centrifuge the lysate at a low speed (e.g., 5,000 x g for 10 minutes) to remove unlysed cells and large debris.
Subcellular Fractionation by Sucrose (B13894) Density Gradient Ultracentrifugation[9][10]
-
Preparation of Sucrose Gradients: Prepare a discontinuous sucrose gradient in ultracentrifuge tubes. A typical gradient for separating inner and outer membranes might consist of layers of 55%, 45%, 35%, and 25% (w/v) sucrose in buffer.
-
Loading: Carefully layer the supernatant from the cell lysis step onto the top of the sucrose gradient.
-
Ultracentrifugation: Centrifuge at high speed (e.g., 150,000 x g) for a sufficient time (e.g., 18 hours) at 4°C.
-
Fraction Collection: After centrifugation, distinct bands corresponding to the cytoplasmic membrane (including ICM) and the outer membrane will be visible. The less dense cytoplasmic/intracytoplasmic membranes will be in the upper part of the gradient, while the denser outer membranes will be lower down.[9] Carefully collect these bands using a syringe or by fractionating the entire gradient.
-
Washing: Dilute the collected fractions with buffer and pellet the membranes by ultracentrifugation to remove the sucrose.
Carotenoid Extraction
-
Resuspend the membrane pellets in a small volume of buffer.
-
Extract the carotenoids by adding a mixture of acetone and methanol (B129727) (e.g., 7:2 v/v).
-
Vortex vigorously and incubate in the dark to prevent photodegradation.
-
Centrifuge to pellet the protein and other debris.
-
Collect the supernatant containing the carotenoids. Repeat the extraction until the pellet is colorless.
-
Evaporate the pooled supernatant to dryness under a stream of nitrogen.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Redissolve the dried carotenoid extract in a suitable solvent for HPLC analysis (e.g., acetone or a mixture of mobile phase solvents).
-
HPLC System: Use a C18 or C30 reverse-phase column suitable for carotenoid separation.
-
Mobile Phase: A gradient of solvents such as acetonitrile, methanol, and dichloromethane (B109758) is often used.
-
Detection: Use a photodiode array (PDA) detector to monitor the absorbance at the characteristic wavelengths for this compound (typically around 450-480 nm).
-
Quantification: Create a standard curve using purified this compound of known concentrations to quantify the amount of this compound in each membrane fraction. The results can be normalized to the total protein or lipid content of each fraction.
Conclusion
This compound is a vital component of the photosynthetic apparatus in purple non-sulfur bacteria, with its primary localization being the intracytoplasmic membranes. Within the ICM, it is specifically bound to the light-harvesting protein complexes. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the distribution of this compound within different cellular compartments. Such studies are essential for a deeper understanding of the biogenesis and function of the photosynthetic membrane and may inform the development of novel biotechnologies that leverage these natural light-harvesting systems.
References
- 1. Differential carotenoid composition of the B875 and B800-850 photosynthetic antenna complexes in Rhodobacter sphaeroides 2.4.1: involvement of this compound and spheroidenone in adaptation to changes in light intensity and oxygen availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assembly of functional photosystem complexes in Rhodobacter sphaeroides incorporating carotenoids from the spirilloxanthin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complete DNA sequence, specific Tn5 insertion map, and gene assignment of the carotenoid biosynthesis pathway of Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Complete DNA sequence, specific Tn5 insertion map, and gene assignment of the carotenoid biosynthesis pathway of Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Structure of the photochemical reaction centre of a this compound-containing purple-bacterium, Rhodobacter sphaeroides Y, at 3 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure of this compound in the photosynthetic reaction center from Y Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytoplasmic and outer membranes separation in Rhodopseudomonas sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Flow of Sunlight: A Technical Guide to the Energy Transfer Mechanism of Spheroidene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate and highly efficient mechanism of energy transfer mediated by Spheroidene, a key carotenoid in the photosynthetic machinery of various bacteria. Understanding this natural light-harvesting process at a molecular level offers profound insights for the development of novel photodynamic therapies, artificial photosynthetic systems, and other light-driven technologies. This document provides a consolidated overview of the quantitative data, detailed experimental methodologies, and a visual representation of the key pathways involved.
Quantitative Analysis of this compound Photophysics and Energy Transfer
The efficiency and speed of energy transfer from this compound to bacteriochlorophyll (B101401) (BChl) are governed by the energetic landscape and lifetimes of its excited states. The following tables summarize the key quantitative data from spectroscopic studies.
Table 1: Excited State Energy Levels of this compound
| Excited State | Energy (cm⁻¹) | Method of Determination | Reference |
| S₁ (2¹Ag⁻) | ~13,400 | Near-Infrared Femtosecond Absorption Spectroscopy | [1] |
| S₂ (1¹Bu⁺) | ~22,500 | Ab initio methods (NEVPT2) | [2] |
| S* | - | Femtosecond Transient-Absorption Experiments | [3] |
Table 2: Excited State Lifetimes of this compound
| Excited State | Lifetime (ps) | Condition | Reference |
| S₁ | 8.0 - 9.5 | In solution | [3] |
| S₁ | 1.5 - 1.6 | In LH2 Complex | [3][4] |
| S₂ | 0.12 - 0.20 | In organic solvents | [5] |
Table 3: this compound to Bacteriochlorophyll Energy Transfer Efficiency
| Transfer Pathway | Efficiency (%) | Experimental System | Reference |
| Overall (this compound → BChl) | >90 | LH2 complex of Rhodobacter sphaeroides | [3] |
| S₂ → BChl Qₓ | ~60 | LH2 complex of Rhodobacter sphaeroides | [5] |
| S₁ → BChl | ~30 | LH2 complex of Rhodobacter sphaeroides | [5] |
| S* → BChl | 10 - 15 | LH2 complex of Rhodobacter sphaeroides | [3] |
| Overall (this compound → BChl) | 96 | LH2 complex of Rhodobacter sphaeroides | [6] |
Core Experimental Protocols
The elucidation of this compound's energy transfer mechanism relies on a suite of sophisticated spectroscopic techniques. Below are detailed methodologies for the key experiments cited.
Femtosecond Transient Absorption Spectroscopy
This pump-probe technique is instrumental in resolving the ultrafast dynamics of this compound's excited states.[7][8][9]
Methodology:
-
Sample Preparation: Light-harvesting 2 (LH2) complexes are isolated from Rhodobacter sphaeroides membranes by solubilization with a detergent like LDAO, followed by sucrose (B13894) gradient centrifugation and ion-exchange chromatography.[4] For reconstitution experiments, carotenoidless mutant strains are used, and this compound is introduced into the purified LH2 complexes.[10] The sample is housed in a cuvette with a short path length (typically 1-2 mm) and maintained at a constant temperature.
-
Optical Setup:
-
Laser System: A Ti:sapphire laser system generates femtosecond pulses (e.g., <100 fs duration) at a high repetition rate (e.g., 1 kHz).
-
Pump Beam: A portion of the laser output is directed through an optical parametric amplifier (OPA) to generate the pump pulse, which is tuned to a wavelength that selectively excites this compound (typically in the 480-520 nm range).[3]
-
Probe Beam: The remaining fundamental beam is focused onto a nonlinear crystal (e.g., CaF₂ or sapphire) to generate a broadband white-light continuum, which serves as the probe pulse.
-
Delay Stage: The pump beam travels through a variable delay line to precisely control the time delay between the pump and probe pulses.
-
Detection: The probe pulse is split into two beams before the sample: one passes through the excited sample, and the other serves as a reference. Both beams are then directed into a spectrometer coupled to a CCD detector.
-
-
Data Acquisition and Analysis:
-
The change in absorbance of the sample is measured as a function of wavelength and time delay.
-
Data is often represented as a two-dimensional plot of differential absorbance (ΔA) versus wavelength and time.
-
Global and target analyses are performed on the data to extract the lifetimes of the different excited states and the kinetics of the energy transfer processes.[10] This involves fitting the data to a kinetic model that describes the sequential and parallel decay pathways.
-
Femtosecond Fluorescence Up-Conversion Spectroscopy
This technique provides complementary information to transient absorption by directly measuring the fluorescence decay of the excited states with high time resolution.
Methodology:
-
Sample Preparation: Similar to transient absorption spectroscopy, purified and characterized samples of LH2 complexes are used.
-
Optical Setup:
-
Excitation Pulse: A frequency-doubled or tripled output of a Ti:sapphire laser is used to generate the excitation pulse at a wavelength absorbed by this compound.
-
Fluorescence Collection: The fluorescence emitted from the sample is collected and focused into a nonlinear crystal (e.g., BBO).
-
Gate Pulse: A fundamental laser pulse (the "gate" pulse) is directed through a variable delay line and also focused into the nonlinear crystal, overlapping spatially and temporally with the fluorescence.
-
Up-conversion: Sum-frequency generation occurs in the crystal, producing a signal at a frequency that is the sum of the fluorescence and gate pulse frequencies.
-
Detection: The up-converted signal is passed through a monochromator and detected by a photomultiplier tube.
-
-
Data Acquisition and Analysis:
-
The intensity of the up-converted signal is measured as a function of the delay between the excitation and gate pulses.
-
By tuning the monochromator, the fluorescence decay can be monitored at different emission wavelengths.
-
The data is analyzed to determine the lifetimes of the fluorescent excited states (primarily the S₂ state of this compound).
-
Steady-State Fluorescence Excitation Spectroscopy
This technique is used to determine the overall efficiency of energy transfer from the carotenoid to bacteriochlorophyll.[11][12][13][14]
Methodology:
-
Sample Preparation: Dilute solutions of the LH2 complexes are prepared to avoid re-absorption effects. The optical density at the excitation wavelengths is kept low.
-
Spectrofluorometer Setup:
-
An excitation monochromator is used to select the wavelength of light that excites the sample.
-
An emission monochromator is set to a wavelength where bacteriochlorophyll fluoresces (e.g., >870 nm), but this compound does not.
-
-
Data Acquisition and Analysis:
-
The excitation wavelength is scanned across the absorption range of both this compound and bacteriochlorophyll.
-
The fluorescence intensity from bacteriochlorophyll is recorded as a function of the excitation wavelength, generating a fluorescence excitation spectrum.
-
This spectrum is then compared to the absorption spectrum of the sample.
-
The energy transfer efficiency is calculated by comparing the relative peak heights in the excitation and absorption spectra in the region where this compound absorbs.
-
Visualizing the Energy Transfer Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described above.
Conclusion
The energy transfer mechanism of this compound within the light-harvesting complexes of photosynthetic bacteria is a testament to the elegance and efficiency of natural photonic systems. Through a multi-pathway process involving the S₁, S₂, and S* excited states, absorbed light energy is funneled to bacteriochlorophyll with remarkable speed and quantum yield. The detailed understanding of these processes, made possible by advanced ultrafast spectroscopic techniques, not only deepens our fundamental knowledge of photosynthesis but also provides a rich blueprint for the design of next-generation light-harvesting and energy-conversion technologies. The data and methodologies presented in this guide serve as a comprehensive resource for researchers aiming to build upon this foundational knowledge.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. An alternative carotenoid-to-bacteriochlorophyll energy transfer pathway in photosynthetic light harvesting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryo-EM Structure of the Rhodobacter sphaeroides Light-Harvesting 2 Complex at 2.1 Å - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights into the photochemistry of carotenoid spheroidenone in light-harvesting complex 2 from the purple bacterium Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 10. Excitation Energy Transfer Dynamics from Carotenoid to Bacteriochlorophyll a in the LH2 Complex of Rhodobacter sphaeroides: Insights from Reconstitution Experiments with Carotenoids and B800 Bacteriochlorophyll a - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Coloring Outside the Lines: Exploiting Pigment–Protein Synergy for Far-Red Absorption in Plant Light-Harvesting Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. edinst.com [edinst.com]
- 14. horiba.com [horiba.com]
Spheroidene Derivatives in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spheroidene and its derivatives are carotenoid pigments predominantly found in photosynthetic purple non-sulfur bacteria, such as Rhodobacter sphaeroides. These tetraterpenoid compounds play crucial roles in photosynthesis, acting as accessory light-harvesting pigments and providing photoprotection against oxidative damage. This technical guide provides an in-depth overview of the naturally occurring this compound derivatives, their biosynthesis, biological functions, and methods for their isolation and characterization. Quantitative data on their physicochemical properties and biological activities are summarized, and detailed experimental protocols are provided for key analytical techniques. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of their roles and analysis.
Introduction
This compound is a carotenoid pigment, specifically a tetraterpenoid, that is an integral component of the photosynthetic reaction center in certain species of the Rhodospirillaceae family, including Rhodobacter sphaeroides and Rhodopseudomonas sphaeroides.[1] In its purified form, it appears as a brick-red solid that is soluble in benzene.[1] The core structure of this compound can be modified in nature to produce a range of derivatives, with spheroidenone (B77047) being a prominent example. These modifications, often influenced by environmental conditions such as light and oxygen levels, can alter the biological activity and spectral properties of the molecule.[2] This guide will delve into the key aspects of these fascinating natural products.
Naturally Occurring this compound Derivatives and Their Biological Sources
The primary source of this compound and its derivatives is purple non-sulfur bacteria. Rhodobacter sphaeroides is a well-studied organism that produces both this compound and its keto-derivative, spheroidenone.[2] The relative amounts of these two compounds can vary depending on the growth conditions. This compound is the dominant carotenoid under anaerobic and low-light conditions, while spheroidenone becomes more prevalent in semi-aerobic or high-light environments.[2] Other purple bacteria, such as Rubrivivax gelatinosus, are also known to synthesize carotenoids via the this compound pathway.[3]
Table 1: Major this compound Derivatives Found in Nature
| Derivative Name | Chemical Formula | Molar Mass ( g/mol ) | Key Structural Feature | Primary Biological Source |
| This compound | C41H60O | 568.93 | Methoxy (B1213986) group at C-1 | Rhodobacter sphaeroides, Rhodopseudomonas sphaeroides[1] |
| Spheroidenone | C41H58O2 | 582.91 | Keto group at C-2 of the this compound backbone | Rhodobacter sphaeroides[2] |
| 1-Hydroxythis compound | C40H58O2 | 586.90 | Hydroxyl group instead of a methoxy group at C-1 | Intermediate in this compound biosynthesis in some species |
| 1,1'-Dihydroxythis compound | C40H60O3 | 604.91 | Hydroxyl groups at C-1 and C-1' | Biosynthetic intermediate |
Biosynthesis of this compound Derivatives
The biosynthesis of this compound and its derivatives originates from the general terpenoid pathway, starting with geranylgeranyl pyrophosphate (GGPP). The key steps are encoded by a cluster of carotenoid biosynthesis (crt) genes.[4]
The formation of this compound begins with the condensation of two GGPP molecules to form phytoene, a colorless C40 carotenoid.[4] Phytoene then undergoes a series of three desaturation reactions to yield neurosporene.[4] From neurosporene, the pathway to this compound involves hydroxylation, another desaturation, and finally methylation.[4] In some species, this compound can be further oxidized by the enzyme this compound monooxygenase to form spheroidenone.[4]
References
- 1. scispace.com [scispace.com]
- 2. Differential carotenoid composition of the B875 and B800-850 photosynthetic antenna complexes in Rhodobacter sphaeroides 2.4.1: involvement of this compound and spheroidenone in adaptation to changes in light intensity and oxygen availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Energy dissipative photoprotective mechanism of carotenoid this compound from the photoreaction center of purple bacteria Rhodobacter sphaeroides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Protocol for Spheroidene Extraction from Bacterial Cultures
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the extraction of spheroidene, a yellow carotenoid pigment, from bacterial cultures. This compound is of significant interest for its antioxidant properties and potential applications in the pharmaceutical and nutraceutical industries. The following protocols and data are compiled from various scientific sources to provide a comprehensive guide for the cultivation of this compound-producing bacteria, extraction of the pigment, and its subsequent purification and quantification.
Introduction to this compound
This compound is a carotenoid pigment that plays a crucial role in the photosynthetic apparatus of several species of purple non-sulfur bacteria, most notably Rhodobacter sphaeroides.[1][2] It functions in light-harvesting and photoprotection.[3] Under certain conditions, this compound can be converted to spheroidenone, a keto-carotenoid, through the action of the enzyme this compound monooxygenase.[2] This conversion is an adaptive mechanism to oxidative stress.[2] The biosynthesis of this compound begins with geranylgeranyl pyrophosphate (GGPP) and proceeds through a series of enzymatic steps to produce neurosporene, which is then converted to this compound.[3]
Quantitative Data Summary
The yield of this compound can vary significantly based on the bacterial strain, cultivation conditions, and extraction methodology. The following table summarizes quantitative data on this compound production from prominent photosynthetic bacteria. It is important to note that specific yields of this compound are not always directly reported; therefore, some values are estimated based on the total carotenoid content and the known proportion of this compound.[1]
| Bacterial Strain | Cultivation Conditions | This compound Yield (mg/g dry cell weight) | Total Carotenoid Yield (mg/g dry cell weight) | Reference(s) |
| Rhodobacter sphaeroides | Micro-aerobic, dark fermentation | ~2-3% of dry cell weight is this compound/spheroidenone | 1.911 | [1] |
| Rhodobacter capsulatus | Anaerobic, phototrophic | Estimated ~1.7 - 2.4 | Estimated ~7.5 - 10.4 (mg/L of culture) | [1] |
| Rubrivivax gelatinosus | Anaerobic, phototrophic | Not Reported (Major carotenoid) | Not Reported | [1] |
| Rhodobacter sphaeroides (mutant strain WL-APD-911) | Luria-Bertani (LB) agar, 30°C, 4 days | 3.5-fold increase relative to wild type | Not specified | [4][5][6] |
Experimental Protocols
Cultivation of Rhodobacter sphaeroides
This protocol outlines a general procedure for cultivating Rhodobacter sphaeroides for this compound production. Optimization of media components and growth conditions may be required for specific strains.
Materials:
-
Rhodobacter sphaeroides strain (e.g., 2.4.1)
-
Sistrom's Succinate Medium (or similar defined medium)
-
Sterile culture flasks
-
Incubator shaker
-
Spectrophotometer
-
Centrifuge
Procedure:
-
Media Preparation: Prepare Sistrom's Succinate Medium containing succinic acid, L-glutamic acid, L-aspartic acid, nitrilotriacetic acid, MgSO₄·7H₂O, CaCl₂·2H₂O, FeSO₄·7H₂O, (NH₄)₆Mo₇O₂₄·4H₂O, and a trace element solution.[1] Adjust the pH to 6.8-7.0 and sterilize by autoclaving.[1]
-
Inoculation: Inoculate a starter culture from a glycerol (B35011) stock into the prepared medium.[1]
-
Incubation: Incubate the culture at 30°C with shaking (e.g., 150 rpm).[1] For high this compound yield, anaerobic-light conditions are recommended.[1] Semiaerobic, dark conditions will favor the synthesis of spheroidenone.[7]
-
Growth Monitoring: Monitor the growth of the culture by measuring the optical density at 660 nm (OD₆₆₀).[1][7]
-
Cell Harvesting: Harvest the bacterial cells during the late exponential or early stationary phase by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).[8]
This compound Extraction
This protocol describes a common solvent-based method for extracting carotenoids, including this compound, from bacterial cells. To prevent degradation, all steps should be performed on ice and in the dark.[1]
Materials:
-
Bacterial cell pellet
-
Sonciator or bead beater
-
Centrifuge
-
Nitrogen gas stream or rotary evaporator
-
Storage vials
Procedure:
-
Cell Lysis: Resuspend the cell pellet in a mixture of acetone and methanol (typically 7:2 v/v).[1][8] Use approximately 10 mL of the solvent mixture per gram of wet cell mass.[7]
-
Extraction: Disrupt the cells using sonication on ice or bead beating to enhance extraction efficiency.[1][7] Perform sonication in short bursts to avoid overheating.[7]
-
Incubation: After disruption, vortex the mixture vigorously and incubate in the dark at room temperature for 15-30 minutes to allow for complete extraction.[7][8]
-
Phase Separation: Centrifuge the mixture at high speed (e.g., 12,000 x g for 10 minutes at 4°C) to pellet the cell debris.[7][8]
-
Collection: Carefully collect the supernatant containing the carotenoid extract.[1][7] Repeat the extraction process on the pellet two more times to ensure complete recovery.[8]
-
Drying: Evaporate the solvent from the combined supernatants under a stream of nitrogen gas or using a rotary evaporator at a low temperature (below 40°C).[1][7]
-
Storage: Store the dried crude extract at -20°C or lower, protected from light and oxygen.[1][7]
Purification and Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying this compound.[1]
Materials:
-
Dried carotenoid extract
-
HPLC-grade solvents (e.g., acetone, methanol, methyl-tert-butyl ether (MTBE), water)
-
0.22 µm syringe filters
-
HPLC system with a Diode Array Detector (DAD)
-
C18 or C30 reverse-phase column[1]
-
This compound standard
Procedure:
-
Sample Preparation: Redissolve the dried extract in a suitable solvent for HPLC, such as acetone or a mixture of methanol and MTBE.[1] Filter the sample through a 0.22 µm syringe filter before injection.[1][7]
-
HPLC Analysis:
-
Column: C18 or C30 reverse-phase column.[1]
-
Mobile Phase: A gradient of solvents is often employed, for example, a gradient of methanol, MTBE, and water, or a gradient of acetone in water.[1][7]
-
Detection: Monitor the elution profile using a DAD at the absorbance maximum of this compound (approximately 486 nm).[7]
-
-
Quantification:
Visualizations
This compound Biosynthesis Pathway
Caption: Biosynthesis pathway of this compound and its conversion to spheroidenone.
Experimental Workflow for this compound Extraction
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Extract from a mutant Rhodobacter sphaeroides as an enriched carotenoid source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extract from a mutant Rhodobacter sphaeroides as an enriched carotenoid source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Excitation Energy Transfer Dynamics from Carotenoid to Bacteriochlorophyll a in the LH2 Complex of Rhodobacter sphaeroides: Insights from Reconstitution Experiments with Carotenoids and B800 Bacteriochlorophyll a - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) analysis of Spheroidene
Abstract
This document provides a comprehensive guide for the analysis of spheroidene using High-Performance Liquid Chromatography (HPLC). This compound, a key carotenoid in the photosynthetic apparatus of various purple bacteria like Rhodobacter sphaeroides, plays a vital role in light-harvesting and photoprotection.[1][2] These application notes offer detailed protocols for the extraction of this compound from bacterial cultures and its subsequent quantification and identification by reverse-phase HPLC. The methodologies are designed for researchers, scientists, and drug development professionals working with carotenoids and natural products.
Introduction
This compound is a C41 carotenoid pigment characterized by a long polyene chain of conjugated double bonds, which is responsible for its light-absorbing properties.[3] It is an integral component of the photosynthetic reaction centers in certain bacteria, where it absorbs light in the blue-green region of the spectrum (320–500 nm) and transfers the energy to bacteriochlorophyll.[1] The antioxidant properties of carotenoids like this compound are of significant interest for pharmaceutical and nutraceutical applications. Accurate and reproducible methods for the analysis of this compound are therefore crucial for research and quality control. HPLC is the method of choice for the separation and quantification of carotenoids due to its high resolution and sensitivity.[4][5] This document outlines a validated protocol for the HPLC analysis of this compound.
Chemical and Physical Properties of this compound
A thorough understanding of the analyte's properties is critical for method development.
| Property | Value | Reference |
| Molecular Formula | C41H60O | [1][3][6] |
| Molecular Weight | 568.9 g/mol | [1][3] |
| IUPAC Name | (6E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E)-31-methoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,20,22,24,26,28-dodecaene | [3][6] |
| CAS Number | 13836-61-8 | [3] |
| Appearance | Brick-red solid | [1] |
| Solubility | Soluble in benzene (B151609) and other organic solvents | [1] |
| UV-Vis λmax | ~428, 453, 485 nm in organic solvents | [7] |
Experimental Protocols
Part 1: Extraction of this compound from Bacterial Cultures
This protocol is adapted from methods for carotenoid extraction from photosynthetic bacteria.[8] To prevent photoisomerization, all extraction steps should be performed under dim or red light.[9]
Materials and Reagents:
-
Bacterial cell pellet (e.g., from Rhodobacter sphaeroides)
-
Methanol (B129727) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Water (deionized or HPLC grade)
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm, nylon or PTFE)
-
Amber vials
Procedure:
-
Cell Harvesting: Centrifuge 5–20 mL of bacterial culture at 1,800 x g for 15 minutes to pellet the cells. Discard the supernatant.[8]
-
Solvent Addition: To the cell pellet, add 1 mL of methanol and 2 mL of hexane.[8]
-
Extraction: Vortex the mixture vigorously for 2 minutes to ensure complete disruption of the cells and extraction of the pigments.[8]
-
Phase Separation: Add 1 mL of water to the mixture and vortex for an additional 1 minute. Centrifuge at 1,800 x g for 20 minutes to achieve clear phase separation.[8]
-
Sample Collection: Carefully collect the upper hexane phase, which contains the carotenoids, using a pipette.
-
Filtration: Pass the hexane extract through a 0.22 µm syringe filter to remove any remaining cellular debris.[8]
-
Storage: Transfer the filtered extract to an amber vial and store at -20°C until HPLC analysis. For long-term storage, the solvent can be evaporated under a stream of nitrogen, and the dried extract stored at -80°C.
Part 2: HPLC Analysis of this compound
This protocol utilizes a C18 reverse-phase column for the separation of this compound. A C30 column can also be used for improved separation of carotenoid isomers.[9][10]
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector. |
| Column | Reverse-phase C18 column (e.g., Spherisorb C18, 5 µm, 4.6 x 250 mm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetone (B3395972) |
| Gradient Program | 50% B to 100% B (non-linear) over a specified time (e.g., 20 minutes)[8] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 28 °C[9] |
| Injection Volume | 20 µL |
| Detection Wavelength | 440-490 nm (monitoring at the absorbance maximum of this compound)[9][11] |
Procedure:
-
Sample Preparation: If the extract was dried, reconstitute it in a small volume of the initial mobile phase (e.g., 50% acetone in water).
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (50% Acetone/50% Water) for at least 15-20 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the HPLC system.
-
Data Acquisition: Run the gradient program and acquire data for the entire run.
-
Identification: Identify the this compound peak based on its retention time and comparison with a standard, if available. The UV-Vis spectrum recorded by the DAD can be used for further confirmation by comparing it to known spectra of this compound.
-
Quantification: Quantify the amount of this compound by integrating the peak area at the detection wavelength. A calibration curve should be prepared using a purified this compound standard of known concentration for accurate quantification.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the HPLC analysis of carotenoids from Rhodobacter sphaeroides. Retention times can vary depending on the specific HPLC system, column, and mobile phase conditions.
| Compound | Typical Retention Time (min) | Key UV-Vis λmax (nm) | Notes |
| Spheroidenone (B77047) | 14.5 | 486 | Spheroidenone is a keto-carotenoid derivative of this compound.[11] |
| This compound | 15.5 | ~450, 480 | Elutes after spheroidenone under typical reverse-phase conditions.[11] |
| Other Carotenoids | Variable | Variable | Other carotenoid precursors and isomers may be present. |
Visualizations
Experimental Workflow for HPLC Analysis of this compound
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Structure of this compound in the photosynthetic reaction center from Y Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound (EVT-1184632) | 13836-61-8 [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 6. This compound | C41H60O | CID 6368932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fdbio-rptu.de [fdbio-rptu.de]
- 8. A Rapid Method for the Extraction and Analysis of Carotenoids and Other Hydrophobic Substances Suitable for Systems Biology Studies with Photosynthetic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction and Analysis of Carotenoids from Escherichia coli in Color Complementation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Application Note: Quantification of Spheroidene using Spectrophotometry
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the quantification of the carotenoid spheroidene from bacterial cultures using UV-Vis spectrophotometry. This compound, a key pigment in the photosynthetic apparatus of certain purple bacteria like Rhodobacter sphaeroides, plays a vital role in light harvesting and photoprotection.[1][2] Its quantification is essential for studies in photosynthesis, microbial physiology, and for evaluating its potential in various biotechnological applications. This document outlines the procedures for this compound extraction and its subsequent quantification using the Beer-Lambert law, supported by spectral data and detailed experimental workflows.
Introduction
This compound is an acyclic carotenoid with a methoxy (B1213986) group, belonging to the tetraterpenoid class of pigments.[1][2] It is prominently found in the light-harvesting complexes of photosynthetic purple bacteria, such as Rhodobacter sphaeroides.[1][2] In these organisms, this compound serves two primary functions: it extends the range of light absorbed for photosynthesis into the blue-green region of the spectrum (approximately 400-550 nm) where bacteriochlorophylls absorb weakly, and it protects the photosynthetic reaction center from photo-oxidative damage by quenching harmful triplet states of bacteriochlorophyll.[1][2]
Spectrophotometry is a widely used, simple, and rapid method for quantifying pigments like carotenoids. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.[3] By measuring the absorbance of a this compound extract at its maximum absorption wavelength (λmax), its concentration can be determined if the molar extinction coefficient (ε) is known.
This document provides a step-by-step protocol for extracting this compound from bacterial cell pellets and quantifying it using a spectrophotometer.
This compound Biosynthesis Pathway
This compound is synthesized from the precursor Geranylgeranyl pyrophosphate (GGPP). The pathway involves a series of desaturation, hydration, and methylation steps catalyzed by enzymes encoded by the crt gene cluster.[1][4][5] The key steps include the formation of phytoene, its desaturation to neurosporene, followed by hydration (CrtC), further desaturation (CrtD), and methylation (CrtF) to yield this compound.[1][2][4]
Caption: this compound biosynthesis pathway from GGPP.
Data Presentation: Spectral and Physical Properties
The quantitative analysis of this compound relies on its specific physical and spectral characteristics. These properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₄₁H₆₀O | [2] |
| Molar Mass | 568.93 g/mol | [2] |
| Absorption Maxima (λmax) | ||
| In Acetone (B3395972) | ~450, 478, 510 nm | General Carotenoid Spectra |
| In Ethanol | ~451, 479, 511 nm | General Carotenoid Spectra |
| In n-Hexane | ~452, 480, 513 nm | [1] |
| In THF | ~451, 478, 511 nm | [1] |
| Molar Extinction Coefficient (ε) | ||
| In Acetone (at ~478 nm) | 145,000 M⁻¹cm⁻¹ (Estimated) * | Estimated from similar carotenoids |
Experimental Protocols
Materials and Reagents
-
Equipment:
-
Spectrophotometer (UV-Vis)
-
Quartz or glass cuvettes (1 cm path length)
-
Centrifuge
-
Vortex mixer
-
Rotary evaporator or nitrogen stream evaporator
-
Analytical balance
-
Glassware (test tubes, volumetric flasks, pipettes)
-
Syringe filters (0.22 µm, solvent-resistant)
-
-
Reagents:
-
Bacterial cell pellet containing this compound (e.g., from Rhodobacter sphaeroides culture)
-
Acetone (HPLC grade)
-
Methanol (HPLC grade)
-
Petroleum Ether or n-Hexane (HPLC grade)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Deionized water
-
Experimental Workflow
Caption: Workflow for this compound extraction and quantification.
Protocol 1: this compound Extraction
This protocol is adapted from methods for carotenoid extraction from Rhodobacter sphaeroides.[7]
-
Harvest Cells: Start with a known amount of bacterial cell paste (e.g., 100 mg wet weight). Pellet the cells from a liquid culture by centrifugation (e.g., 5,000 x g for 10 minutes).
-
Initial Extraction: Add 5 mL of an acetone:methanol (7:2, v/v) mixture to the cell pellet. Vortex vigorously for 2-3 minutes to ensure complete resuspension and cell lysis.
-
Incubate: Stir or sonicate the mixture in the dark at room temperature for 15-30 minutes to facilitate pigment extraction.
-
Separate Extract: Centrifuge the mixture at 5,000 x g for 10 minutes at 4°C. Carefully collect the colored supernatant.
-
Repeat Extraction: Repeat steps 2-4 with the remaining pellet using fresh solvent until the pellet becomes colorless. Pool all the colored supernatants.
-
Phase Transfer: Transfer the pooled supernatant to a separating funnel. Add 10 mL of petroleum ether (or n-hexane) and 10 mL of deionized water.
-
Mix and Separate: Gently invert the funnel several times to mix the phases, then allow the layers to separate. The upper, colored phase (petroleum ether) contains the this compound.
-
Collect and Dry: Drain and discard the lower aqueous phase. Collect the upper petroleum ether phase and pass it through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate Solvent: Evaporate the solvent to complete dryness using a rotary evaporator or a gentle stream of nitrogen. Protect the sample from light during this process.
-
Final Sample: Resuspend the dried pigment extract in a precise, known volume (e.g., 2.0 mL) of acetone for spectrophotometric analysis.
Protocol 2: Spectrophotometric Quantification
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 20 minutes for stable readings.
-
Blank Measurement: Fill a 1 cm cuvette with the solvent used for the final resuspension (acetone). Place it in the spectrophotometer and perform a blank measurement to zero the instrument across the desired wavelength range.
-
Sample Measurement: Rinse the cuvette with a small amount of the this compound extract, then fill it with the extract. If the absorbance is too high ( > 1.5), dilute the sample with a known volume of acetone and repeat the measurement.
-
Record Spectrum: Scan the absorbance of the sample from 400 nm to 600 nm.
-
Determine Absorbance: Record the absorbance value at the main absorption peak (λmax), which should be around 478 nm in acetone.
Calculation of this compound Concentration
The concentration of this compound is calculated using the Beer-Lambert Law:
A = ε * c * l
Where:
-
A = Absorbance at λmax (unitless)
-
ε = Molar extinction coefficient (in M⁻¹cm⁻¹)
-
c = Concentration (in mol/L or M)
-
l = Path length of the cuvette (typically 1 cm)
Calculation Steps:
-
Calculate Molar Concentration (c):
-
c (mol/L) = A / (ε * l)
-
Using the estimated ε = 145,000 M⁻¹cm⁻¹ and l = 1 cm:
-
c (mol/L) = Absorbance at 478 nm / 145,000
-
-
Calculate Concentration in mg/L:
-
Concentration (mg/L) = c (mol/L) * Molar Mass ( g/mol ) * 1000 (mg/g)
-
Concentration (mg/L) = c * 568.93 * 1000
-
-
Calculate Total this compound Content:
-
Total this compound (mg) = Concentration (mg/L) * Volume of extract (L)
-
Remember to account for any dilutions made.
-
Summary Data Table
Use the following table to record and analyze your experimental results.
| Sample ID | Wet Weight of Pellet (g) | Final Volume of Extract (mL) | Dilution Factor | Absorbance at λmax (~478 nm) | Concentration (mg/L) | Total this compound (mg) | This compound Content (mg/g wet weight) |
| Sample 1 | |||||||
| Sample 2 | |||||||
| Sample 3 |
References
- 1. New insights into the photochemistry of carotenoid spheroidenone in light-harvesting complex 2 from the purple bacterium Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Molar absorption coefficient - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Pigment content and molar extinction coefficients of photochemical reaction centers from Rhodopseudomonas spheroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bowdoin.edu [bowdoin.edu]
Application Notes and Protocols for the Identification of Spheroidene using Mass Spectrometry Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spheroidene is a carotenoid pigment found in the photosynthetic reaction centers of various purple bacteria, such as Rhodobacter sphaeroides.[1] As a tetraterpenoid, its extended system of conjugated double bonds allows it to function as an accessory light-harvesting pigment, absorbing light in spectral regions where bacteriochlorophyll (B101401) has weak absorption, and also to protect the photosynthetic apparatus from photo-oxidative damage.[1] The unique chemical structure and biosynthetic pathway of this compound make its accurate identification and characterization crucial for microbiology, biotechnology, and pharmacology research.
This document provides detailed application notes and protocols for the identification of this compound using advanced mass spectrometry techniques, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Principle of the Method
The identification of this compound is achieved by a combination of chromatographic separation and mass spectrometric detection. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is used to separate this compound from other components in a sample matrix. The separated analyte is then introduced into a mass spectrometer.
Atmospheric Pressure Chemical Ionization (APCI) is a highly suitable soft ionization technique for carotenoids like this compound.[2] It typically generates abundant protonated molecular ions ([M+H]⁺) with minimal in-source fragmentation, which is advantageous for determining the molecular weight.[2] Following ionization, tandem mass spectrometry (MS/MS) is employed. The protonated molecular ion of this compound is selected as the precursor ion and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides characteristic structural information, allowing for unambiguous identification.[2][3]
Experimental Protocols
Sample Preparation: Extraction of this compound from Bacterial Cells
Proper sample preparation is critical to prevent degradation and ensure accurate analysis of this compound.[2]
Materials:
-
Bacterial cell pellet (e.g., from Rhodobacter sphaeroides)
-
Methanol (MeOH), HPLC grade
-
Acetone, HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
0.1% Butylated hydroxytoluene (BHT) in extraction solvents (to prevent oxidation)
-
Deionized water
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
-
Vortex mixer
-
2 mL microcentrifuge tubes
-
0.2 µm syringe filters
Protocol:
-
Harvest bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
To the cell pellet, add a 7:2 (v/v) mixture of methanol:dichloromethane containing 0.1% BHT.
-
Vortex vigorously for 20 minutes at room temperature, ensuring complete resuspension and extraction. Protect the sample from light.
-
Centrifuge at 10,000 x g for 10 minutes to pellet cell debris.
-
Carefully transfer the supernatant containing the carotenoid pigments to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 30°C.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 1:1 methyl tert-butyl ether/methanol or acetonitrile).[4]
-
Vortex for 1 minute to ensure complete dissolution.
-
Filter the reconstituted sample through a 0.2 µm syringe filter into an amber glass HPLC vial to remove any particulate matter.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation and Conditions:
-
LC System: UHPLC or HPLC system
-
Column: A C18 reversed-phase column is commonly used for carotenoid separation (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[5]
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) equipped with an APCI source.[2][5]
Protocol:
-
LC Separation:
-
Set the column temperature to 25-30°C.[2]
-
Use a binary solvent system. For example:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol/Acetonitrile (e.g., 1:1 v/v) with 0.1% formic acid
-
-
Equilibrate the column with the initial mobile phase composition.
-
Inject 5-10 µL of the prepared sample.[2]
-
Apply a suitable gradient program to separate this compound from other carotenoids.
-
-
APCI-MS/MS Detection:
-
Operate the APCI source in positive ion mode.[2]
-
Set the vaporizer temperature to 350-450°C and the capillary temperature to 250-350°C.[2]
-
Optimize the corona discharge current (typically 3-5 µA).[2]
-
Perform a full scan (MS1) over a mass range of m/z 100-800 to identify the protonated molecular ion of this compound.[2]
-
For MS/MS analysis, select the precursor ion corresponding to [M+H]⁺ of this compound.
-
Use argon as the collision gas and optimize the collision energy to obtain a characteristic fragmentation pattern.
-
Data Presentation
Quantitative data for the identification of this compound are summarized in the tables below.
Table 1: Molecular Properties and Expected Mass Spectrometry Ions of this compound
| Property | Value | Reference |
| Chemical Formula | C₄₁H₆₀O | [1] |
| Molar Mass | 568.93 g/mol | [1] |
| Monoisotopic Mass | 568.4644 Da | [6] |
| Expected [M+H]⁺ Ion (m/z) | 569.4723 | Calculated based on monoisotopic mass |
| Expected [M]⁺· Ion (m/z) | 568.4644 | Calculated based on monoisotopic mass |
Table 2: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Value | Reference |
| Liquid Chromatography | ||
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | [5] |
| Mobile Phase A | Water + 0.1% Formic Acid | [5] |
| Mobile Phase B | Methanol/Acetonitrile + 0.1% Formic Acid | [5] |
| Flow Rate | 0.2 - 0.5 mL/min | [2][5] |
| Column Temperature | 25-40°C | [2][5] |
| Injection Volume | 5-10 µL | [2] |
| APCI-MS/MS | ||
| Ionization Mode | Positive | [2] |
| Nebulizer Gas Pressure | 40-60 psi | [2] |
| Vaporizer Temperature | 350-450°C | [2] |
| Drying Gas Flow | 5-10 L/min | [2] |
| Corona Current | 3-5 µA | [2] |
| MS1 Scan Range (m/z) | 100-800 | [2] |
| Precursor Ion (m/z) | 569.5 | [2] |
| Collision Gas | Argon | [2] |
Visualization of Workflows and Pathways
Caption: Experimental workflow for this compound identification.
Caption: Principle of APCI-MS/MS for this compound analysis.
Caption: Biosynthesis pathway of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. An LC/MS method for d8-β-carotene and d4-retinyl esters: β-carotene absorption and its conversion to vitamin A in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [repository.kaust.edu.sa]
- 6. This compound | C41H60O | CID 6368932 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reconstitution of Spheroidene into Artificial Lipid Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spheroidene, a key carotenoid in the photosynthetic apparatus of purple bacteria like Rhodobacter sphaeroides, plays a vital role in light-harvesting and photoprotection. The reconstitution of this compound into artificial lipid membranes, such as liposomes, provides a powerful in vitro system to study its biophysical properties, interactions with membrane components, and its influence on bilayer characteristics. These model systems are instrumental for applications in drug delivery, cosmetics, and functional foods, where this compound's antioxidant and photoprotective qualities are of high interest.
These application notes provide a comprehensive guide, including detailed protocols, for the successful reconstitution of this compound into large unilamellar vesicles (LUVs) and the subsequent characterization of these proteoliposomes.
Data Presentation
The successful incorporation of this compound into artificial lipid membranes can be quantified and characterized using various biophysical techniques. The following tables summarize key parameters that are crucial for the validation and characterization of this compound-containing liposomes.
Table 1: Quantitative Parameters for Characterization of this compound-Containing Liposomes
| Parameter | Method | Typical Values | Description |
| Liposome (B1194612) Diameter | Dynamic Light Scattering (DLS) | 100 - 200 nm | Measures the average size and polydispersity of the prepared vesicles, ensuring uniformity. |
| This compound Incorporation Efficiency | UV-Vis Spectroscopy | > 90% | Determines the percentage of the initial this compound that is successfully integrated into the lipid bilayer.[1] |
| Lipid to this compound Molar Ratio | UV-Vis Spectroscopy & Phosphate (B84403) Assay | 50:1 to 1000:1 | Defines the final molar ratio of lipid to this compound in the prepared proteoliposomes.[1] |
| Membrane Fluidity | Fluorescence Anisotropy (using a probe like DPH) | Varies | Assesses changes in membrane order and dynamics upon this compound incorporation. Carotenoids can decrease membrane fluidity in the hydrophobic regions. |
| Zeta Potential | Electrophoretic Light Scattering | -20 to -40 mV (for anionic lipids) | Measures the surface charge of the vesicles, which can be influenced by the incorporated pigment and is an indicator of colloidal stability.[1] |
| Bilayer Thickness | Small-Angle X-ray Scattering (SAXS) or Cryo-EM | Varies | Carotenoids can increase the thickness and rigidity of the lipid bilayer. |
Table 2: Influence of Carotenoids on Lipid Bilayer Properties
| Property | Effect of Carotenoid Incorporation | Notes |
| Membrane Fluidity | Generally decreases in the hydrophobic core | The rigid, rod-like structure of carotenoids restricts the motion of lipid acyl chains.[2] |
| Membrane Thickness | Tends to increase | The incorporation of carotenoids can lead to a more ordered and condensed lipid packing, resulting in a thicker bilayer.[3] |
| Lipid Packing | Increases lateral packing and condensation | This compound, similar to other carotenoids, can promote a more tightly packed lipid arrangement.[3] |
| Permeability | Generally decreases | The increased order and packing density can reduce the permeability of the membrane to small molecules. |
Experimental Protocols
Protocol 1: Isolation and Purification of this compound from Rhodobacter sphaeroides
This protocol is adapted from established methods for pigment extraction from photosynthetic bacteria.
Materials:
-
Cell paste of Rhodobacter sphaeroides strain 2.4.1
-
Acetone/methanol solution (7:2, v/v)
-
n-hexane
-
Methanol/water solution (95:5, v/v)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Diethyl ether
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Pigment Extraction:
-
Mix the harvested cells with an acetone/methanol solution (7:2, v/v).
-
Stir the mixture under a nitrogen atmosphere at room temperature for 10 minutes to extract the pigments.
-
Centrifuge the mixture at 5,000 x g for 10 minutes at 4°C and collect the supernatant.
-
Repeat the extraction process three times, extending the stirring time to 30 minutes for subsequent extractions.[4]
-
-
Solvent Partitioning:
-
Combine the supernatants and add n-hexane and water to partition the pigments.
-
Collect the n-hexane layer containing the carotenoids.
-
Further extract the n-hexane layer with a methanol/water solution (95:5, v/v) to remove bacteriochlorophyll (B101401) a.[4]
-
-
Purification:
-
Dry the n-hexane layer over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to yield crude this compound.[4]
-
Dissolve the crude this compound in a small amount of n-hexane.
-
Purify the this compound using silica gel column chromatography with 10% diethyl ether in n-hexane as the elution solvent.[4]
-
Monitor the fractions containing carotenoids by absorption spectroscopy and pool the desired fractions.
-
Evaporate the solvent to obtain purified this compound.
-
Protocol 2: Reconstitution of this compound into LUVs by Thin-Film Hydration and Extrusion
This protocol is a standard and widely used method for preparing liposomes with incorporated lipophilic molecules.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other desired lipids
-
Purified this compound in a suitable organic solvent (e.g., chloroform/methanol)
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Round-bottom flask
-
Nitrogen gas source
Procedure:
-
Lipid and this compound Mixture Preparation:
-
In a clean round-bottom flask, add the desired amount of lipid(s) dissolved in chloroform.
-
Add the desired amount of this compound solution to the lipid mixture. The final lipid-to-spheroidene molar ratio should be determined based on experimental goals (e.g., 100:1).
-
Mix thoroughly.
-
-
Thin Film Formation:
-
Evaporate the organic solvent using a rotary evaporator under reduced pressure.
-
Continue evaporation for at least 1 hour after a visible film has formed to ensure complete removal of the solvent.[1]
-
Further dry the film under a stream of nitrogen gas.
-
-
Hydration:
-
Hydrate the thin lipid-spheroidene film with the desired aqueous buffer.[5] The volume of the buffer will determine the final lipid concentration.
-
Vortex the flask for several minutes to form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Subject the MLV suspension to several freeze-thaw cycles to enhance lamellarity.
-
Extrude the suspension 11-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to produce LUVs.
-
Protocol 3: Characterization of this compound-Containing Liposomes
1. Size and Polydispersity Analysis:
-
Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and polydispersity index (PDI) of the prepared liposomes.
2. Quantification of Incorporated this compound:
-
Disrupt a known volume of the liposome suspension with a detergent (e.g., 1% Triton X-100).[1]
-
Measure the absorbance of the solution using a UV-Vis spectrophotometer at the characteristic absorption maximum of this compound.
-
Calculate the concentration of this compound using its molar extinction coefficient.
-
Determine the lipid concentration using a standard phosphate assay (e.g., Bartlett assay).[1]
-
Calculate the incorporation efficiency as the ratio of the measured this compound concentration to the initial concentration.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound reconstitution.
This compound Reconstitution Process
Caption: this compound reconstitution into liposomes.
Logical Relationships in Membrane Property Modulation
Caption: Modulation of membrane properties by this compound.
References
Application Notes and Protocols for Studying Spheroidene in Pigment-Protein Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spheroidene is a key carotenoid found in the photosynthetic apparatus of many purple bacteria, such as Rhodobacter sphaeroides. It plays a crucial role in both light-harvesting, by absorbing light in the 450-550 nm spectral region and transferring the energy to bacteriochlorophylls, and in photoprotection, by quenching harmful triplet excited states and scavenging reactive oxygen species.[1][2] The study of this compound within its native pigment-protein complex environment is essential for understanding these fundamental photosynthetic processes. This document provides detailed application notes and protocols for the isolation, characterization, and analysis of this compound in pigment-protein complexes.
I. Isolation and Purification of this compound-Containing Pigment-Protein Complexes
A critical first step in studying this compound is the purification of intact pigment-protein complexes, primarily the light-harvesting complex 2 (LH2) and the reaction center-light-harvesting 1 (RC-LH1) core complex.[3]
Protocol 1: Isolation of LH2 Complexes from Rhodobacter sphaeroides
This protocol is adapted from methodologies described for the purification of LH2 complexes for structural and spectroscopic studies.[3]
Materials:
-
Rhodobacter sphaeroides cell paste
-
Running buffer: 20 mM Tris-HCl (pH 8.0), 5 mM EDTA
-
Lysis buffer: Running buffer with 1 mg/mL lysozyme (B549824) and DNase I
-
Solubilization buffer: Running buffer with 1% (w/v) LDAO (Lauryldimethylamine N-oxide)
-
Sucrose (B13894) solutions (20%, 21.25%, 22.5%, 23.75%, 25% w/w in running buffer with 0.1% LDAO)
-
DEAE-Sepharose ion-exchange column
-
Elution buffer: Running buffer with a linear gradient of 0-500 mM NaCl and 0.1% LDAO
-
Ultracentrifuge and tubes
Procedure:
-
Cell Lysis: Resuspend the cell paste in lysis buffer and incubate at 37°C for 1 hour to digest the cell wall.
-
Membrane Solubilization: Centrifuge the lysate to pellet the membranes. Resuspend the membrane pellet in solubilization buffer and stir gently for 1 hour at 4°C to solubilize the pigment-protein complexes.
-
Sucrose Gradient Centrifugation: Layer the solubilized membranes onto a discontinuous sucrose gradient. Centrifuge at 125,000 x g for 16 hours at 4°C. The LH2 complex will form a distinct colored band.[3]
-
Collection and Dialysis: Carefully collect the LH2 band using a syringe. Dialyze against running buffer with 0.1% LDAO to remove the sucrose.
-
Ion-Exchange Chromatography: Apply the dialyzed sample to a DEAE-Sepharose column equilibrated with running buffer containing 0.1% LDAO.
-
Elution: Elute the LH2 complex using a linear NaCl gradient. Fractions containing pure LH2 will typically elute at around 150 mM NaCl.[3]
-
Purity Check: Assess the purity of the collected fractions by measuring the A850/A280 absorption ratio. A ratio of >2.7 is indicative of a highly pure LH2 complex.[3]
II. Spectroscopic Analysis of this compound
Spectroscopic techniques are powerful tools to investigate the photophysical properties of this compound and its role in energy transfer within the pigment-protein complex.
Application Note 1: Ultrafast Transient Absorption Spectroscopy
Ultrafast transient absorption spectroscopy can be used to track the flow of energy from this compound to bacteriochlorophylls on a femtosecond to picosecond timescale. This is crucial for understanding the efficiency of light harvesting.[1][4][5]
Experimental Setup:
-
A femtosecond laser system (e.g., Ti:Sapphire) to generate pump and probe pulses.
-
An optical parametric amplifier (OPA) to tune the pump wavelength to excite this compound (typically in the 480-520 nm range).
-
A white-light continuum probe pulse to monitor changes in absorption across a broad spectral range.
-
A detector (e.g., CCD camera) coupled to a spectrometer.
Key Observations:
-
Excitation of this compound leads to the appearance of its excited-state absorption (ESA) and ground-state bleach (GSB) signals.
-
The decay of the this compound excited state is concomitant with the rise of the bacteriochlorophyll (B101401) excited state, directly visualizing the energy transfer process.
-
Global and target analysis of the transient absorption data can be used to determine the time constants and efficiencies of different energy transfer pathways.[4][5]
Protocol 2: Resonance Raman Spectroscopy
Resonance Raman spectroscopy provides detailed information about the vibrational modes of this compound, which are sensitive to its conformation and interaction with the protein environment.[6][7]
Materials:
-
Purified pigment-protein complexes.
-
A Raman spectrometer equipped with a laser for excitation.
-
A cryogenic system to perform measurements at low temperatures (e.g., 77 K) for better spectral resolution.
Procedure:
-
Sample Preparation: Place a small amount of the purified complex in a suitable sample holder (e.g., a quartz cuvette or a capillary).
-
Excitation: Tune the excitation laser wavelength to be in resonance with the electronic absorption band of this compound (e.g., 532 nm).[7]
-
Data Acquisition: Acquire the Raman spectrum. The key vibrational mode to analyze is the ν1 (C=C stretching) mode, which is a strong indicator of the carotenoid's conjugation length and conformation.[7]
-
Data Analysis: Compare the ν1 peak position of this compound in the protein complex to that in organic solvents to understand the effect of the protein environment on its structure.[7]
III. Structural Determination of this compound in Complexes
Determining the three-dimensional structure of pigment-protein complexes is vital for understanding the precise arrangement of this compound and its interactions with surrounding amino acid residues and other pigments.
Application Note 2: X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)
Both X-ray crystallography and Cryo-EM have been successfully used to solve the high-resolution structures of this compound-containing complexes.[3][6]
-
X-ray Crystallography: Requires the formation of well-ordered crystals of the purified pigment-protein complex. The structure of the reaction center from Rhodobacter sphaeroides Y has been solved at 3 Å resolution, revealing that this compound is bound as a 15-cis isomer.[6]
-
Cryo-EM: Has emerged as a powerful technique for determining the structures of membrane protein complexes that are difficult to crystallize. A 2.1 Å resolution structure of the LH2 complex from Rhodobacter sphaeroides has been obtained using cryo-EM.[3]
IV. Reconstitution of this compound into Pigment-Protein Complexes
Reconstitution experiments, where this compound is incorporated into complexes from carotenoidless mutant strains, are invaluable for elucidating its specific functions.[4][8]
Protocol 3: Reconstitution of this compound into LH2 Complexes
This protocol describes the reconstitution of this compound into chromatophores from the carotenoidless mutant Rhodobacter sphaeroides R26.1.[4]
Materials:
-
Chromatophores from Rhodobacter sphaeroides R26.1.
-
This compound extracted and purified from a wild-type strain.
-
Detergent (e.g., LDAO).
-
Bio-Beads for detergent removal.
Procedure:
-
Pigment Extraction: Extract this compound from wild-type Rhodobacter sphaeroides using a solvent mixture like acetone/methanol (7:2, v/v).[9] Purify the this compound using HPLC.
-
Solubilization of Chromatophores: Solubilize the R26.1 chromatophores with a suitable concentration of detergent.
-
Incubation with this compound: Add the purified this compound to the solubilized chromatophores and incubate to allow for incorporation into the pigment-protein complexes.
-
Detergent Removal: Remove the detergent by adding Bio-Beads and incubating, which will allow the reconstituted complexes to reform within a membrane environment.
-
Purification: Purify the reconstituted LH2 complexes using the methods described in Protocol 1.
-
Verification: Confirm the successful reconstitution of this compound by measuring the absorption spectrum of the purified complexes, which should show the characteristic this compound absorption bands between 450 and 550 nm.
V. Quantitative Analysis of this compound
Accurate quantification of this compound content in pigment-protein complexes is essential for stoichiometric and functional studies.
Protocol 4: HPLC Analysis of this compound
High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying carotenoids from pigment extracts.[9]
Materials:
-
Purified pigment-protein complexes.
-
Extraction solvent: Acetone/methanol (7:2, v/v).
-
HPLC system with a C18 reverse-phase column (e.g., Spherisorb S5 ODS 2).[9]
-
Mobile phase: Methanol/tetrahydrofuran (92:8, v/v).[9]
-
Diode array detector for monitoring the elution profile at specific wavelengths (e.g., 475 nm for carotenoids).[9]
Procedure:
-
Pigment Extraction: Extract the pigments from a known amount of the purified complex using the acetone/methanol mixture. Centrifuge to pellet the protein and collect the supernatant containing the pigments.
-
HPLC Separation: Inject the pigment extract onto the C18 column. Elute the pigments isocratically with the methanol/tetrahydrofuran mobile phase.[9]
-
Detection and Quantification: Monitor the elution of pigments using the diode array detector. This compound will elute at a characteristic retention time. The amount of this compound can be quantified by integrating the peak area and comparing it to a standard curve of known this compound concentrations.
Data Presentation
Table 1: Spectroscopic Properties of this compound in Different Environments
| Environment | Absorption Maxima (nm) | ν1 Raman Peak (cm⁻¹) | Reference |
| LH2 Complex (Rba. sphaeroides) | 451, 478, 511 | ~1525 | [10] |
| Organic Solvent (THF) | - | ~1529 | [7] |
Table 2: Energy Transfer Efficiency from this compound to Bacteriochlorophyll a in Reconstituted LH2 Complexes
| LH2 Complex | Presence of B800 Bchl a | EET Efficiency (%) | Reference |
| Native LH2 | Yes | High | [4] |
| Reconstituted LH2 with this compound | No | Lower | [4] |
| Reconstituted LH2 with this compound and B800 Bchl a | Yes | Higher | [4] |
Visualizations
Caption: Overall experimental workflow for studying this compound.
Caption: Energy transfer pathway involving this compound.
References
- 1. Photoprotection in a purple phototrophic bacterium mediated by oxygen-dependent alteration of carotenoid excited-state properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering purple bacterial carotenoid biosynthesis to study the roles of carotenoids in light-harvesting complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cryo-EM Structure of the Rhodobacter sphaeroides Light-Harvesting 2 Complex at 2.1 Å - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Excitation Energy Transfer Dynamics from Carotenoid to Bacteriochlorophyll a in the LH2 Complex of Rhodobacter sphaeroides: Insights from Reconstitution Experiments with Carotenoids and B800 Bacteriochlorophyll a | MDPI [mdpi.com]
- 5. Excitation Energy Transfer Dynamics from Carotenoid to Bacteriochlorophyll a in the LH2 Complex of Rhodobacter sphaeroides: Insights from Reconstitution Experiments with Carotenoids and B800 Bacteriochlorophyll a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of this compound in the photosynthetic reaction center from Y Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Incorporation of this compound and spheroidenone into light-harvesting complexes from purple sulfur bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New insights into the photochemistry of carotenoid spheroidenone in light-harvesting complex 2 from the purple bacterium Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Manipulation of Spheroidene Biosynthesis in Rhodobacter: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the genetic manipulation of spheroidene biosynthesis in Rhodobacter sphaeroides. The following sections outline the biosynthetic pathway, key genetic targets for manipulation, and experimental protocols for gene knockout, overexpression, and carotenoid analysis. The provided information is intended to guide researchers in developing engineered Rhodobacter strains for enhanced production of this compound and other valuable carotenoids.
Introduction to this compound Biosynthesis in Rhodobacter
Rhodobacter sphaeroides is a purple non-sulfur bacterium known for its metabolic versatility and its ability to produce a variety of valuable compounds, including carotenoids.[1] this compound is a major carotenoid synthesized by this bacterium and plays crucial roles in photoprotection and light-harvesting.[2] The biosynthesis of this compound proceeds through the methylerythritol phosphate (B84403) (MEP) pathway, which provides the precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). A series of enzymes encoded by the crt gene cluster then catalyze the sequential steps from phytoene (B131915) to this compound.[3]
The this compound Biosynthetic Pathway
The biosynthesis of this compound from geranylgeranyl pyrophosphate (GGPP) involves a series of enzymatic reactions catalyzed by proteins encoded by the crt genes. Understanding this pathway is crucial for identifying targets for genetic manipulation to enhance this compound production or to accumulate valuable intermediates.
Caption: this compound biosynthesis pathway in Rhodobacter sphaeroides.
Genetic Manipulation Strategies
Several genetic manipulation strategies can be employed to enhance the production of this compound or its precursors in Rhodobacter sphaeroides. These include the knockout of competing pathways, the overexpression of rate-limiting enzymes, and the introduction of heterologous genes.
Gene Knockout to Redirect Metabolic Flux
Deleting genes that divert precursors away from the this compound pathway can significantly increase the yield of the desired carotenoid.
Table 1: Effects of Gene Knockouts on Carotenoid Production in Rhodobacter sphaeroides
| Gene Target | Function of Gene Product | Rationale for Knockout | Observed Effect on Carotenoid Production | Reference |
| crtC | Hydroxyneurosporene synthase | Accumulation of the precursor neurosporene, which can be converted to lycopene (B16060) by a heterologous enzyme. | Deletion of crtC is a key step in engineering strains for lycopene production. | [4] |
| zwf | Glucose-6-phosphate dehydrogenase | Blocks the competing pentose (B10789219) phosphate pathway, increasing the pool of precursors for the MEP pathway. | Improved lycopene content by 88% in a lycopene-producing strain. | [4] |
| ppsR | Photosynthetic gene cluster repressor | To eliminate the repression of carotenoid synthesis by oxygen. | A strain with ppsR deleted showed a significant increase in lycopene production under high oxygen conditions. | [1] |
Gene Overexpression to Enhance Pathway Efficiency
Increasing the expression of key enzymes in the this compound biosynthesis pathway can overcome rate-limiting steps and boost overall production.
Table 2: Effects of Gene Overexpression on Carotenoid Production in Rhodobacter sphaeroides
| Gene(s) Overexpressed | Function of Gene Product(s) | Rationale for Overexpression | Observed Effect on Carotenoid Production | Reference |
| crtI | Phytoene desaturase | To increase the conversion of phytoene to neurosporene. | Overexpression of crtI in E. coli and R. sphaeroides demonstrated its catalytic activity. | [5][6] |
| dxs | 1-deoxy-D-xylulose-5-phosphate synthase | To enhance the flux through the MEP pathway, providing more precursors for carotenoid synthesis. | Overexpression of dxs in combination with other modifications further increased lycopene content. | [4] |
| prrA | Photosynthesis gene activator | To further increase the expression of carotenoid biosynthesis genes. | Overexpression of prrA in a ppsR deletion strain further enhanced lycopene production. | [1] |
| crtY (heterologous) | Lycopene cyclase | To convert lycopene to β-carotene. | Expression with a strong promoter (PrrnB) increased β-carotene content by 109%. | [7] |
Experimental Protocols
This section provides detailed protocols for the genetic manipulation of Rhodobacter sphaeroides and the subsequent analysis of carotenoid production.
General Workflow for Genetic Manipulation
The general workflow for genetically modifying Rhodobacter sphaeroides involves designing the genetic modification, constructing the necessary plasmids, introducing the plasmids into R. sphaeroides, selecting for and verifying the desired mutants, and finally analyzing the phenotype.
Caption: A generalized workflow for the genetic engineering of Rhodobacter sphaeroides.
Protocol for Gene Knockout using Homologous Recombination
This protocol describes the creation of a markerless gene deletion in Rhodobacter sphaeroides using a suicide vector containing flanking homologous regions and a counter-selectable marker (e.g., sacB).
Materials:
-
Rhodobacter sphaeroides wild-type strain
-
E. coli strain for cloning (e.g., DH5α)
-
E. coli donor strain for conjugation (e.g., S17-1)
-
Suicide vector (e.g., pK18mobsacB)
-
Restriction enzymes, T4 DNA ligase, and PCR reagents
-
Appropriate antibiotics and sucrose (B13894) for counter-selection
-
Growth media (e.g., LB for E. coli, Sistrom's minimal medium (SIS) for R. sphaeroides)
Procedure:
-
Construct the knockout plasmid:
-
Amplify by PCR the upstream and downstream flanking regions (approx. 500-1000 bp each) of the target gene from R. sphaeroides genomic DNA.
-
Clone the two flanking regions into the suicide vector, adjacent to each other, to create a construct for in-frame deletion.
-
Transform the resulting plasmid into E. coli for amplification and sequence verification.
-
-
Conjugation:
-
Transform the verified knockout plasmid into the E. coli donor strain S17-1.
-
Grow overnight cultures of the E. coli donor strain (with appropriate antibiotic) and the recipient R. sphaeroides strain.
-
Mix the donor and recipient cultures, pellet the cells, and resuspend in a small volume of fresh medium.
-
Spot the cell mixture onto a non-selective agar (B569324) plate and incubate for 6-8 hours to allow for conjugation.
-
-
Selection of Single Crossover Events:
-
Resuspend the conjugation mixture in liquid medium and plate onto selective agar plates containing an antibiotic to select against the E. coli donor and an antibiotic corresponding to the resistance marker on the suicide vector to select for R. sphaeroides cells that have integrated the plasmid into their genome.
-
Incubate the plates until colonies appear.
-
-
Selection of Double Crossover Events (Gene Knockout):
-
Inoculate single colonies from the first selection into non-selective liquid medium and grow overnight to allow for the second homologous recombination event to occur.
-
Plate serial dilutions of the overnight culture onto agar plates containing sucrose (e.g., 10% w/v). The sacB gene on the integrated plasmid confers sucrose sensitivity, so only cells that have lost the plasmid through a second crossover event will grow.
-
-
Verification of Gene Knockout:
-
Perform colony PCR on sucrose-resistant colonies using primers that flank the target gene. The PCR product from the knockout mutant will be smaller than the wild-type product.
-
Confirm the deletion by Sanger sequencing of the PCR product.
-
Protocol for Gene Overexpression using an Inducible Plasmid
This protocol describes the overexpression of a target gene in Rhodobacter sphaeroides using a broad-host-range inducible expression vector.
Materials:
-
Rhodobacter sphaeroides strain
-
Broad-host-range inducible expression vector (e.g., pIND4)[7][8][9]
-
E. coli strains for cloning and conjugation
-
PCR reagents, restriction enzymes, and T4 DNA ligase
-
Appropriate antibiotics and inducer (e.g., IPTG for pIND4)
-
Growth media
Procedure:
-
Construct the overexpression plasmid:
-
Amplify the coding sequence of the target gene by PCR.
-
Clone the gene into the expression vector under the control of the inducible promoter.
-
Transform the plasmid into E. coli for amplification and sequence verification.
-
-
Introduce the plasmid into R. sphaeroides:
-
Transform the verified overexpression plasmid into an E. coli donor strain.
-
Perform conjugation with the recipient R. sphaeroides strain as described in the gene knockout protocol.
-
Select for R. sphaeroides transconjugants on agar plates containing the appropriate antibiotics.
-
-
Induce gene expression:
-
Grow the R. sphaeroides strain carrying the overexpression plasmid in liquid medium to a desired cell density (e.g., mid-log phase).
-
Add the inducer (e.g., IPTG) to the culture at a predetermined optimal concentration.
-
Continue to incubate the culture for a specified period to allow for protein expression.
-
-
Verify overexpression:
-
Analyze protein expression by SDS-PAGE and Western blotting if an antibody is available.
-
Assess the phenotypic effect of gene overexpression, such as changes in carotenoid production.
-
Protocol for Carotenoid Extraction and Quantification
This protocol describes a general method for extracting and quantifying total carotenoids from Rhodobacter sphaeroides.
Materials:
-
Rhodobacter sphaeroides cell culture
-
Acetone (B3395972) and methanol (B129727) (or other suitable solvents)
-
Spectrophotometer
-
Centrifuge
Procedure:
-
Cell Harvesting:
-
Harvest a known volume of cell culture by centrifugation.
-
Wash the cell pellet with a suitable buffer or water and centrifuge again.
-
The cell pellet can be used immediately or stored at -20°C.
-
-
Carotenoid Extraction:
-
Resuspend the cell pellet in a mixture of acetone and methanol (e.g., 7:2 v/v).
-
Incubate the mixture in the dark with agitation for a sufficient time to extract the pigments (e.g., 1 hour).
-
Centrifuge the mixture to pellet the cell debris.
-
Carefully collect the supernatant containing the extracted carotenoids.
-
Repeat the extraction process with the cell pellet until it is colorless.
-
-
Quantification:
-
Measure the absorbance of the pooled supernatant at the wavelength of maximum absorption for the specific carotenoid of interest (e.g., ~480 nm for this compound).
-
Calculate the total carotenoid concentration using the Beer-Lambert law and a known extinction coefficient for the specific carotenoid or a standard curve.
-
Normalize the carotenoid content to the dry cell weight (DCW) or cell number for comparison between different strains and conditions.
-
Data Presentation
The following table summarizes quantitative data from studies on the genetic manipulation of carotenoid biosynthesis in Rhodobacter sphaeroides. This data can be used as a benchmark for researchers' own experiments.
Table 3: Quantitative Effects of Genetic Manipulations on Carotenoid Production
| Strain/Modification | Target Carotenoid | Production Metric | Fold Change/Yield | Reference |
| Mutant strain (altered 1,2-hydratase) | Total Carotenoids | Relative Content | 3.5-fold increase vs. wild-type | |
| Engineered for Lycopene (ΔcrtC, crtI4 from R. rubrum, Δzwf, dxs overexpression) | Lycopene | mg/g DCW | 10.32 mg/g DCW | [4] |
| Engineered for β-Carotene (heterologous crtY with PrrnB promoter) | β-Carotene | Relative Content | 109% increase | [7] |
| Engineered for Lycopene (ΔppsR, OprrA) | Lycopene | mg/L | 150.15 mg/L | [1] |
Conclusion
The genetic manipulation of Rhodobacter sphaeroides offers a powerful platform for the enhanced production of this compound and other valuable carotenoids. By employing targeted gene knockouts to eliminate competing pathways and overexpressing key biosynthetic genes, it is possible to significantly increase product yields. The protocols and data presented in this document provide a comprehensive guide for researchers to design and execute their own genetic engineering strategies for the microbial production of carotenoids.
References
- 1. Optimization of Electroporation Conditions for Introducing Heterologous DNA into Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mybiosource.com [mybiosource.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. protocols.io [protocols.io]
- 6. Inducible-Expression Plasmid for Rhodobacter sphaeroides and Paracoccus denitrificans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tools for genetic engineering and gene expression control in Novosphingobium aromaticivorans and Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Spheroidene as a Biomarker in Microbial Studies
Introduction
Spheroidene, a C41 keto-carotenoid, and its precursor, this compound, are valuable biomarkers for the presence and metabolic activity of specific groups of microorganisms, particularly anoxygenic phototrophic bacteria.[1] These pigments are integral components of the photosynthetic apparatus in bacteria such as Rhodobacter sphaeroides.[2] The biosynthesis of this compound from its precursor is dependent on environmental factors, most notably the presence of oxygen and light intensity. This dependency makes the ratio of this compound to spheroidenone (B77047) a powerful indicator of the local redox conditions and the metabolic status of these microbial communities.[1] Under anaerobic and low-light conditions, this compound is the predominant carotenoid, while spheroidenone becomes more prevalent in semi-aerobic environments or under high light intensity.[1][3] This shift provides a molecular signature of the oxygen exposure and light conditions experienced by these bacteria within their habitat.[1]
Applications
The analysis of this compound and spheroidenone can be applied in various research and development areas:
-
Microbial Ecology: Tracking the distribution and abundance of anoxygenic phototrophic bacteria in diverse ecosystems, such as aquatic and soil environments.
-
Biogeochemistry: Using the this compound/spheroidenone ratio as a proxy for paleoenvironmental redox conditions in sediment cores.
-
Biotechnology: Monitoring and optimizing culture conditions for the production of carotenoids and other valuable bioproducts from phototrophic bacteria.
-
Drug Development: Investigating the antioxidant and photoprotective properties of this compound and its derivatives for potential therapeutic applications.
Quantitative Data Summary
The concentration of this compound and its derivatives can vary significantly depending on the bacterial species and the specific growth conditions. The following table summarizes representative quantitative data for Rhodobacter sphaeroides.
| Microbial Source | Growth Condition | This compound (% of total carotenoids) | Spheroidenone (% of total carotenoids) | Total Carotenoid Yield (mg/g dry cell weight) | Analytical Method |
| Rhodobacter sphaeroides 2.4.1 | Photosynthetic (anaerobic, low light) | ~76%[4] | Predominantly low | Not specified | HPLC[4] |
| Rhodobacter sphaeroides 2.4.1 | Semi-aerobic | Predominantly low | ~96%[4] | Not specified | HPLC[4] |
| Rhodobacter sphaeroides O.U. 001 | Not specified | Not specified | Not specified | 80.69 | Spectrophotometry |
| Rhodopseudomonas sp. | Anaerobic, light | Not specified | Not specified | 4.08 | Spectrophotometry |
Experimental Protocols
1. Cultivation of Rhodobacter sphaeroides
This protocol is a general guideline for cultivating Rhodobacter sphaeroides to produce this compound and spheroidenone.
a. Media Preparation:
-
Prepare a suitable growth medium, such as Sistrom's minimal medium.
-
Autoclave the medium to ensure sterility.
b. Inoculation and Growth:
-
Inoculate the sterile medium with a starter culture of Rhodobacter sphaeroides.
-
For high this compound yield, incubate under anaerobic-light conditions.
-
For high spheroidenone yield, incubate under semi-aerobic, dark conditions with moderate agitation (e.g., 150-200 rpm).[5]
-
Incubate at a controlled temperature, typically 30°C.[5]
-
Monitor cell growth by measuring the optical density at 660 nm (OD
660).
c. Harvesting:
-
Harvest the bacterial cells in the late exponential or early stationary phase of growth by centrifugation.
2. Extraction of this compound
This protocol describes a common method for extracting carotenoids from bacterial cells.[6] To prevent degradation, all steps should be performed on ice and in the dark.
a. Cell Lysis:
-
Resuspend the cell pellet in a mixture of acetone (B3395972) and methanol (B129727) (e.g., 7:2 v/v).[6]
b. Extraction:
-
Disrupt the cells using sonication or bead beating.[6]
c. Phase Separation and Collection:
-
Centrifuge the mixture to pellet the cell debris.
-
Carefully collect the supernatant containing the carotenoids.[6]
d. Drying and Storage:
-
Evaporate the solvent from the supernatant under a stream of nitrogen gas.[6]
-
Store the dried extract at -20°C in the dark.[6]
3. Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for the separation and quantification of carotenoids.
a. Sample Preparation:
-
Redissolve the dried carotenoid extract in a suitable solvent for HPLC, such as acetone or a mixture of methanol and methyl-tert-butyl ether (MTBE).[6]
-
Filter the sample through a 0.22 µm filter before injection.[6]
b. HPLC System and Conditions:
-
Column: A C18 or C30 reverse-phase column is typically used for carotenoid separation.[6]
-
Mobile Phase: A gradient of solvents is often employed. A common system involves a gradient of methanol, MTBE, and water.[6]
-
Detector: A photodiode array (PDA) or UV-Vis detector set to the maximum absorbance wavelength of this compound (approximately 450-480 nm).[6]
c. Quantification:
-
Inject the prepared sample into the HPLC system.
-
Identify the this compound and spheroidenone peaks based on their retention times and absorption spectra compared to pure standards.
-
Quantify the amount of each carotenoid by comparing the peak area to a standard curve generated with known concentrations of this compound and spheroidenone standards.[6]
Visualizations
References
- 1. Differential carotenoid composition of the B875 and B800-850 photosynthetic antenna complexes in Rhodobacter sphaeroides 2.4.1: involvement of this compound and spheroidenone in adaptation to changes in light intensity and oxygen availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Differential carotenoid composition of the B875 and B800-850 photosynthetic antenna complexes in Rhodobacter sphaeroides 2.4.1: involvement of this compound and spheroidenone in adaptation to changes in light intensity and oxygen availability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Regulation of Reactive Oxygen Species Promotes Growth and Carotenoid Production Under Autotrophic Conditions in Rhodobacter sphaeroides [frontiersin.org]
- 6. Frontiers | Light intensity defines growth and photopigment content of a mixed culture of purple phototrophic bacteria [frontiersin.org]
Application Notes and Protocols: Spheroidene in Artificial Photosynthesis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of spheroidene, a carotenoid pigment, in the field of artificial photosynthesis. This compound's unique photophysical properties make it a valuable component in the design of bio-inspired light-harvesting and energy-transducing systems. This document details its primary applications, presents key quantitative data, and provides detailed experimental protocols for its incorporation and characterization in artificial photosynthetic constructs.
Introduction to this compound in Artificial Photosynthesis
This compound is a natural carotenoid found in photosynthetic bacteria like Rhodobacter sphaeroides.[1] In these organisms, it serves two primary functions crucial for photosynthesis, which are harnessed in artificial systems:
-
Light-Harvesting: this compound absorbs light in the blue-green region of the visible spectrum (approximately 450-550 nm), a range where bacteriochlorophylls have weak absorption.[1][2] It then efficiently transfers this absorbed energy to bacteriochlorophylls, broadening the spectrum of light that can be used for photosynthesis.[1][2]
-
Photoprotection: this compound is critical in protecting the photosynthetic apparatus from photodamage. It quenches the triplet states of bacteriochlorophylls that can be formed under high light conditions, preventing the formation of highly reactive and damaging singlet oxygen.[1][3] Additionally, it can scavenge any singlet oxygen that is formed.[1]
In artificial photosynthesis, this compound is incorporated into synthetic constructs, such as liposomes, proteoliposomes, and hybrid inorganic systems, to mimic and exploit these natural functions. Its role is to enhance light capture and improve the stability and longevity of these systems.
Key Applications and Quantitative Data
The primary application of this compound in artificial photosynthesis research is as a component of light-harvesting antennae to increase the efficiency of solar energy conversion. It is also used to impart stability to these systems.
Light-Harvesting Enhancement
This compound is integrated into artificial systems to capture photons and funnel the energy to a reaction center, where charge separation occurs. The efficiency of this energy transfer is a critical parameter.
Table 1: this compound Energy Transfer Efficiency
| System | Energy Transfer Pathway | Efficiency (%) | Reference(s) |
| This compound in Rhodobacter sphaeroides Reaction Centers | This compound (S₁) → Bacteriochlorophyll (B101401) | 84 | [4] |
| This compound in LH2 complex of Rhodobacter sphaeroides 2.4.1 | This compound → Bacteriochlorophyll | >90 | [2] |
| This compound reconstituted in LH2 complexes of Rhodobacter sphaeroides G1C | This compound (S₁) → Bacteriochlorophyll | High | [5] |
| This compound incorporated into LH2 DPA-complexes from Allochromatium minutissimum and Ectothiorhodospira haloalkaliphila | This compound → Bacteriochlorophyll | Relatively low | [6] |
Table 2: Excited State Lifetimes of this compound
| Condition | Excited State | Lifetime (picoseconds) | Reference(s) |
| Free in n-hexane | S₁ | 9.3 | [5] |
| Bound to LH2 complex from Rhodobacter sphaeroides G1C | S₁ | 1.7 | [5] |
| Bound to LH2 complex from Rhodospirillum molischianum | S₁ | 3.4 | [5] |
Structural Stabilization and Incorporation Efficiency
The incorporation of this compound can enhance the thermal and structural stability of the artificial photosynthetic complexes. The efficiency of this incorporation is a key experimental parameter.
Table 3: this compound Incorporation Efficiency
| System | Complex | Incorporation Efficiency (%) | Reference(s) |
| This compound into DPA-complexes from Allochromatium minutissimum and Ectothiorhodospira haloalkaliphila | LH1-RC | 41-68 | [7] |
| This compound into DPA-complexes from Allochromatium minutissimum and Ectothiorhodospira haloalkaliphila | LH2 | 71-89 | [7] |
Experimental Protocols
This section provides detailed protocols for the preparation and characterization of this compound-containing artificial photosynthetic systems.
Protocol 1: Incorporation of this compound into Liposomes
This protocol describes the preparation of this compound-containing large unilamellar vesicles (LUVs) using the thin-film hydration and extrusion method. This method is a common starting point for creating more complex proteoliposomes.
Materials:
-
This compound
-
Phospholipids (B1166683) (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG) at an 80:20 molar ratio)
-
Organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture)
-
Aqueous buffer (e.g., 10 mM HEPES, 0.1 M NaCl, pH 7.7)
-
Round-bottom flask
-
Rotary evaporator
-
Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Nitrogen gas stream
Procedure:
-
Lipid and this compound Co-solution:
-
Dissolve the desired amount of phospholipids and this compound in the organic solvent in a round-bottom flask. The final lipid-to-spheroidene molar ratio should be determined based on the experimental goals (e.g., 50:1 to 1000:1).[8]
-
-
Thin Film Formation:
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. This will form a thin lipid-spheroidene film on the inner surface of the flask.
-
To ensure complete removal of the solvent, continue evaporation for at least 30 minutes after a visible film has formed.[8]
-
Further dry the film under a gentle stream of nitrogen gas.
-
-
Hydration:
-
Hydrate the thin film with the desired aqueous buffer by adding the buffer to the flask and gently agitating.[8] The volume of the buffer will determine the final lipid concentration. The hydration should be performed above the phase transition temperature of the lipids.
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to multiple passes (e.g., 10-20 times) through a polycarbonate membrane of a specific pore size (e.g., 100 nm) using a liposome extruder.[8]
-
Characterization:
-
Size and Polydispersity: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and polydispersity index (PDI) of the prepared liposomes.[8]
-
Incorporation Efficiency:
-
Disrupt a known volume of the liposome suspension with a detergent (e.g., 1% Triton X-100).
-
Measure the absorbance of this compound using a UV-Vis spectrophotometer.
-
Calculate the concentration of this compound using its molar extinction coefficient.
-
Determine the lipid concentration using a standard phosphate (B84403) assay (e.g., Bartlett assay).
-
The incorporation efficiency is the ratio of the measured this compound concentration to the initial concentration.[8]
-
Protocol 2: Measurement of Energy Transfer Efficiency using Transient Absorption Spectroscopy
This protocol outlines the use of femtosecond transient absorption spectroscopy (TAS) to measure the rate and efficiency of energy transfer from this compound to an acceptor molecule like bacteriochlorophyll.
Principle:
TAS is a pump-probe technique. A short "pump" pulse excites the sample (in this case, this compound), and a delayed "probe" pulse measures the change in absorbance of the sample as a function of time after excitation. By monitoring the decay of the excited state of this compound and the rise of the excited state of the acceptor (bacteriochlorophyll), the energy transfer dynamics can be determined.[9][10]
Experimental Setup:
-
Femtosecond laser system generating pump and probe pulses.
-
Optical delay line to control the time delay between the pump and probe pulses.
-
Sample holder.
-
Spectrometer and detector to measure the transmitted probe light.
Procedure:
-
Sample Preparation:
-
Prepare the this compound-containing sample (e.g., this compound in solution, this compound-liposomes, or this compound-proteoliposomes) at an appropriate concentration to have an optical density in the range of 0.2-0.5 at the pump wavelength.
-
-
Pump-Probe Measurement:
-
Set the pump wavelength to selectively excite this compound (e.g., 490 nm).[2]
-
The probe is typically a broadband white-light continuum pulse to monitor absorbance changes over a range of wavelengths.
-
Measure the change in absorbance (ΔA) at various time delays between the pump and probe pulses.
-
-
Data Analysis:
-
Monitor the decay of the this compound excited-state absorption (e.g., around 550 nm for the S₁ state).[4]
-
Monitor the rise of the acceptor's excited state absorption or ground-state bleach (e.g., at 860 nm for the B850 band of bacteriochlorophyll in the LH2 complex).[2]
-
Fit the kinetic traces to exponential decay and rise functions to obtain the time constants for the energy transfer process.
-
The energy transfer efficiency (Φ_ET) can be calculated using the following formula: Φ_ET = k_ET / (k_ET + k_F) = 1 - (τ_DA / τ_D) where k_ET is the rate of energy transfer, k_F is the rate of fluorescence decay of the donor in the absence of the acceptor, τ_DA is the lifetime of the donor in the presence of the acceptor, and τ_D is the lifetime of the donor in the absence of the acceptor.
-
Protocol 3: Assessment of Photocurrent Generation
This protocol provides a general framework for measuring the photocurrent generated by a this compound-based artificial photosynthetic system assembled on an electrode.
Experimental Setup:
-
A three-electrode electrochemical cell containing a working electrode (e.g., ITO glass) with the deposited this compound-containing assembly, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).[11]
-
A light source (e.g., a solar simulator or a lamp with appropriate filters).
-
A potentiostat to control the applied potential and measure the resulting current.
-
A mechanical shutter to control the light exposure.
Procedure:
-
Electrode Preparation:
-
Deposit the this compound-containing assembly (e.g., this compound-proteoliposomes) onto the surface of the working electrode. This can be achieved through methods like vesicle fusion.[12]
-
-
Photocurrent Measurement:
-
Assemble the three-electrode cell with an appropriate electrolyte solution containing a sacrificial electron donor (for anodic photocurrent) or acceptor (for cathodic photocurrent).
-
Apply a constant potential to the working electrode.
-
Measure the current in the dark and under illumination. The difference between the light and dark current is the photocurrent.
-
Use a mechanical shutter to chop the light and observe the transient photocurrent response.[11]
-
-
Data Analysis:
-
Plot the photocurrent density as a function of time.
-
Measure the incident photon-to-current conversion efficiency (IPCE) by measuring the photocurrent at different wavelengths of incident light.
-
Visualizing Pathways and Workflows
This compound Biosynthesis Pathway
The biosynthesis of this compound from geranylgeranyl pyrophosphate (GGPP) involves a series of enzymatic steps.
Caption: Biosynthesis pathway of this compound and spheroidenone.
Energy Transfer in a this compound-Containing Light-Harvesting Complex
This diagram illustrates the flow of energy from absorbed photons to the reaction center, mediated by this compound.
Caption: Energy transfer pathway from this compound to the reaction center.
Experimental Workflow for Proteoliposome Preparation and Analysis
This workflow outlines the key steps in creating and characterizing this compound-containing proteoliposomes for artificial photosynthesis studies.
Caption: Workflow for preparing and analyzing this compound proteoliposomes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. An alternative carotenoid-to-bacteriochlorophyll energy transfer pathway in photosynthetic light harvesting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Excitation Energy Transfer Dynamics from Carotenoid to Bacteriochlorophyll a in the LH2 Complex of Rhodobacter sphaeroides: Insights from Reconstitution Experiments with Carotenoids and B800 Bacteriochlorophyll a [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. webhome.auburn.edu [webhome.auburn.edu]
- 12. webhome.auburn.edu [webhome.auburn.edu]
Application Notes and Protocols for In Vitro Spheroidene Antioxidant Activity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Spheroidene is a lipophilic carotenoid synthesized by photosynthetic bacteria such as Rhodobacter sphaeroides.[1] Carotenoids are well-regarded for their antioxidant properties, primarily their ability to quench reactive oxygen species (ROS) and scavenge free radicals, which are implicated in numerous pathological conditions.[1][2] Evaluating the antioxidant capacity of this compound is crucial for its potential application in pharmaceuticals and nutraceuticals.
These application notes provide detailed protocols for several common in vitro assays to determine the antioxidant activity of this compound. Special considerations for this molecule include its lipophilic nature, requiring dissolution in organic solvents like acetone (B3395972) or ethanol (B145695), and its inherent color, which may interfere with colorimetric assays, necessitating the use of appropriate sample blanks.[3]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Application Note
The DPPH assay is a widely used method to determine the free radical scavenging ability of antioxidants.[4] It employs a stable free radical, DPPH•, which has a deep purple color and a maximum absorbance around 517 nm.[5][6] When an antioxidant donates a hydrogen atom to DPPH•, it is reduced to the non-radical form, DPPH-H, resulting in a color change from purple to yellow.[6] The degree of discoloration, measured as a decrease in absorbance, is proportional to the scavenging activity of the antioxidant.[5]
Experimental Workflow
Caption: Workflow for the ABTS radical cation decolorization assay.
Detailed Protocol
A. Reagent Preparation
-
ABTS Radical Cation (ABTS•+) Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS•+ radical. 2[3][7]. ABTS•+ Working Solution: Before the assay, dilute the ABTS•+ stock solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm. 3[3]. This compound and Trolox Solutions: Prepare stock and serial dilutions of this compound and Trolox as described for the DPPH assay.
B. Assay Procedure (96-well plate format)
-
In a 96-well plate, add 20 µL of each this compound dilution, Trolox standard, or solvent (control). 2[3]. Add 180 µL of the ABTS•+ working solution to each well. 3[3]. Shake the plate and incubate at room temperature for approximately 6 minutes in the dark.
-
Measure the absorbance at 734 nm.
-
As with the DPPH assay, use sample blanks to correct for this compound's absorbance.
C. Calculation
-
Calculate the percentage inhibition of absorbance using the same formula as for the DPPH assay.
-
Determine the TEAC value for this compound from the Trolox standard curve.
[3]---
FRAP (Ferric Reducing Antioxidant Power) Assay
Application Note
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The assay uses a reagent containing a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex. At a low pH, antioxidants reduce this complex to the ferrous form (Fe²⁺-TPTZ), which produces an intense blue color that can be measured spectrophotometrically at 593 nm. T[8]he change in absorbance is directly proportional to the total reducing power of the antioxidants in the sample.
[9]#### Experimental Workflow
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Detailed Protocol
A. Reagent Preparation
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in distilled water, add 16 mL of glacial acetic acid, and adjust the final volume to 1 liter. Check and adjust the pH to 3.6. 2[10]. TPTZ Solution (10 mM): Dissolve 31 mg of TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 10 mL of 40 mM HCl. Warm gently to dissolve if necessary. 3[10]. Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54 mg of FeCl₃·6H₂O in 10 mL of distilled water. 4[10]. FRAP Working Solution: Prepare fresh daily by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Incubate this working solution at 37°C before use. 5[9]. Ferrous Sulfate (FeSO₄) Standard: Prepare a stock solution and serial dilutions of FeSO₄ in distilled water to create a standard curve.
B. Assay Procedure (96-well plate format)
-
Add 5 µL of this compound sample, FeSO₄ standard, or blank (distilled water) to the wells of a 96-well plate. 2[11]. Add 180 µL of the pre-warmed FRAP working solution to each well. 3[11]. Mix and incubate at 37°C for 3-5 minutes. 4[11]. Measure the absorbance at 593 nm.
C. Calculation
-
Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
Use the standard curve's regression equation to calculate the Fe²⁺ equivalent concentration in the this compound samples.
-
Results are typically expressed as FRAP values (e.g., in mmol Fe²⁺ equivalents per gram of sample).
[12]---
Singlet Oxygen Quenching Assay
Application Note
Singlet oxygen (¹O₂) is a highly reactive, non-radical ROS that can cause significant oxidative damage to lipids, proteins, and DNA. C[13]arotenoids, including this compound, are known to be exceptionally efficient quenchers of singlet oxygen. Q[13][14]uenching can occur through two main mechanisms: physical quenching, where the carotenoid absorbs the energy from ¹O₂ and dissipates it as heat, returning to its ground state, or chemical quenching, where the carotenoid reacts with ¹O₂ and is oxidized. T[15]his assay evaluates the ability of this compound to neutralize this potent ROS.
Quenching Mechanism
Caption: Physical and chemical quenching of singlet oxygen by this compound.
Detailed Protocol (Chemical Generation Method)
A. Reagent Preparation
-
Singlet Oxygen Generation System: A system of sodium hypochlorite (B82951) (NaOCl) and hydrogen peroxide (H₂O₂) can be used to chemically generate ¹O₂. 2[16]. Detection Probe: Prepare a stock solution of a probe like N,N-dimethyl-4-nitrosoaniline (RNO) (e.g., 1 mM). ¹O₂ bleaches RNO, leading to a decrease in absorbance. 3[16]. This compound Solution: Prepare dilutions of this compound in a suitable solvent (e.g., acetone). 4[16]. Positive Control: Use a known ¹O₂ quencher like β-carotene or 1,4-diazabicyclo[2.2.2]octane (DABCO).
[16]B. Assay Procedure
-
The reaction cocktail typically includes the RNO probe, L-histidine (which reacts with ¹O₂ to bleach RNO), and the this compound sample in a buffer.
-
The reaction is initiated by adding the ¹O₂ generating reagents (NaOCl and H₂O₂).
-
After a set incubation time (e.g., 10 minutes), the absorbance of the RNO is measured spectrophotometrically at 440 nm. 4[16]. A control reaction is run without the this compound sample. The quenching capacity is determined by comparing the absorbance in the sample-containing reaction to the control.
C. Calculation
-
Calculate the percent inhibition of RNO bleaching: % Inhibition = [(Abs_sample - Abs_control) / Abs_control] x 100 Where:
-
Abs_control is the final absorbance of the control (no quencher).
-
Abs_sample is the final absorbance with the this compound sample.
-
-
The relative scavenging efficiency is estimated from the difference in absorbance with and without the sample.
[16]---
Cellular Antioxidant Activity (CAA) Assay
Application Note
Chemical assays like DPPH and ABTS do not account for biological factors such as cell uptake, metabolism, or localization of the antioxidant. T[17]he CAA assay provides a more biologically relevant measure of antioxidant activity within a cellular environment. I[17][18]n this assay, cells (e.g., human hepatocarcinoma HepG2) are co-incubated with the test compound and a fluorescent probe, 2′,7′-dichlorofluorescin diacetate (DCFH-DA). D[17]CFH-DA is cell-permeable and is hydrolyzed by intracellular esterases to non-fluorescent DCFH. A free radical generator, such as AAPH, then induces the production of ROS, which oxidize DCFH to the highly fluorescent 2′,7′-dichlorofluorescein (DCF). T[17]he ability of this compound to inhibit DCF formation is measured as a reduction in fluorescence intensity compared to controls.
[19]#### Experimental Workflow
References
- 1. Frontiers | Regulation of Reactive Oxygen Species Promotes Growth and Carotenoid Production Under Autotrophic Conditions in Rhodobacter sphaeroides [frontiersin.org]
- 2. Reactive oxygen species (ROS) scavenging biomaterials for anti-inflammatory diseases: from mechanism to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. ymerdigital.com [ymerdigital.com]
- 7. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 8. Evaluation of the in vitro and in vivo antioxidant potentials of food grade Phycocyanin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. file.elabscience.com [file.elabscience.com]
- 12. researchgate.net [researchgate.net]
- 13. cyanotech.com [cyanotech.com]
- 14. mdpi.com [mdpi.com]
- 15. Chemical Quenching of Singlet Oxygen by Carotenoids in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quenching of singlet oxygen by natural and synthetic antioxidants and assessment of electronic UV/Visible absorption spectra for alleviating or enhancing the efficacy of photodynamic therapy | Biomedical Research and Therapy [bmrat.org]
- 17. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Modification of the cellular antioxidant activity (CAA) assay to study phenolic antioxidants in a Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
Real-Time Monitoring of Spheroidene Production: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spheroidene is a carotenoid pigment found in photosynthetic bacteria, such as Rhodobacter sphaeroides.[1] It plays a crucial role in light-harvesting and photoprotection.[1] The ability to monitor its production in real-time is essential for optimizing fermentation processes, understanding its biosynthetic regulation, and for the development of novel therapeutic agents. This document provides detailed protocols and an overview of techniques for the real-time monitoring of this compound production.
This compound Biosynthesis Pathway
The biosynthesis of this compound begins with the precursor geranylgeranyl pyrophosphate (GGPP).[1] Through a series of enzymatic reactions, including condensation, desaturation, hydroxylation, and methoxylation, GGPP is converted to this compound.[1] Under certain conditions, this compound can be further converted to Spheroidenone (B77047).[1][2] Understanding this pathway is critical for identifying key intermediates and enzymes that can be targeted for monitoring.
Real-Time Monitoring Techniques
Several analytical techniques can be adapted for the real-time or near real-time monitoring of this compound production. The choice of technique will depend on the specific requirements of the experiment, including sensitivity, specificity, and throughput.
Spectrophotometry
Spectrophotometry is a straightforward and cost-effective method for monitoring the total carotenoid content, which can be correlated with this compound concentration.[3] this compound has a characteristic absorption spectrum in the visible range, with absorption maxima between 450-480 nm.[4]
Experimental Protocol: Real-Time Spectrophotometric Monitoring
-
Culture Setup: Grow the this compound-producing bacterial strain in a bioreactor equipped with an online spectrophotometer or a flow-through cuvette connected to a spectrophotometer.
-
Wavelength Selection: Set the spectrophotometer to measure absorbance at the maximum absorbance wavelength of this compound (typically around 478 nm).[5] A scanning mode can also be used to capture the full spectrum.
-
Data Acquisition: Continuously record the absorbance at the selected wavelength over the course of the fermentation.
-
Calibration: Create a calibration curve by correlating absorbance values with this compound concentrations determined by a reference method, such as HPLC, at different time points.
-
Data Analysis: Use the calibration curve to convert real-time absorbance data into this compound concentration.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 4. benchchem.com [benchchem.com]
- 5. New insights into the photochemistry of carotenoid spheroidenone in light-harvesting complex 2 from the purple bacterium Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]
Spheroidene: A Promising Natural Pigment for Industrial Applications
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Spheroidene, a carotenoid pigment synthesized by photosynthetic bacteria such as Rhodobacter sphaeroides, presents a vibrant brick-red hue and possesses significant potential for various industrial applications.[1] Its antioxidant properties and natural origin make it a desirable alternative to synthetic colorants in the food, cosmetic, and pharmaceutical industries.[2] This document provides detailed application notes and protocols for the extraction, quantification, and characterization of this compound, as well as an overview of its potential industrial uses and biological activities.
Physicochemical Properties and Stability
This compound is a tetraterpenoid with the chemical formula C41H60O.[1] Its color and stability are crucial for its industrial applications. The stability of carotenoids is influenced by factors such as light, temperature, and pH.
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Reference |
| Chemical Formula | C41H60O | [1] |
| Molar Mass | 568.93 g/mol | [1] |
| Appearance | Brick-red solid | [1] |
| Solubility | Soluble in benzene (B151609) and other organic solvents like acetone (B3395972) and methanol (B129727). | [1] |
| Absorption Maxima | The absorption spectrum of this compound shows peaks in the blue-green region (320–500 nm).[1] The exact maxima are dependent on the solvent's polarizability.[3] | [1][3] |
Table 2: Stability of Red Pigment from Rhodobacter sphaeroides (containing this compound)
| Condition | Observation | Reference |
| Light (Sunlight) | Over 80% preservation after 3 days. | [4] |
| Temperature (4°C to 80°C) | Over 65% preservation after 8 hours. | [4] |
| pH | Relatively stable at pH 7 and 8. | [4] |
| Oxidizing/Reducing Agents | High antioxidant ability; stability can be enhanced by reducing agents. | [4] |
| Food Additives | Glucose and sucrose (B13894) can protect the color, while sodium bicarbonate, sodium benzoate, and citric acid have undesirable effects. | [4] |
| Metal Ions | Iron chloride has a positive effect on stability, while sodium, potassium, calcium, and magnesium salts have negative impacts. | [4] |
Experimental Protocols
Production of this compound in Rhodobacter sphaeroides
This protocol outlines the general procedure for cultivating Rhodobacter sphaeroides to produce this compound.
Materials:
-
Rhodobacter sphaeroides strain (e.g., 2.4.1)
-
Appropriate growth medium (e.g., Sistrom's succinate (B1194679) medium)
-
Incubator with shaking capabilities
-
Spectrophotometer
-
Centrifuge
Procedure:
-
Media Preparation: Prepare the growth medium according to the desired formulation and sterilize by autoclaving.
-
Inoculation: Inoculate a sterile flask containing the growth medium with a starter culture of R. sphaeroides.
-
Incubation: Incubate the culture at 30°C with moderate shaking (e.g., 150 rpm). To favor this compound production, anaerobic conditions in the light are often used.
-
Growth Monitoring: Monitor the bacterial growth by measuring the optical density at 660 nm (OD₆₆₀).
-
Harvesting: Harvest the cells in the late exponential or early stationary phase of growth by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).
-
Cell Pellet: Discard the supernatant and retain the cell pellet for extraction. The pellet can be stored at -20°C or lower until extraction.
Extraction and Purification of this compound
This protocol is adapted from methods used for carotenoid extraction from Rhodobacter sphaeroides.[3][4] All steps should be performed in dim light to prevent degradation of this compound.
Materials:
-
R. sphaeroides cell pellet
-
Acetone (HPLC grade)
-
Methanol (HPLC grade)
-
Sonciator or bead beater
-
Centrifuge
-
Rotary evaporator or nitrogen stream
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)
-
C18 or C30 reverse-phase HPLC column
Procedure:
-
Cell Lysis: Resuspend the wet cell pellet in a 7:2 (v/v) mixture of acetone and methanol. Use approximately 10 mL of the solvent mixture per gram of wet cell mass.[3]
-
Extraction: Disrupt the cells using sonication on ice or bead beating to enhance extraction efficiency. Perform this step in short bursts to avoid overheating. After disruption, vortex the mixture vigorously for 2-3 minutes and then incubate in the dark at room temperature for 15-20 minutes.[3]
-
Clarification: Centrifuge the extract at high speed (e.g., 12,000 x g for 10 minutes at 4°C) to pellet the cell debris.[3]
-
Crude Extract Collection: Carefully collect the supernatant containing the crude this compound extract.
-
Solvent Evaporation: Evaporate the solvent from the supernatant under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C to obtain the crude carotenoid extract.[3]
-
Storage: Store the dried crude extract at -20°C or lower, protected from light and oxygen.[3]
-
HPLC Purification:
-
Sample Preparation: Redissolve the dried extract in a small volume of the initial HPLC mobile phase (e.g., a mixture of methanol and methyl-tert-butyl ether (MTBE)). Filter the sample through a 0.22 µm syringe filter before injection.[5]
-
Chromatographic Conditions:
-
Fraction Collection: Collect the fractions corresponding to the this compound peak for further use.
-
Quantification of this compound by HPLC-DAD
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.
-
HPLC Analysis: Inject a fixed volume of each standard solution and the prepared sample extract into the HPLC system under the conditions described in the purification protocol.
-
Quantification: Generate a standard curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample by interpolating its peak area on the standard curve.
Antioxidant Activity Assays
The antioxidant activity of this compound can be evaluated using various in vitro assays. The DPPH and ABTS radical scavenging assays are commonly employed.
DPPH Radical Scavenging Assay:
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Prepare different concentrations of this compound in a suitable solvent.
-
Mix the this compound solutions with the DPPH solution and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm.
-
Calculate the percentage of radical scavenging activity.
-
Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.
ABTS Radical Scavenging Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance at 734 nm.
-
Add different concentrations of this compound to the ABTS•+ solution and incubate at room temperature.
-
Measure the decrease in absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Industrial Applications
Food Industry
This compound's natural origin and vibrant red color make it an attractive candidate for use as a food colorant.[7] Natural colorants are increasingly preferred by consumers over synthetic dyes due to perceived health benefits.[8] However, the stability of this compound under various food processing conditions (e.g., heat, pH changes) needs to be thoroughly evaluated for each specific application.[9][10]
Cosmetic Industry
Carotenoids are valued in cosmetics for their antioxidant and photoprotective properties.[11][12] this compound, with its ability to absorb light in the blue-green spectrum, could potentially be incorporated into topical formulations to protect the skin from photo-oxidative damage.[1] Its antioxidant activity may also help in mitigating the signs of skin aging.[13][14]
Table 3: Potential Cosmetic Applications of this compound
| Application | Proposed Benefit |
| Sunscreens | May offer protection against UV-induced skin damage due to its light-absorbing properties. |
| Anti-aging creams | Its antioxidant properties could help neutralize free radicals, a major contributor to skin aging.[13] |
| Protective skincare | Can be included in daily skincare products to provide a baseline defense against environmental stressors.[14] |
Pharmaceutical and Nutraceutical Industries
The antioxidant and potential anti-inflammatory properties of carotenoids suggest their utility in drug development and as nutraceuticals.[2] While specific research on this compound is limited, the broader class of carotenoids has been shown to modulate key signaling pathways involved in inflammation and oxidative stress.
Role in Cellular Signaling
For drug development professionals, understanding the molecular mechanisms of a compound is critical. Carotenoids have been shown to influence cellular signaling pathways, primarily due to their antioxidant nature.
Modulation of NF-κB and Nrf2 Pathways
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and Nrf2 (nuclear factor erythroid 2-related factor 2) pathways are central to the cellular response to inflammation and oxidative stress.
-
NF-κB Pathway: This pathway is a key regulator of inflammation. Carotenoids have been reported to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.[15][16] This suggests a potential anti-inflammatory role for this compound.
-
Nrf2 Pathway: The Nrf2 pathway is the master regulator of the antioxidant response.[1] Activation of Nrf2 leads to the expression of a battery of antioxidant and detoxification enzymes. Some natural compounds are known to activate this protective pathway.[11][17][18] The antioxidant properties of this compound may be, in part, mediated through the activation of the Nrf2 pathway.
Biosynthesis of this compound
This compound is synthesized in certain purple bacteria from the precursor geranylgeranyl pyrophosphate (GGPP).[1] The biosynthetic pathway involves a series of desaturation, hydroxylation, and methoxylation steps.
Conclusion
This compound is a natural pigment with considerable potential for industrial applications, driven by its vibrant color and antioxidant properties. The protocols provided herein offer a foundation for researchers to extract, purify, and characterize this promising carotenoid. Further research is warranted to fully elucidate its stability in various industrial formulations and to confirm its specific effects on cellular signaling pathways for potential pharmaceutical and nutraceutical development.
References
- 1. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of anatomical site and topical formulation on skin penetration of sunscreens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. journals.rifst.ac.ir [journals.rifst.ac.ir]
- 10. mdpi.com [mdpi.com]
- 11. scienceopen.com [scienceopen.com]
- 12. mdpi.com [mdpi.com]
- 13. phcogrev.com [phcogrev.com]
- 14. An Overview on Topical Administration of Carotenoids and Coenzyme Q10 Loaded in Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The synergistic anti-inflammatory effects of lycopene, lutein, β-carotene, and carnosic acid combinations via redox-based inhibition of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of Osteoclast Differentiation by Carotenoid Derivatives through Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Directed Mutagenesis to Alter Spheroidene Binding Sites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spheroidene is a carotenoid pigment integral to the photosynthetic apparatus of certain purple bacteria, such as Rhodobacter sphaeroides.[1] It is a crucial component of the light-harvesting complex 2 (LH2) and the photosynthetic reaction center, where it performs two primary functions: absorbing light in the blue-green spectrum (320–500 nm) where bacteriochlorophyll (B101401) has low absorbance, and photoprotection by quenching harmful triplet states of bacteriochlorophyll.[1][2] The precise positioning and orientation of this compound within its protein binding pocket are critical for these functions, as they are governed by a network of non-covalent interactions, predominantly van der Waals forces with surrounding chlorophyll (B73375) macrocycles and amino acid residues.[3][4]
Altering the this compound binding site through site-directed mutagenesis is a powerful technique to investigate the fundamental principles of carotenoid-protein interactions, modulate the efficiency of light-harvesting energy transfer, and enhance the stability of the photosystem proteins.[3][5] By systematically replacing specific amino acids in the binding pocket, researchers can probe the contribution of individual residues to binding affinity, spectral properties, and the overall function of the photosynthetic complex. These studies provide valuable insights for the rational design of novel bio-hybrid materials and for understanding the mechanisms of photoprotection.
Identifying Target Residues for Mutagenesis
The selection of amino acid residues for mutagenesis is the critical first step. The goal is to identify residues that directly interact with or influence the environment of the bound this compound.
Key Principles for Target Selection:
-
Structural Analysis: Utilize existing high-resolution 3D structures of the this compound-containing protein complex (e.g., from the Protein Data Bank) to identify amino acids in close proximity (within 4-5 Å) to the this compound molecule.
-
Interaction Type:
-
Aromatic Residues (Trp, Tyr, Phe): These residues can form significant van der Waals and π-stacking interactions with the conjugated polyene chain of this compound.[3] Mutating these to smaller, non-aromatic residues (e.g., Ala, Leu) can disrupt these interactions.
-
Polar/Charged Residues (Asp, Glu, Lys, Arg, His): While van der Waals forces are dominant, hydrogen bonds between the protein and the terminal groups of related carotenoids (xanthophylls) are known to be important for stability in other light-harvesting complexes.[3] Although this compound lacks hydroxyl groups, its derivative spheroidenone (B77047) can form hydrogen bonds, and residues in the binding pocket create a specific polar environment.[6][7]
-
-
Sequence Conservation: Analyze multiple sequence alignments of homologous proteins from different species. Highly conserved residues within the binding pocket are often functionally critical.
Experimental Workflow
The overall process for creating and analyzing mutants involves a multi-step workflow, from initial primer design to the final biophysical characterization of the purified mutant protein.
Caption: A flowchart of the key steps in a site-directed mutagenesis experiment.
Illustrative Data on this compound Binding Alteration
The following table presents hypothetical, yet plausible, quantitative data for mutations in a this compound binding pocket. It illustrates how specific amino acid substitutions could affect binding affinity and the local environment, as measured by spectroscopic shifts.
| Mutation | Rationale for Mutation | Illustrative Binding Affinity Change (KD) | Observed Spectroscopic Shift (S0→S2 Absorption Max) |
| Wild-Type | - | 1.0 µM | 485 nm |
| Trp → Ala | Remove bulky aromatic side chain providing π-stacking interaction. | 15.0 µM (Binding Weakened) | 480 nm (Blue shift due to less polarizable environment) |
| Tyr → Phe | Remove potential for hydrogen bonding or polar interaction from the hydroxyl group. | 2.5 µM (Binding Slightly Weakened) | 482 nm (Slight blue shift) |
| Leu → Trp | Introduce a bulky aromatic residue to increase van der Waals contacts. | 0.2 µM (Binding Strengthened) | 490 nm (Red shift due to more polarizable environment) |
| Ala → Val | Slightly increase the steric bulk within the binding pocket. | 1.2 µM (Negligible Change) | 486 nm (Negligible Change) |
Detailed Experimental Protocols
Protocol 1: Site-Directed Mutagenesis
This protocol is based on the principles of the QuikChange™ method, which uses a high-fidelity polymerase to amplify the entire plasmid containing the gene of interest with primers that include the desired mutation.[8]
1. Primer Design:
-
Design two complementary primers, typically 25-45 bases in length, containing the desired mutation.
-
The mutation should be located in the center of the primers with 10-15 bases of correct sequence on both sides.[9][10]
-
The melting temperature (Tm) of the primers should be ≥78°C. Use the formula: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch , where N is the primer length.[10]
-
Primers should have a minimum GC content of 40% and terminate in at least one G or C base.[9]
2. PCR Reaction Mixture (50 µL total volume):
| Component | Volume | Final Concentration |
|---|---|---|
| 5x Phusion HF Buffer | 10 µL | 1x |
| dNTPs (10 mM) | 1 µL | 200 µM |
| Forward Primer (10 µM) | 1.25 µL | 0.25 µM |
| Reverse Primer (10 µM) | 1.25 µL | 0.25 µM |
| Template DNA (10 ng/µL) | 1 µL | 10-50 ng |
| Phusion DNA Polymerase | 0.5 µL | 1 unit |
| Nuclease-Free Water | to 50 µL | - |
3. PCR Cycling Conditions:
| Step | Temperature | Time | Cycles |
|---|---|---|---|
| Initial Denaturation | 98°C | 30 s | 1 |
| Denaturation | 98°C | 10 s | 18-25 |
| Annealing | 55-68°C | 30 s | |
| Extension | 72°C | 30 s / kb of plasmid | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ | |
4. DpnI Digestion:
-
Following PCR, add 1 µL of DpnI restriction enzyme (20 U/µL) directly to the 50 µL PCR reaction mixture.
-
Incubate at 37°C for at least 1-2 hours.[10] DpnI digests the methylated parental template DNA, leaving only the newly synthesized, unmethylated, mutated plasmid.[8]
5. Transformation:
-
Transform competent E. coli cells (e.g., DH5α or XL1-Blue) with 1-2 µL of the DpnI-treated PCR product.
-
Plate on LB agar (B569324) plates containing the appropriate antibiotic for plasmid selection and incubate overnight at 37°C.
6. Verification:
-
Pick several colonies and grow overnight liquid cultures.
-
Isolate the plasmid DNA using a standard miniprep kit.
-
Verify the presence of the mutation and the integrity of the gene by Sanger sequencing.
Protocol 2: Expression and Purification of Mutant Protein
1. Expression:
-
Transform the sequence-verified plasmid into an appropriate expression host. For the LH2 complex, a carotenoid-deficient mutant strain of Rhodobacter sphaeroides (e.g., R26.1) is often used to allow for reconstitution with this compound.[2]
-
Grow the cells under appropriate conditions (e.g., semi-aerobic for LH2 expression in Rba. sphaeroides) to a suitable cell density.
-
Induce protein expression if using an inducible promoter system.
2. Cell Lysis and Membrane Preparation:
-
Harvest cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl) with protease inhibitors.
-
Lyse the cells using a French press or sonication.
-
Isolate the membrane fraction, where the LH2 complex resides, by ultracentrifugation.
3. Purification:
-
Solubilize the membrane fraction using a mild detergent (e.g., n-Dodecyl β-D-maltoside, LDAO).
-
Purify the mutant protein complex using affinity chromatography (if the protein is tagged, e.g., with a His-tag) followed by size-exclusion chromatography for final polishing.
Protocol 3: Analysis of this compound Binding
1. Reconstitution (if required):
-
If expressed in a carotenoid-deficient host, the purified apo-protein must be reconstituted with this compound.
-
Incubate the purified protein with a molar excess of this compound (dissolved in a small amount of an organic solvent like THF) to allow for binding.
-
Remove unbound this compound by dialysis or size-exclusion chromatography.
2. Spectroscopic Analysis:
-
Absorption Spectroscopy: Measure the absorption spectrum of the wild-type and mutant protein-spheroidene complexes. A shift in the S0→S2 absorption maximum of this compound can indicate a change in the polarity or polarizability of the binding pocket.[6][11]
-
Resonance Raman Spectroscopy: This technique is highly sensitive to the conformation of the carotenoid. Changes in the vibrational modes (e.g., the ν1 C=C stretching mode) can provide detailed information about conformational changes induced by the mutation.[12]
3. Binding Affinity Determination (Illustrative Method):
-
Fluorescence Quenching Titration: If the protein has intrinsic tryptophan fluorescence, the binding of this compound may quench this fluorescence.
-
Titrate a fixed concentration of the purified mutant protein with increasing concentrations of this compound.
-
Measure the decrease in tryptophan fluorescence at each this compound concentration.
-
Plot the change in fluorescence against the this compound concentration and fit the data to a binding isotherm (e.g., the Hill equation) to determine the dissociation constant (KD).
This compound's Role in Light Energy Transfer
Understanding the context of this compound's function is key to interpreting mutagenesis data. The following diagram illustrates how this compound absorbs light energy and transfers it to bacteriochlorophyll (BChl) within the light-harvesting complex. Altering the binding site can disrupt the precise distance and orientation required for this efficient energy transfer.
Caption: Energy transfer pathway from this compound to the reaction center.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Uncovering the interactions driving carotenoid binding in light-harvesting complexes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00071C [pubs.rsc.org]
- 4. Mechanisms Underlying Carotenoid Absorption in Oxygenic Photosynthetic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.addgene.org [blog.addgene.org]
- 6. New insights into the photochemistry of carotenoid spheroidenone in light-harvesting complex 2 from the purple bacterium Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New insights into the photochemistry of carotenoid spheroidenone in light-harvesting complex 2 from the purple bacterium Rhodobacter sphaeroides - White Rose Research Online [eprints.whiterose.ac.uk]
- 8. static.igem.org [static.igem.org]
- 9. Site-Directed Mutagenesis [protocols.io]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low Spheroidene extraction efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low spheroidene extraction efficiency.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the this compound extraction process, offering potential causes and solutions in a question-and-answer format.
Culture Growth & Pigmentation
Q1: My Rhodobacter culture is not growing well or has a low cell density. What could be the issue?
A1: Poor growth can be attributed to several factors:
-
Suboptimal Culture Medium: Ensure your medium has the appropriate carbon and nitrogen sources. Succinate is often a preferred carbon source for optimal growth. Also, verify the pH of the medium is within the optimal range (typically 6.8-7.0), as an unfavorable pH can inhibit growth.[1][2]
-
Inadequate Aeration: For aerobic or semi-aerobic growth, proper agitation and aeration are crucial to maintain sufficient dissolved oxygen levels.[2]
-
Nutrient Limitation: Depletion of essential nutrients like nitrogen, phosphorus, or trace metals can limit cell growth.[2]
-
Contamination: Microbial contamination can outcompete your target organism for nutrients. Check your culture for any unusual morphology or color changes.[2]
Q2: The color of my bacterial culture is pale, not the expected reddish-brown. What does this indicate?
A2: A pale culture color suggests low carotenoid production. This could be due to:
-
Inappropriate Growth Conditions: this compound yield is often highest under anaerobic-light conditions.[1] this compound is a precursor to spheroidenone, and its production is regulated by light and oxygen.[1][2]
-
Genetic Instability: If you are using a genetically modified strain, it may have reverted to a lower-producing phenotype.[2]
Extraction Efficiency
Q3: I have good cell density, but my this compound yield is low. How can I improve my extraction efficiency?
A3: Low yields despite good growth often point to inefficient extraction. Consider the following:
-
Incomplete Cell Lysis: Carotenoids are located within the intracytoplasmic membrane, and robust cell disruption is necessary for their release.[2][3] Mechanical methods like sonication, bead beating, or grinding can significantly improve lysis.[1][2] Chemical methods, such as HCl-assisted extraction, have also been shown to be highly effective.[3]
-
Inappropriate Solvent Selection: A mixture of acetone (B3395972) and methanol (B129727) (commonly 7:2 v/v) is effective for extracting this compound.[1][2][4] The choice of solvent is critical and should be based on the polarity of the target carotenoid.[5]
-
Degradation During Extraction: Carotenoids are sensitive to light, heat, and oxygen.[6][7][8] Perform the extraction on ice and in the dark to prevent degradation.[1] Evaporate the solvent under a stream of nitrogen gas to protect the extract.[1]
-
Optimization of Extraction Parameters: Factors like temperature, solvent-to-solid ratio, and extraction time can significantly impact the yield.[2][3]
Q4: My extracted this compound appears to be degrading quickly. What can I do?
A4: this compound, like other carotenoids, is susceptible to degradation. To minimize this:
-
Work in Low Light: Perform all extraction steps in the dark or under dim light.[1]
-
Maintain Low Temperatures: Use pre-chilled solvents and keep samples on ice throughout the process.[1][4]
-
Use an Inert Atmosphere: After extraction, evaporate the solvent using a stream of nitrogen gas and store the dried extract under an inert atmosphere.[1]
-
Proper Storage: Store the dried extract at -20°C or below in the dark.[1]
Data Summary
The following tables summarize quantitative data related to factors influencing carotenoid yield and different extraction methodologies.
Table 1: Comparison of Carotenoid Extraction Methods from Rhodobacter sphaeroides
| Extraction Method | Total Carotenoid Yield (mg/g) | Reference |
| HCl-Assisted Extraction | 4.650 | [3] |
| Grinding | 1.615 | [3] |
| Ultrasonic Assisting | 0.645 | [3] |
Table 2: Optimal Conditions for HCl-Assisted Carotenoid Extraction
| Parameter | Optimal Value | Reference |
| Temperature | 30°C | [3] |
| Solvent-to-Solid Ratio | 40 ml/g | [3] |
| Duration | 40 min | [3] |
Experimental Protocols
Protocol 1: Cultivation of Rhodobacter sphaeroides for this compound Production
-
Media Preparation (Sistrom's Succinate Medium):
-
Inoculation and Growth:
-
Inoculate a starter culture from a glycerol (B35011) stock into the prepared medium.[1]
-
Incubate at 30°C with shaking (e.g., 150 rpm) under anaerobic-light conditions for high this compound yield.[1]
-
Monitor growth by measuring the optical density at 660 nm (OD₆₆₀).[1]
-
-
Harvesting:
Protocol 2: this compound Extraction from Bacterial Cells
-
Cell Lysis:
-
Extraction:
-
Phase Separation & Collection:
-
Drying and Storage:
Protocol 3: Quantification of this compound by HPLC
-
Sample Preparation:
-
HPLC System:
-
Column: A C18 or C30 reverse-phase column is typically used.[1]
-
Mobile Phase: A gradient of solvents, such as methanol, MTBE, and water, is often employed.[1]
-
Detector: Use a photodiode array (PDA) or UV-Vis detector set to the maximum absorbance wavelength of this compound (approximately 450-480 nm).[1]
-
-
Quantification:
-
Inject the prepared sample into the HPLC system.
-
Identify the this compound peak based on its retention time and absorption spectrum compared to a pure standard.[1]
-
Quantify the amount of this compound by comparing the peak area to a standard curve generated with known concentrations of a this compound standard.[1]
-
Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Simplified this compound biosynthesis pathway.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. Green Solvents: Emerging Alternatives for Carotenoid Extraction from Fruit and Vegetable By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Extraction and Synthesis of Typical Carotenoids: Lycopene, β-Carotene, and Astaxanthin - PMC [pmc.ncbi.nlm.nih.gov]
Common issues in Spheroidene HPLC analysis and solutions
Welcome to the technical support center for the HPLC analysis of spheroidene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to optimize your analytical methods for this compound and related carotenoids.
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical factors to consider when working with this compound?
A1: this compound, like other carotenoids, is highly susceptible to degradation from light, heat, and oxidation.[1] It is crucial to protect samples from light at all stages of sample preparation and analysis.[1] All procedures should be carried out under dim light and, if possible, in an inert atmosphere (e.g., under nitrogen or argon).[2] Samples should be kept on ice or at 4°C during extraction and stored at -80°C for long-term stability.[1] The use of antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, in extraction solvents is also recommended to prevent oxidative degradation.[1]
Q2: Which HPLC column is best suited for this compound analysis?
A2: For the separation of carotenoids like this compound, reversed-phase columns are the most common choice. C18 and C30 columns are widely used and have demonstrated good performance.[2][3] A C30 column can offer enhanced selectivity for geometric isomers of carotenoids.[3] The choice between C18 and C30 will depend on the specific requirements of the separation, such as the need to resolve this compound from its isomers or other carotenoids in the sample matrix.
Q3: How can I improve the resolution between this compound and its isomers?
A3: Improving the resolution of closely eluting compounds like this compound and its isomers can be achieved by optimizing several chromatographic parameters.[4] You can:
-
Change the stationary phase: Switching from a C18 to a C30 column can provide different selectivity.[3][4]
-
Adjust the mobile phase composition: Altering the organic modifier (e.g., switching between methanol (B129727) and acetonitrile) or the solvent ratios can impact selectivity.[4][5] Using a shallower gradient can also improve the separation of closely eluting peaks.[6]
-
Optimize the column temperature: Lowering the temperature can increase retention and potentially improve resolution, but may also lead to broader peaks.[7][8]
-
Reduce the flow rate: A slower flow rate can enhance separation efficiency, though it will increase the analysis time.[4][7]
Troubleshooting Guide
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My this compound peak is tailing. What are the possible causes and solutions?
A: Peak tailing is a common issue in HPLC and can be caused by several factors.[9][10]
-
Secondary Interactions: Strong interactions can occur between the analyte and active sites on the stationary phase, such as residual silanol (B1196071) groups.[9][11]
-
Solution: Operate at a lower mobile phase pH to protonate silanol groups, or use a highly deactivated, end-capped column.[10][11] The addition of a competitor, like triethylamine (B128534) (TEA), to the mobile phase can also help to mask these active sites.[12]
-
-
Column Overload: Injecting too much sample can lead to peak tailing.[3][13]
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can result in poor peak shape.[2][10]
Q: My this compound peak is fronting. What should I do?
A: Peak fronting is often a result of column overload or poor sample solubility.[9][11]
-
Column Overload: This is the most common cause of peak fronting.[15]
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.[11]
-
Solution: Ensure the sample is completely dissolved in a solvent that is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase.[16]
-
Q: My this compound peak is split or doubled. What could be the issue?
A: Split peaks can arise from issues with the sample injection, the column, or co-elution.[17]
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak splitting.[18][19]
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent.[16]
-
-
Column Void or Channeling: A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[16]
-
Solution: This usually indicates a degraded column that needs to be replaced.[16]
-
-
Co-elution: A closely eluting, unresolved impurity can appear as a shoulder or a split peak.
-
Solution: Optimize the mobile phase or stationary phase to improve resolution.[4]
-
Problem 2: Low or No this compound Signal
Q: I am observing a very weak or no signal for this compound. What should I check?
A: A weak or absent signal can be due to sample degradation, inefficient extraction, or instrument issues.[2]
-
Sample Degradation: this compound is prone to degradation by light, heat, and oxygen.[1]
-
Inefficient Extraction: The extraction protocol may not be effectively recovering this compound from the sample matrix.[1]
-
Solution: Optimize the extraction solvent and procedure. For complex matrices, consider enzymatic lysis or solid-phase extraction (SPE) for cleanup.[1]
-
-
Instrument Settings: Incorrect detector wavelength or other instrument parameters can lead to a low signal.
-
Solution: Verify the detector is set to the appropriate wavelength for this compound (typically around 486 nm).[20] Ensure the HPLC system is properly calibrated and maintained.
-
Problem 3: High Background Noise
Q: My chromatogram has a high and noisy baseline. How can I reduce it?
A: High background noise can obscure small peaks and affect quantification.[2]
-
Solvent Contamination: Impure solvents or additives can contribute to a noisy baseline.[2]
-
Solution: Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[2]
-
-
System Contamination: Contaminants can accumulate in the HPLC system over time.[2]
-
Solution: Thoroughly flush the entire system with a strong solvent.
-
-
Detector Issues: A dirty flow cell or a failing lamp in a UV-Vis detector can cause noise.
-
Solution: Clean the detector's flow cell according to the manufacturer's instructions. If the problem persists, the lamp may need to be replaced.
-
Experimental Protocols & Data
Table 1: Recommended HPLC Parameters for this compound Analysis
| Parameter | Recommended Value | Notes |
| Column | Reversed-phase C18 or C30, 2.1-4.6 mm ID, 1.8-5 µm particle size | C30 columns may provide better resolution for isomers.[3] |
| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Acetate | Buffers help to control the pH and improve peak shape.[21] |
| Mobile Phase B | Methanol, Acetonitrile, or mixtures with MTBE or Dichloromethane | The choice of organic solvent affects selectivity.[4] |
| Flow Rate | 0.3 - 1.0 mL/min | Adjust based on column dimensions and desired analysis time.[2][3] |
| Column Temperature | 30 - 40 °C | Higher temperatures can reduce viscosity but may degrade the analyte.[2][3] |
| Injection Volume | 5 - 20 µL | Keep the injection volume low to avoid column overload.[1][2] |
| Detection | UV-Vis at ~486 nm | This is a characteristic absorption maximum for this compound.[20] |
Protocol 1: this compound Extraction from Bacterial Cells
-
Cell Harvesting: Centrifuge the bacterial culture to obtain a cell pellet.
-
Lysis (Optional): For some bacteria, enzymatic lysis (e.g., with lysozyme) can improve extraction efficiency.[1]
-
Extraction: Extract the cell pellet with a suitable organic solvent mixture, such as acetone/methanol or methanol/dichloromethane (2:1, v/v).[1][2] Perform this step on ice and under dim light.
-
Phase Separation: Add water and a non-polar solvent (e.g., hexane (B92381) or petroleum ether) to the extract and mix thoroughly. Centrifuge to separate the phases.
-
Collection: Carefully collect the organic (upper) phase containing the carotenoids.
-
Evaporation: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the initial HPLC mobile phase conditions (e.g., a mixture of methanol and MTBE).[2]
Visual Workflows
Caption: Workflow for this compound Extraction and HPLC Analysis.
Caption: Troubleshooting Guide for Poor Peak Shapes in HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 6. mastelf.com [mastelf.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. uhplcs.com [uhplcs.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Study of RP HPLC Retention Behaviours in Analysis of Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaguru.co [pharmaguru.co]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. realab.ua [realab.ua]
- 17. conquerscientific.com [conquerscientific.com]
- 18. repositorio.unesp.br [repositorio.unesp.br]
- 19. Sources of errors in the quantitative analysis of food carotenoids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
Technical Support Center: Improving the Stability of Purified Spheroidene in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of purified spheroidene in their experiments.
Frequently Asked Questions (FAQs)
Q1: My purified this compound solution is changing color and the absorbance spectrum is shifting. What is happening?
A1: Color change and spectral shifts in your purified this compound solution are primary indicators of degradation. This compound, like other carotenoids, is susceptible to oxidation and isomerization when exposed to light, oxygen, and high temperatures.[1] This degradation breaks down the conjugated double bond system responsible for its characteristic color, leading to a loss of absorbance or a shift in the maximum absorption wavelength.
Q2: What are the main factors that cause this compound to degrade in solution?
A2: The primary factors contributing to the degradation of this compound in vitro are:
-
Oxygen: Exposure to atmospheric oxygen is a major cause of oxidative degradation.
-
Light: Photons, particularly in the UV-Vis range, can induce photo-oxidation and isomerization.[1][2]
-
Temperature: Elevated temperatures accelerate the rates of both oxidative and non-oxidative degradation reactions.[3][4]
-
pH: Acidic or alkaline conditions can promote this compound degradation. While specific optimal pH ranges for this compound are not extensively documented, a neutral pH is generally recommended for carotenoids.[4]
-
Solvent Purity: The presence of impurities, such as peroxides in ethers or metal ions, can catalyze degradation.
Q3: How should I properly store my purified this compound?
A3: For optimal stability, purified this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, ideally at -80°C for long-term storage.[5][6] For short-term storage, -20°C is acceptable.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[7]
-
Atmosphere: Remove oxygen from the storage vial by flushing with an inert gas like argon or nitrogen before sealing.
-
Solvent: Dissolve in a high-purity, peroxide-free, and deoxygenated solvent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of color in solution | Oxidation due to exposure to air. | Degas your solvent before use. Flush the headspace of your storage vial with an inert gas (argon or nitrogen) before sealing. Work quickly and minimize exposure to air during handling. |
| Photo-degradation from ambient light. | Work under dim or red light. Store solutions in amber vials or wrap containers with aluminum foil. | |
| High temperature. | Prepare and handle solutions on ice or in a cold room. Store at -20°C or -80°C.[3][5] | |
| Precipitation of this compound from solution | Poor solubility in the chosen solvent. | This compound is lipophilic and soluble in nonpolar organic solvents like benzene, chloroform, and THF.[7][8] For aqueous solutions, first dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or ethanol) before diluting into the aqueous buffer. |
| Concentration is too high. | Determine the solubility limit of this compound in your chosen solvent and work below this concentration. | |
| Inconsistent experimental results | Degradation of this compound stock solution over time. | Prepare fresh stock solutions frequently. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[6] Consider adding an antioxidant to the stock solution. |
| Presence of contaminants in the solvent. | Use high-purity (HPLC or spectrophotometric grade) solvents. Check for and remove any peroxides from ether solvents before use. |
Data Presentation
Table 1: Recommended Antioxidants for Carotenoid Stability *
| Antioxidant | Type | Recommended Concentration | Notes |
| α-Tocopherol (Vitamin E) | Lipophilic | 0.05 - 0.1 wt%[9][10] | Effective in nonpolar environments. |
| Butylated Hydroxytoluene (BHT) | Lipophilic | 250 ppm[3] | Commonly used synthetic antioxidant. |
| Ascorbyl Palmitate | Lipophilic | 0.01 - 0.05 wt%[9] | A fat-soluble form of Vitamin C. |
| Sodium Ascorbate | Hydrophilic | 2500 - 5000 µg/g[11] | Suitable for aqueous or emulsion systems. |
*Data is generalized from studies on other carotenoids like β-carotene and may need to be optimized for this compound.[9][10]
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Solvent Preparation:
-
Choose a high-purity, nonpolar organic solvent such as tetrahydrofuran (B95107) (THF) or chloroform.
-
If using THF, ensure it is peroxide-free.
-
Degas the solvent by bubbling with argon or nitrogen gas for at least 15 minutes to remove dissolved oxygen.
-
-
Dissolving this compound:
-
Weigh the desired amount of purified this compound in a tared amber glass vial under dim light.
-
Add the degassed solvent to the vial to achieve the target concentration.
-
If desired, add an antioxidant such as α-tocopherol to a final concentration of 0.1 wt%.
-
Vortex briefly to dissolve the this compound completely.
-
-
Storage:
-
Flush the headspace of the vial with argon or nitrogen gas.
-
Seal the vial tightly with a Teflon-lined cap.
-
Wrap the vial in aluminum foil for extra light protection.
-
Store at -80°C for long-term storage or -20°C for short-term use.
-
Protocol 2: Spectrophotometric Assessment of this compound Stability
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., THF) at a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.2 - 0.8).
-
Divide the solution into several amber vials. One vial will be the time-zero control, and the others will be subjected to different conditions (e.g., exposure to light, room temperature, presence of an oxidizing agent).
-
-
Spectrophotometric Measurement:
-
Immediately measure the UV-Vis absorbance spectrum of the time-zero control sample. Record the maximum absorbance wavelength (λmax) and the absorbance value at this wavelength.
-
Incubate the other samples under their respective experimental conditions.
-
-
Data Collection and Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot from each experimental sample and measure its UV-Vis absorbance spectrum.
-
Monitor for a decrease in absorbance at λmax and any shifts in the peak wavelength, which indicate degradation.
-
Plot the percentage of remaining this compound (calculated from the absorbance at λmax relative to the time-zero control) versus time to determine the degradation kinetics.
-
Mandatory Visualizations
Caption: Factors leading to the degradation of purified this compound.
Caption: Workflow for assessing the in vitro stability of this compound.
Caption: Troubleshooting decision tree for this compound instability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stability of Carotenoid Diets During Feed Processing and Under Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Stability and in vitro release properties of β-carotene in emulsions stabilized by Ulva fasciata polysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atlasspores.academy [atlasspores.academy]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Effects of antioxidants on the stability of β-Carotene in O/W emulsions stabilized by Gum Arabic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of antioxidants on the stability of β-Carotene in O/W emulsions stabilized by Gum Arabic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Overcoming challenges in Spheroidene reconstitution experiments
Welcome to the technical support center for spheroidene reconstitution experiments. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the reconstitution of this compound into proteoliposomes and other model membrane systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in its native environment?
A1: this compound is a carotenoid pigment found in the photosynthetic reaction centers of certain purple bacteria, such as Rhodobacter sphaeroides.[1] Its primary roles are to absorb light in the blue-green spectral region (320–500 nm), where bacteriochlorophyll (B101401) has low absorbance, and transfer that energy to the bacteriochlorophyll.[1] Additionally, it provides photoprotection by quenching harmful triplet states of bacteriochlorophyll, which prevents the formation of damaging singlet oxygen.[1][2]
Q2: Why is this compound reconstituted into model systems like proteoliposomes or mutant reaction centers?
A2: Reconstitution experiments are crucial for studying the specific functions of this compound in a controlled environment. By incorporating it into the reaction centers of carotenoidless mutants, such as Rhodobacter sphaeroides R26, researchers can isolate and analyze its contributions to light-harvesting and photoprotection.[3][4][5][6] This approach allows for detailed spectroscopic and functional studies that would be difficult in the native, more complex system.[3][4][5][6]
Q3: What is the native configuration of this compound in the reaction center?
A3: In its native environment within the photosynthetic reaction center, this compound is predominantly found in a 15,15'-cis configuration.[1][7][8] This specific isomer is important for its proper function and interaction with other components of the reaction center.[7][8]
Q4: What are the key antioxidant properties of this compound?
A4: this compound exhibits significant antioxidant activity, primarily through its ability to quench singlet oxygen.[1][9] This quenching can occur through a physical mechanism, where the excited energy of singlet oxygen is transferred to the this compound molecule and dissipated as heat, or a chemical mechanism involving the oxidation of the carotenoid.[10][11] This property is vital for protecting the photosynthetic apparatus from oxidative damage.[1][2]
Troubleshooting Guide
Issue 1: this compound Aggregation During Reconstitution
Q: My this compound solution is showing signs of aggregation (e.g., visible precipitates, turbidity) when I try to reconstitute it into an aqueous buffer or liposome (B1194612) suspension. How can I prevent this?
A: this compound, like other carotenoids, is highly hydrophobic and prone to aggregation in aqueous environments.[12] This can significantly reduce its bioavailability and incorporation into membranes.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Poor Solubility in Aqueous Buffer | This compound is soluble in organic solvents like benzene, acetone, and methanol (B129727) but insoluble in water.[1][13] Ensure that the this compound is fully dissolved in a minimal amount of a compatible organic solvent (e.g., acetone/methanol 7:2 v/v) before introducing it to the aqueous liposome suspension.[14] |
| High this compound Concentration | Working with excessively high concentrations of this compound can promote aggregation. Try reducing the initial concentration of your this compound stock solution. |
| Rapid Solvent Exchange | Adding the this compound-organic solvent mixture too quickly to the aqueous phase can cause it to precipitate. Introduce the this compound solution very slowly and dropwise into the vortexing liposome suspension to facilitate gradual incorporation. |
| Inadequate Detergent Concentration (for proteoliposomes) | If reconstituting into proteoliposomes, ensure the detergent concentration is sufficient to maintain a mixed micellar solution of lipids, protein, and this compound before detergent removal. |
| pH and Ionic Strength of the Buffer | Extreme pH or high salt concentrations can sometimes influence the aggregation of hydrophobic molecules.[15] Ensure your buffer conditions are optimized for the stability of your liposomes and the protein being reconstituted. |
Issue 2: Low Reconstitution Efficiency of this compound into Liposomes
Q: I am observing low incorporation of this compound into my proteoliposomes after detergent removal. How can I improve the reconstitution efficiency?
A: Low reconstitution efficiency can be due to several factors related to the protocol and the properties of the components.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Suboptimal Lipid-to-Protein Ratio | The ratio of lipids to the protein in the reaction center can influence the successful incorporation of this compound. Optimize this ratio to ensure a stable membrane environment that can accommodate the carotenoid. |
| Inefficient Detergent Removal Method | The rate and method of detergent removal are critical.[16] Slow removal methods like dialysis are generally preferred as they allow for the gradual formation of well-structured proteoliposomes.[16][17] Rapid removal can lead to protein and this compound aggregation. Adsorption with polystyrene beads is another effective method.[16][18] |
| Incorrect this compound Isomer | While the native form is 15,15'-cis, synthetic this compound may be a mix of isomers. The all-trans isomer may have different incorporation properties. Ensure you are using the correct isomer if your experiment is sensitive to this. |
| Incubation Time and Temperature | The incubation time of the this compound with the solubilized protein and lipids before detergent removal can be important. Allow sufficient time for equilibration. The temperature should be optimized for the stability of the protein. |
Issue 3: Inconsistent or Unexpected Results in Functional Assays
Q: My functional assays (e.g., singlet oxygen quenching, energy transfer) with reconstituted this compound are giving variable or unexpected results. What could be the cause?
A: Variability in functional assays often points to issues with the reconstituted system's homogeneity, stability, or the assay conditions themselves.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Presence of Multiple this compound Configurations | Reconstitution into a mutant reaction center can sometimes result in more than one configuration of this compound (e.g., a mix of 15,15'-cis and 13,14-cis isomers), which can affect spectroscopic and functional properties.[3] Use resonance Raman spectroscopy to verify the configuration of the reconstituted this compound.[3][6] |
| This compound Degradation | This compound, like other carotenoids, can be susceptible to oxidation and light-induced degradation.[13] Handle this compound solutions under dim light and inert atmosphere (e.g., nitrogen or argon) whenever possible. Store stock solutions at low temperatures in the dark. |
| Aggregation within the Membrane | Even after incorporation, this compound might form aggregates within the lipid bilayer, which can alter its singlet oxygen quenching efficiency.[19][20] This can be influenced by the lipid composition of the membrane. |
| Variability in Proteoliposome Size and Lamellarity | Heterogeneous populations of proteoliposomes can lead to inconsistent results. Use techniques like extrusion to create a more uniform population of unilamellar vesicles.[21] |
| Assay-Specific Interferences | Ensure that components from the reconstitution buffer (e.g., residual detergent) are not interfering with your functional assay. |
Experimental Protocols
Protocol 1: Reconstitution of this compound into Proteoliposomes
This protocol is a generalized procedure based on common methods for reconstituting membrane proteins and pigments.
-
Preparation of Liposomes:
-
Prepare a lipid film by dissolving the desired phospholipids (B1166683) (e.g., a mixture of phosphatidylcholine and other lipids to mimic the native membrane) in chloroform.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film on the wall of a glass tube.
-
Further dry the film under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film with the desired buffer to form multilamellar vesicles.
-
Create unilamellar vesicles of a defined size by extrusion through a polycarbonate membrane (e.g., 100 nm pore size).
-
-
Solubilization:
-
Solubilize the prepared liposomes and the purified photosynthetic reaction center protein with a suitable detergent (e.g., β-octylglucoside) at a concentration above its critical micelle concentration.
-
Incubate the mixture until the solution becomes clear, indicating the formation of mixed micelles.
-
-
Incorporation of this compound:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., acetone/methanol 7:2 v/v).[14]
-
Slowly add the this compound stock solution to the mixed micellar solution while gently vortexing. The final concentration of the organic solvent should be kept low (typically <1%) to avoid destabilizing the protein-lipid-detergent micelles.
-
Incubate the mixture for a period (e.g., 30 minutes) at a controlled temperature to allow for the equilibration of this compound within the micelles.
-
-
Detergent Removal:
-
Remove the detergent to allow the formation of proteoliposomes. Common methods include:
-
Dialysis: Place the mixture in a dialysis cassette and dialyze against a large volume of detergent-free buffer over 24-48 hours, with several buffer changes.[16][17]
-
Bio-Beads/Adsorbent Resins: Add polystyrene adsorbent beads (e.g., Bio-Beads SM-2) to the mixture and incubate to remove the detergent.[16][18] This method is generally faster than dialysis.
-
-
-
Characterization:
-
Harvest the proteoliposomes by ultracentrifugation.
-
Resuspend the proteoliposome pellet in fresh buffer.
-
Determine the protein and this compound concentration using spectrophotometry to assess reconstitution efficiency.
-
Analyze the proteoliposomes using techniques like dynamic light scattering to check for size distribution and homogeneity.
-
Protocol 2: Singlet Oxygen Quenching Assay
This assay measures the ability of reconstituted this compound to quench singlet oxygen, a key aspect of its photoprotective function.
-
Singlet Oxygen Generation:
-
Use a photosensitizer (e.g., Rose Bengal or methylene (B1212753) blue) that generates singlet oxygen upon illumination at a specific wavelength.
-
Prepare a reaction mixture containing the photosensitizer in a suitable buffer.
-
-
Detection of Singlet Oxygen:
-
Use a chemical probe that reacts with singlet oxygen, leading to a measurable change in absorbance or fluorescence. A common probe is 1,3-diphenylisobenzofuran (B146845) (DPBF), which is bleached upon reaction with singlet oxygen, leading to a decrease in its absorbance.
-
-
Assay Procedure:
-
In a quartz cuvette, mix the photosensitizer and the singlet oxygen probe in the reaction buffer.
-
Add a known amount of the this compound-reconstituted proteoliposomes to the cuvette. Use liposomes without this compound as a negative control.
-
Illuminate the sample with a light source at the excitation wavelength of the photosensitizer.
-
Monitor the decrease in absorbance of the singlet oxygen probe over time using a spectrophotometer.
-
-
Data Analysis:
-
Compare the rate of probe bleaching in the presence and absence of this compound-containing proteoliposomes.
-
A slower rate of bleaching in the presence of this compound indicates quenching of singlet oxygen.
-
The quenching efficiency can be quantified by comparing the rates.
-
Quantitative Data Summary
Table 1: Spectroscopic Properties of this compound
| Property | Value / Range | Conditions | Reference |
| Absorption Maxima (S0 → S2) | 320 - 500 nm | In photosynthetic reaction center | [1] |
| ~486 nm | In acetone | [22] | |
| ~504 nm | Reconstituted in LH1 complex | [22] | |
| Isomeric Form in Native RC | 15,15'-cis | Rhodobacter sphaeroides | [1][7][8] |
Table 2: Functional Parameters of this compound
| Parameter | Value | System | Reference |
| Excitation Energy Transfer (EET) Efficiency | ~75% | Reconstituted into LH1 of Rsp. rubrum | [22] |
| EET Efficiency | Higher with B800 Bchl a present | Reconstituted LH2 complexes | [14] |
Visualizations
Experimental Workflow: this compound Reconstitution
Caption: Workflow for reconstituting this compound into proteoliposomes.
Troubleshooting Logic for this compound Aggregation
Caption: Decision tree for troubleshooting this compound aggregation issues.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academicjournals.org [academicjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. Microspheres Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 17. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 18. researchgate.net [researchgate.net]
- 19. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
How to increase the purity of Spheroidene extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of Spheroidene extracts.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound.
Issue 1: Low Yield of this compound After Extraction
-
Question: We are experiencing a significantly lower than expected yield of this compound from our Rhodobacter sphaeroides culture. What are the potential causes and solutions?
-
Answer: Low extraction yield can stem from several factors, from incomplete cell lysis to degradation of the target molecule.
-
Incomplete Cell Lysis: The rigid cell wall of bacteria can hinder solvent access to intracellular components.
-
Solution: Employ mechanical disruption methods such as sonication or bead beating in conjunction with solvent extraction. Perform these steps on ice to prevent heat-induced degradation of this compound.[1] An alternative is an HCl-assisted extraction, which has been shown to be effective for carotenoid extraction from R. sphaeroides.[2]
-
-
Inefficient Solvent Extraction: The choice of solvent is critical for maximizing the recovery of lipophilic molecules like this compound.
-
Solution: A mixture of acetone (B3395972) and methanol (B129727) (e.g., 7:2 v/v) is a commonly used and effective solvent system for extracting carotenoids from bacterial cells.[1] For non-polar carotenoids, hexane (B92381) can be a good choice, and a mixture of polar and non-polar solvents might be necessary for optimal extraction from a complex matrix.[3]
-
-
Degradation During Extraction: this compound is susceptible to degradation by light, heat, and oxidation.
-
Solution: All extraction steps should be performed in the dark or under dim red light to prevent photoisomerization.[4] Use amber-colored glassware or wrap containers in aluminum foil.[3] Conduct extractions on ice or at low temperatures.[1][3] To minimize oxidation, consider flushing storage containers with an inert gas like nitrogen and adding an antioxidant such as butylated hydroxytoluene (BHT) to the extraction solvent.[3]
-
-
Issue 2: Poor Purity of the Crude this compound Extract
-
Question: Our crude extract contains a high level of impurities. What are the likely contaminants and how can we reduce them at the extraction stage?
-
Answer: Impurities in the crude extract are often co-extracted cellular components. Understanding the biosynthesis pathway can help identify potential carotenoid impurities.
-
Common Impurities:
-
Other Carotenoids: The this compound biosynthesis pathway includes precursors like neurosporene (B1235373) and derivatives such as spheroidenone.[5] The relative amounts of these can vary depending on the bacterial growth conditions. For instance, semi-aerobic conditions favor the conversion of this compound to spheroidenone.
-
Bacteriochlorophylls: These photosynthetic pigments are often co-extracted with carotenoids.
-
Lipids and Quinones: As hydrophobic molecules, these are readily co-extracted with this compound.
-
-
Solutions:
-
Optimize Growth Conditions: For a high this compound yield with fewer oxygenated derivatives, cultivate Rhodobacter sphaeroides under anaerobic-light conditions.[1]
-
Saponification: To remove interfering lipids and chlorophylls, a saponification step can be introduced. However, this process must be carefully controlled to prevent this compound degradation due to exposure to oxygen and high temperatures. It is recommended to de-gas all solutions with nitrogen before use.[3]
-
-
Issue 3: Suboptimal HPLC Purification
-
Question: We are facing challenges with our HPLC purification of this compound, including broad peaks and poor separation. How can we optimize our HPLC method?
-
Answer: HPLC is the standard for high-purity separation of carotenoids.[6] Optimizing various parameters can significantly improve peak resolution and shape.
-
Broad Peaks:
-
Cause: Column degradation, inconsistent mobile phase composition, or sample diffusion can lead to broad peaks.[7] A component from a previous injection eluting in the current chromatogram can also appear as an unusually broad peak.[8]
-
Solution:
-
Column Health: Use a guard column to protect the analytical column from contaminants. If peak broadening persists, the analytical column may need to be replaced.[7]
-
Mobile Phase: Ensure the mobile phase is properly mixed and degassed. Using HPLC-grade solvents is crucial to avoid impurities.[7]
-
Injection Volume: Reduce the injection volume or dilute the sample to prevent column overloading.[7]
-
Gradient Adjustment: For reversed-phase HPLC, starting with a high concentration of organic solvent can cause polar substances to elute as broad peaks. Beginning the gradient with a higher aqueous phase concentration allows for better focusing of these compounds on the column.[9]
-
-
-
Poor Separation (Low Resolution):
-
Cause: Inadequate separation between this compound and its isomers or other structurally similar carotenoids.
-
Solution:
-
Change Mobile Phase Composition: Altering the organic modifier (e.g., switching from acetonitrile (B52724) to methanol) or adjusting the pH can change analyte interactions with the stationary phase and improve selectivity.[10][11]
-
Change Stationary Phase: Switching from a standard C18 column to a C30 column can improve the resolution of cis/trans isomers of carotenoids.[12] A phenyl-based column can enhance selectivity for aromatic compounds through π-π interactions.[10]
-
Adjust Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase, often leading to better resolution, though with longer run times.[13]
-
Optimize Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks. However, excessively high temperatures can degrade this compound.[13][14]
-
-
-
Frequently Asked Questions (FAQs)
Extraction & Purity
-
Q1: What are the most common impurities found in this compound extracts?
-
A1: Common impurities include other carotenoids from the same biosynthetic pathway, such as neurosporene and spheroidenone, as well as bacteriochlorophylls, lipids, and quinones.[15] The relative abundance of these can be influenced by the bacterial strain and growth conditions.
-
-
Q2: How can I assess the purity of my this compound extract?
-
A2: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the standard method. Purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.[16] The identity of the this compound peak should be confirmed by comparing its retention time and absorption spectrum to a pure standard. Mass spectrometry can also be used for confirmation.
-
-
Q3: Are there alternative purification methods to HPLC?
-
A3: Yes, other chromatographic techniques and crystallization can be used.
-
Column Chromatography: This technique separates compounds based on their polarity. For carotenoids, a silica (B1680970) or alumina (B75360) column is typically used, and elution is performed with a non-polar solvent.[17][18]
-
Crystallization: This method can yield high-purity this compound. It involves dissolving the crude extract in a minimal amount of a suitable organic solvent (like tetrahydrofuran (B95107) or acetone) and then inducing crystallization by adding a less soluble solvent (an alcohol) and cooling to low temperatures (e.g., -40°C or lower).[16]
-
-
Handling & Storage
-
Q4: How should I handle and store my this compound extracts to prevent degradation?
-
A4: this compound is sensitive to light, oxygen, and heat.[3]
-
-
Q5: What is the impact of pH on this compound stability?
-
A5: Carotenoids are generally more stable at a neutral pH. Acidic conditions can lead to isomerization and oxidative decomposition.[20]
-
Data Presentation
Table 1: Comparison of Carotenoid Extraction Methods
| Extraction Method | Solvent(s) | Key Advantages | Key Disadvantages | Purity/Yield Observations |
| Solvent Extraction | Acetone/Methanol (7:2 v/v) | Simple, widely used. | May require mechanical disruption for efficient extraction. | Good general-purpose method for carotenoids.[1] |
| HCl-Assisted Extraction | HCl with organic solvents | Reported to be highly effective for R. sphaeroides. | Requires careful handling of acid. | - |
| Ultrasonic-Assisted Extraction | Various organic solvents | Can reduce extraction time and solvent dependency. | Potential for localized heating and degradation if not controlled. | - |
| Microwave-Assisted Extraction (MAE) | Ethyl acetate | Significantly reduces extraction time compared to conventional methods. | Can cause degradation of some carotenoids like β-carotene. | Yields can exceed conventional extraction.[21] |
| High-Pressure-Assisted Extraction (HPAE) | Ethyl acetate | Can enhance extractability when used as a pre-treatment. | Lower yields when used as the primary extraction method. | Recovers a significant percentage of carotenoids compared to conventional methods.[21] |
Experimental Protocols
Protocol 1: Extraction of this compound from Rhodobacter sphaeroides
-
Cell Harvesting: Harvest bacterial cells from the culture medium by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).
-
Cell Lysis and Extraction:
-
Resuspend the cell pellet in a mixture of acetone and methanol (7:2 v/v). Use approximately 10 mL of the solvent mixture per gram of wet cell mass.[6]
-
To enhance cell disruption, sonicate the suspension on ice. Use short bursts to prevent overheating.[6]
-
After sonication, vortex the mixture vigorously for 2-3 minutes.
-
Incubate the mixture in the dark at room temperature for 15-20 minutes to allow for complete extraction.[6]
-
-
Clarification: Centrifuge the extract at high speed (e.g., 12,000 x g for 10 minutes at 4°C) to pellet the cell debris.[6]
-
Collection and Drying:
-
Carefully collect the supernatant containing the carotenoid extract.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator at a low temperature (below 40°C) to obtain the crude carotenoid extract.[6]
-
-
Storage: Store the dried extract at -20°C or lower, protected from light and oxygen.[6]
Protocol 2: Purification of this compound by HPLC
-
Sample Preparation:
-
HPLC System and Conditions:
-
Column: A C18 or C30 reverse-phase column is typically used.[16]
-
Mobile Phase: A gradient of solvents is often employed. For example, a gradient of methanol, MTBE, and water.[16] An alternative is a non-linear gradient of 50%-100% acetone in water.[19]
-
Detector: A photodiode array (PDA) or UV-Vis detector set to the maximum absorbance wavelength of this compound (around 450-480 nm).[16]
-
-
Purification and Analysis:
-
Inject the sample into the HPLC system.
-
Identify the this compound peak based on its retention time and absorption spectrum compared to a pure standard.
-
Collect the fractions corresponding to the this compound peak.
-
Re-inject a small aliquot of the collected fraction to assess its purity.
-
Confirm the identity of the purified compound using mass spectrometry and by comparing its UV-Vis spectrum with published data.
-
Mandatory Visualizations
Caption: this compound biosynthesis pathway from Geranylgeranyl Pyrophosphate (GGPP).
Caption: General experimental workflow for the extraction and purification of this compound.
Caption: Energy transfer pathway in the light-harvesting complex involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.uchicago.edu [journals.uchicago.edu]
- 3. benchchem.com [benchchem.com]
- 4. Extraction and Analysis of Carotenoids from Escherichia coli in Color Complementation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. benchchem.com [benchchem.com]
- 7. mastelf.com [mastelf.com]
- 8. m.youtube.com [m.youtube.com]
- 9. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 10. pharmaguru.co [pharmaguru.co]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 14. mastelf.com [mastelf.com]
- 15. researchgate.net [researchgate.net]
- 16. US7119238B2 - Process for purification and crystallization of palm oil carotenoids - Google Patents [patents.google.com]
- 17. chem.indiana.edu [chem.indiana.edu]
- 18. scribd.com [scribd.com]
- 19. A Rapid Method for the Extraction and Analysis of Carotenoids and Other Hydrophobic Substances Suitable for Systems Biology Studies with Photosynthetic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. omicsonline.org [omicsonline.org]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Spheroidene Photostability
Welcome to the technical support center for spheroidene photostability. This resource is designed for researchers, scientists, and drug development professionals working with this carotenoid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to assist in your research and development efforts.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound, focusing on its photostability.
Issue 1: Rapid Degradation of this compound in Solution
-
Question: My this compound solution is losing its characteristic color and the absorbance at its λmax is decreasing rapidly. What is causing this and how can I prevent it?
-
Answer: Rapid degradation of this compound is primarily caused by exposure to light and oxygen. This compound is highly susceptible to photo-oxidation.
-
Troubleshooting Steps:
-
Work in Low-Light Conditions: Handle all this compound solutions under dim or red light to minimize light exposure.[1]
-
Use Degassed Solvents: Oxygen is a major contributor to photodegradation.[2] Prepare solvents by degassing them through sonication, bubbling with an inert gas (e.g., nitrogen or argon), or freeze-pump-thaw cycles.
-
Store Properly: Store stock solutions and samples at -20°C or below in amber vials or containers wrapped in aluminum foil to protect from light.[3]
-
Add Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your solvent to quench reactive oxygen species.
-
-
Issue 2: Inconsistent Results in Photostability Assays
-
Question: I am getting variable results in my this compound photostability experiments. What could be the cause of this inconsistency?
-
Answer: Inconsistent results often stem from a lack of control over experimental parameters.
-
Troubleshooting Steps:
-
Standardize Light Source: Ensure the light source provides a consistent intensity and spectral output for all experiments. Use a radiometer to measure and record the light intensity at the sample position.
-
Control Temperature: Temperature can influence the rate of degradation.[4] Use a temperature-controlled sample holder or a water bath to maintain a constant temperature during the experiment.
-
Consistent Oxygen Levels: The concentration of dissolved oxygen can significantly affect the photodegradation rate.[2] Ensure that all samples have a consistent level of oxygen by either preparing them under identical atmospheric conditions or by deoxygenating them to the same extent.
-
Solvent Purity: Use high-purity solvents as impurities can act as photosensitizers, accelerating degradation.
-
-
Issue 3: Peak Tailing or Splitting in HPLC Analysis of this compound
-
Question: When I analyze my this compound samples by HPLC, I observe peak tailing or splitting. What is the cause and how can I fix it?
-
Answer: Chromatographic issues like peak tailing or splitting can be due to several factors related to the column, mobile phase, or sample preparation.
-
Troubleshooting Steps:
-
Column Health: The column may be contaminated or degraded. Flush the column with a strong solvent (e.g., isopropanol) or, if the problem persists, replace the guard column or the analytical column.
-
Mobile Phase pH: While this compound itself doesn't have easily ionizable groups, the pH of the mobile phase can affect the stationary phase chemistry. Ensure the mobile phase is properly buffered if necessary.
-
Sample Overload: Injecting too high a concentration of this compound can lead to peak distortion. Try diluting your sample.
-
Co-eluting Impurities: Peak splitting may indicate the presence of isomers or degradation products that are not fully resolved. Optimize your gradient and mobile phase composition to improve separation. This compound can exist in different cis/trans isomeric forms, which may have slightly different retention times.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the photostability of this compound?
A1: The main factors influencing this compound's photostability are:
-
Light: Exposure to light, particularly in the UV and blue-green regions of the spectrum where it absorbs, provides the energy for photochemical reactions that lead to its degradation.[2]
-
Oxygen: In the presence of oxygen, this compound can be converted to its keto derivative, spheroidenone (B77047). This is a key photoprotective mechanism in the bacteria that produce it, as spheroidenone is a more effective scavenger of singlet oxygen.[2]
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including degradation pathways.[4]
-
Solvent: The polarity and purity of the solvent can influence the stability of this compound.[6]
-
pH: Extreme pH values can lead to the degradation of carotenoids.[7]
Q2: What is the main degradation product of this compound?
A2: In biological systems like Rhodobacter sphaeroides, the primary product of this compound transformation in the presence of light and oxygen is spheroidenone .[2] This conversion is an enzymatic process. In in-vitro solutions, other oxidation and isomerization products can be formed.
Q3: How does isomerization affect this compound's photostability?
A3: this compound in photosynthetic reaction centers is typically found in the 15,15'-cis configuration.[8] Upon excitation by light, it can undergo cis-trans isomerization. This process is a mechanism for dissipating excess light energy as heat, thus contributing to photoprotection and enhancing its stability in its biological context.[9]
Q4: What is the role of this compound in photoprotection?
A4: this compound plays a crucial role in photoprotection in photosynthetic bacteria by:
-
Quenching Triplet States: It quenches the triplet state of bacteriochlorophyll, preventing the formation of highly reactive singlet oxygen.
-
Scavenging Reactive Oxygen Species (ROS): this compound can directly scavenge singlet oxygen and other ROS.
-
Energy Dissipation: Through processes like cis-trans isomerization, it dissipates excess light energy.[9]
Q5: How should I store this compound to ensure its stability?
A5: For optimal stability, this compound should be stored as a solid or in a degassed organic solvent at -20°C or lower, protected from light.[3] Use amber glass vials and/or wrap containers in aluminum foil. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen).
Quantitative Data Summary
The photostability of this compound is highly dependent on the experimental conditions. The following table summarizes qualitative and semi-quantitative data on factors affecting its stability.
| Factor | Effect on this compound Stability | Notes |
| Light Exposure | Decreases stability | Degradation is wavelength-dependent, with higher energy light (UV, blue) being more detrimental. |
| Oxygen Presence | Decreases stability (promotes conversion to spheroidenone) | In Rhodobacter sphaeroides, this is a regulated process. In solution, it leads to oxidative degradation.[2] |
| Temperature | Higher temperatures decrease stability | Degradation kinetics generally follow the Arrhenius equation, with higher temperatures accelerating degradation.[4] |
| Solvent Polarity | Stability varies with solvent | Non-polar solvents are generally preferred for storage. Polar solvents can alter the electronic states of carotenoids.[6] |
| pH | Extremes of pH decrease stability | Most carotenoids are more stable in a neutral pH range.[7] |
| Isomeric Form | all-trans isomers are generally more stable | The 15,15'-cis isomer is biologically active but may be less stable in solution than the all-trans form.[10] |
Experimental Protocols
Protocol 1: Extraction of this compound from Rhodobacter sphaeroides
This protocol is adapted for the extraction of carotenoids from bacterial cultures.
-
Cell Harvesting:
-
Culture Rhodobacter sphaeroides under appropriate conditions (e.g., anaerobic, low light for high this compound content).
-
Harvest cells in the late exponential phase by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
Discard the supernatant and wash the cell pellet with a suitable buffer (e.g., phosphate (B84403) buffer).
-
-
Extraction:
-
Resuspend the cell pellet in a mixture of acetone (B3395972) and methanol (B129727) (typically 7:2 v/v).[11]
-
Perform all subsequent steps on ice and under dim light.
-
Disrupt the cells using sonication or bead beating until the cell suspension loses its color.
-
Centrifuge the mixture at high speed (e.g., 12,000 x g for 10 minutes at 4°C) to pellet cell debris.
-
Carefully collect the supernatant containing the this compound.
-
-
Solvent Evaporation and Storage:
-
Evaporate the solvent from the supernatant under a stream of nitrogen gas or using a rotary evaporator at low temperature (<40°C).
-
Store the dried extract at -20°C or below in an amber vial under an inert atmosphere.
-
Protocol 2: Quantification of this compound by HPLC
This protocol provides a general method for the analysis of this compound using reverse-phase HPLC.
-
Sample Preparation:
-
Redissolve the dried this compound extract in a suitable solvent (e.g., acetone or the initial mobile phase).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC System and Conditions:
-
Column: C18 or C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used. An example gradient could be starting with a high percentage of methanol/water and increasing the percentage of MTBE over time.
-
Flow Rate: Typically 1.0 mL/min.
-
Detector: A photodiode array (PDA) or UV-Vis detector set to the maximum absorbance of this compound (around 450-480 nm).[3]
-
Column Temperature: 25-30°C.
-
-
Quantification:
-
Inject the prepared sample into the HPLC system.
-
Identify the this compound peak based on its retention time and comparison with a pure standard.
-
Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve prepared from known concentrations of a this compound standard.
-
Protocol 3: Assessing this compound Photostability
This protocol outlines a method to determine the photostability of this compound in solution.
-
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in a suitable degassed solvent (e.g., hexane (B92381) or ethanol).
-
Prepare several identical samples in quartz cuvettes from the stock solution. Ensure the initial absorbance at the λmax is within the linear range of the spectrophotometer (typically 0.5-1.0).
-
-
Exposure to Light:
-
Use a light source with a defined and constant output (e.g., a solar simulator or a lamp with a specific wavelength filter).
-
Place the samples at a fixed distance from the light source.
-
Maintain a constant temperature using a temperature-controlled cuvette holder.
-
At predetermined time intervals, remove a cuvette and measure its UV-Vis absorption spectrum.
-
Keep a control sample in the dark to account for any thermal degradation.
-
-
Data Analysis:
-
Plot the absorbance at the λmax of this compound as a function of exposure time.
-
The degradation kinetics can often be modeled using first-order kinetics: ln(A/A₀) = -kt, where A is the absorbance at time t, A₀ is the initial absorbance, and k is the degradation rate constant.
-
The half-life (t₁/₂) of this compound under these conditions can be calculated as t₁/₂ = ln(2)/k.
-
Visualizations
Caption: Key degradation and isomerization pathways of this compound.
Caption: Troubleshooting workflow for rapid this compound degradation.
Caption: Troubleshooting guide for this compound HPLC analysis.
References
- 1. A Rapid Method for the Extraction and Analysis of Carotenoids and Other Hydrophobic Substances Suitable for Systems Biology Studies with Photosynthetic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into the photochemistry of carotenoid spheroidenone in light-harvesting complex 2 from the purple bacterium Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Ultrafast Time-resolved Absorption Spectroscopy of Geometric Isomers of Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microspheres Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Energy dissipative photoprotective mechanism of carotenoid this compound from the photoreaction center of purple bacteria Rhodobacter sphaeroides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Improved Carotenoid Processing with Sustainable Solvents Utilizing Z-Isomerization-Induced Alteration in Physicochemical Properties: A Review and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Addressing spectral interference in Spheroidene analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to spectral interference during Spheroidene analysis.
Frequently Asked Questions (FAQs)
Q1: What is spectral interference in the context of this compound analysis?
A1: Spectral interference occurs when the absorption spectrum of this compound overlaps with the spectra of other compounds in the sample matrix.[1] This overlap can lead to inaccurate identification and quantification, as the measured absorbance at a specific wavelength is a sum of the absorbance from this compound and the interfering substances.[1][2] In chromatographic analysis like HPLC, it can manifest as co-eluting peaks or distorted peak shapes.
Q2: What are the common sources of spectral interference when analyzing this compound?
A2: Common sources of interference in this compound analysis include:
-
Other Carotenoids: Biosynthetic precursors or related carotenoids (e.g., neurosporene, spheroidenone) often have similar spectral properties and can co-elute during chromatography.[3][4]
-
Bacteriochlorophylls: In analyses of photosynthetic bacteria, bacteriochlorophylls and their degradation products can have absorption tails that extend into the visible region where this compound absorbs.[5]
-
Lipids and Glycerolipids: These matrix components can cause background interference and suppress ionization in mass spectrometry-based detection.[6]
-
Sample Matrix Components: Other pigments or compounds from the biological matrix can also contribute to the overall absorption spectrum.[7][8]
Q3: How can I identify spectral interference in my UV-Vis or HPLC-PDA data?
A3: For HPLC with a Photodiode Array (PDA) detector, you can assess peak purity. Compare the spectra at the upslope, apex, and downslope of the this compound peak. If the peak is pure, the normalized spectra will be identical. A mismatch indicates the presence of a co-eluting compound. For UV-Vis spectrophotometry, a distorted spectrum with shifted absorption maxima compared to a pure standard is a strong indicator of interference.[9][10]
Q4: What are the primary methods to mitigate or correct for spectral interference?
A4: The primary methods include:
-
Chromatographic Optimization: Modifying the HPLC method (e.g., changing the mobile phase gradient, temperature, or using a different column like a C30 reversed-phase column) can improve the separation of this compound from interfering compounds.[7][9]
-
Sample Cleanup: Employing sample preparation techniques like Solid-Phase Extraction (SPE) can selectively remove interfering substances before analysis.[7] Enzymatic hydrolysis using lipases can also be used to remove glycerolipid interferences.[6]
-
Background Correction: In spectrophotometry, using a continuum source like a D₂ lamp can help compensate for background absorbance.[11]
-
Chemometric Methods: Advanced data analysis techniques, such as neural networks, can be used to deconvolve overlapping spectra and quantify individual components in a mixture.[8]
Q5: My this compound peak appears broad or shouldered in my chromatogram. What does this indicate?
A5: A broad or shouldered peak often suggests the presence of a co-eluting compound with a very similar retention time. It could also indicate the presence of different isomers of this compound, such as the 15,15'-cis and all-trans isomers, which may separate under certain chromatographic conditions.[12][13][14] Verifying with a pure standard and optimizing the HPLC method for better resolution is recommended.
Q6: Can the solvent used for extraction and analysis contribute to spectral interference?
A6: While the solvent itself is unlikely to interfere directly in the 400-550 nm range, the choice of solvent can affect the absorption maxima of this compound.[2] It is crucial to use the same solvent for both samples and standards to ensure consistency. Impurities in the solvent, however, could potentially contribute to baseline noise or interfering peaks. Always use high-purity, HPLC-grade solvents.
Troubleshooting Guides
Guide 1: Distorted UV-Vis Spectrum and Inaccurate Quantification
-
Symptom: The absorption spectrum of your this compound sample does not match the reference spectrum (expected maxima around 450-480 nm), and/or your quantitative results are inconsistent.[9]
-
Possible Cause 1: Co-eluting Impurities: Another compound is eluting from the HPLC column at the same time as this compound.
-
Possible Cause 2: Matrix Effects: Components in the sample matrix are altering the spectral properties or causing baseline instability.[7]
-
Troubleshooting Steps:
-
Verify Peak Purity: Use your HPLC software's peak purity analysis function if you have a PDA detector.
-
Optimize Chromatography:
-
Adjust the mobile phase gradient to increase resolution around the this compound peak.
-
Consider switching to a C30 column, which provides better separation for carotenoid isomers.[7]
-
-
Improve Sample Cleanup: Implement a Solid-Phase Extraction (SPE) step to remove interfering compounds before injection.
-
Run a Blank: Inject a sample blank (matrix without the analyte) to identify any peaks originating from the matrix itself.
-
Guide 2: High Background Noise or Unstable Baseline
-
Symptom: The baseline in your chromatogram is noisy, drifting, or shows broad, undefined peaks, making accurate integration of the this compound peak difficult.
-
Possible Cause 1: Contaminated Mobile Phase or HPLC System: Impurities in the solvents or buildup of contaminants in the system.
-
Possible Cause 2: Sample Matrix Components: Highly absorbing or scattering compounds in the sample extract are causing a high background signal.[11]
-
Troubleshooting Steps:
-
System Flush: Flush the HPLC system with a strong solvent (e.g., isopropanol) to remove contaminants.
-
Prepare Fresh Mobile Phase: Use freshly prepared, HPLC-grade solvents and filter them before use.
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components.[7]
-
Background Subtraction: If using a PDA detector, you can subtract the signal at a wavelength where this compound does not absorb to correct for a drifting baseline.
-
Data and Protocols
Quantitative Data Summary
Table 1: UV-Vis Absorption Maxima of this compound and Potential Interferents
| Compound | Typical Absorption Maxima (nm) | Solvent/Environment |
| This compound | 420-500 | Organic Solvents[12] |
| Spheroidenone (B77047) | ~513 (0-0 vibronic band) | n-hexane[15] |
| Bacteriochlorophyll a | 590, 805, 860 | In complex[5] |
| General Carotenoids | 400-550 | Various[15] |
Table 2: Typical HPLC Parameters for this compound Analysis
| Parameter | Specification | Rationale |
| Column | C30 or C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | C30 columns offer enhanced shape selectivity for carotenoid isomers.[7] |
| Mobile Phase | Gradient of Methanol (B129727)/Water and Methyl tert-butyl ether (MTBE) | Provides good separation of various carotenoids and lipids.[7][9] |
| Detector | Photodiode Array (PDA) or UV-Vis | PDA allows for spectral analysis and peak purity assessment. Detection is typically set between 450-480 nm.[9] |
| Flow Rate | 0.8 - 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Column Temperature | 25 - 35 °C | Controls retention time and peak shape. |
Experimental Protocols
Protocol 1: this compound Extraction from Bacterial Cells
This protocol is a general method for extracting carotenoids from photosynthetic bacteria like Rhodobacter sphaeroides.
-
Cell Harvesting: Harvest bacterial cells from the culture medium by centrifugation during the late exponential or early stationary phase.
-
Cell Lysis: Resuspend the cell pellet in a mixture of acetone (B3395972) and methanol (e.g., 7:2 v/v).
-
Extraction: Disrupt the cells using sonication or bead beating. This should be performed on ice and in the dark to prevent carotenoid degradation.
-
Phase Separation: Centrifuge the mixture to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted pigments to a new tube.
-
Drying: Evaporate the solvent under a stream of nitrogen gas.
-
Storage: Store the dried extract at -20°C in the dark until analysis.[9]
Protocol 2: HPLC Analysis of this compound
-
Sample Preparation: Re-dissolve the dried carotenoid extract in a suitable solvent, such as acetone or a mixture of methanol and MTBE.
-
Filtration: Filter the re-dissolved sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Injection: Inject the filtered sample into the HPLC system equipped with a C18 or C30 column and a PDA detector.
-
Data Acquisition: Run the HPLC method with a suitable gradient program (see Table 2). Monitor the absorbance at the maximum wavelength for this compound (approx. 450-480 nm).
-
Quantification: Identify the this compound peak based on its retention time and absorption spectrum compared to a pure standard. Quantify the amount by comparing the peak area to a standard curve generated with known concentrations of a this compound standard.[9]
Visualizations
Caption: Workflow for identifying and resolving spectral interference.
References
- 1. bwbtech.com [bwbtech.com]
- 2. fdbio-rptu.de [fdbio-rptu.de]
- 3. A Rapid Method for the Extraction and Analysis of Carotenoids and Other Hydrophobic Substances Suitable for Systems Biology Studies with Photosynthetic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Improving Method Reliability in Carotenoid Analysis through Selective Removal of Glycerolipid Interferences by Lipase Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Two stereoisomers of this compound in the Rhodobacter sphaeroides R26 reaction center: a DFT analysis of resonance Raman spectra. | Semantic Scholar [semanticscholar.org]
- 14. 13C magic angle spinning NMR evidence for a 15,15'-cis configuration of the this compound in the Rhodobacter sphaeroides photosynthetic reaction center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New insights into the photochemistry of carotenoid spheroidenone in light-harvesting complex 2 from the purple bacterium Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing culture conditions for maximal Spheroidene production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize culture conditions for maximal spheroidene production in photosynthetic bacteria, primarily Rhodobacter sphaeroides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a carotenoid pigment found in certain photosynthetic purple bacteria, such as Rhodobacter sphaeroides.[1] It plays a crucial role in the light-harvesting complex, absorbing light in the blue-green spectrum and transferring that energy to bacteriochlorophyll.[1] this compound also protects the photosynthetic apparatus from photo-oxidative damage.[2] Its antioxidant properties make it a compound of interest for pharmaceutical and nutraceutical applications.
Q2: Which bacterial species is best for this compound production?
A2: Rhodobacter sphaeroides is the most commonly used and well-characterized bacterium for this compound production.[3][4] Other species like Rhodobacter capsulatus and Rubrivivax gelatinosus also produce this compound, but production data is more extensively available for R. sphaeroides.[5]
Q3: What are the key factors influencing this compound yield?
A3: The primary factors influencing this compound production are light, oxygen, and culture medium composition.[6] Specifically, anaerobic conditions combined with light exposure (photosynthetic growth) favor high this compound yields.[4][5] Conversely, semi-aerobic conditions in the dark tend to promote the conversion of this compound to spheroidenone (B77047).[7] The carbon-to-nitrogen (C/N) ratio in the medium is also a critical factor.[8]
Q4: What is the biosynthetic precursor of this compound?
A4: The biosynthesis of this compound begins with geranylgeranyl pyrophosphate (GGPP).[1] Through a series of enzymatic reactions catalyzed by the crt gene products, GGPP is converted to phytoene, then to neurosporene, and finally to this compound.[1]
Troubleshooting Guide
Problem 1: Poor or no bacterial growth.
| Possible Cause | Troubleshooting Action |
| Suboptimal Culture Medium | Ensure the medium contains an appropriate carbon source (e.g., succinate (B1194679) is often preferred) and nitrogen source.[1] Verify that the pH is within the optimal range for R. sphaeroides (typically around 7.0).[1] |
| Nutrient Limitation | The depletion of essential nutrients such as nitrogen, phosphorus, or trace metals can hinder growth. Consider using a richer medium or optimizing the C/N ratio.[1][8] |
| Inadequate Aeration (for aerobic/semi-aerobic growth) | R. sphaeroides requires oxygen for aerobic respiration. Ensure sufficient agitation and aeration to maintain adequate dissolved oxygen levels.[1] |
| Contamination | Contaminating microorganisms can outcompete R. sphaeroides. Visually inspect the culture for any unusual colors or morphologies and perform a microscopic examination to check for contaminants. |
Problem 2: Culture has a pale or off-color appearance instead of the expected reddish-brown.
| Possible Cause | Troubleshooting Action |
| High Oxygen Levels | Under highly aerobic conditions, the expression of genes responsible for pigment production is repressed. To enhance pigment production, reduce aeration to create micro-aerobic or anaerobic conditions.[1] |
| Inappropriate Light Conditions | For photosynthetic growth, which favors this compound production, adequate light intensity is crucial.[9] Ensure the culture is exposed to an appropriate light source and intensity. Conversely, for spheroidenone production, cultures are typically grown in the dark under semi-aerobic conditions.[7] |
| Genetic Instability | If using a genetically modified strain, it may have reverted to a lower-producing phenotype. Consider re-streaking from the original stock or verifying the genetic integrity of the strain. |
Problem 3: Low this compound yield despite good cell growth.
| Possible Cause | Troubleshooting Action |
| Suboptimal Culture Conditions for this compound Production | Maximal this compound yield is typically achieved under anaerobic conditions with light exposure.[4][5] If the culture is grown under semi-aerobic or aerobic conditions, this compound may be converted to spheroidenone.[7] |
| Incorrect Light Spectrum or Intensity | The wavelength and intensity of light can affect carotenoid profiles.[9][10] The absorption maxima for this compound are around 450, 482, and 514 nm.[9] Using a light source that emits within this range can be beneficial. |
| Degradation of this compound During Extraction | This compound is sensitive to light, heat, and oxidation.[11] Perform extraction procedures on ice and in the dark. Consider adding antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent.[11] |
Data Presentation
Table 1: Influence of Culture Conditions on Total Carotenoid Yield in Rhodobacter sphaeroides
| Culture Condition | Total Carotenoid Yield (mg/L) | Notes | Reference |
| Micro-aerobic, dark fermentation | 8.287 - 11.542 | This compound and spheroidenone are the major carotenoids. | [5] |
| Optimized inorganic salt medium | 17.245 | Fermentation for 5 days. | [12] |
| Anaerobic, phototrophic | Higher carotenoid content per cell compared to aerobic conditions. | This compound is the predominant carotenoid. | [3][4] |
Table 2: Comparison of Carotenoid Extraction Methods from Rhodobacter sphaeroides
| Extraction Method | Total Carotenoid Yield (µg/g) | Reference |
| Ultrasonic Assisting | 645 | [1] |
| Grinding | 1615 | [1] |
| HCl Assisting | 4650 | [1] |
Experimental Protocols
Protocol 1: Cultivation of Rhodobacter sphaeroides for this compound Production
-
Media Preparation: Prepare Sistrom's minimal medium with succinate as the carbon source.[1] Adjust the pH to 7.0 and sterilize by autoclaving at 121°C for 20 minutes. Aseptically add sterile vitamin solutions after the medium has cooled.
-
Inoculum Preparation: Streak a cryopreserved stock of R. sphaeroides onto an agar (B569324) plate of the same medium and incubate at 30-35°C in the dark until colonies appear.[1] Inoculate a single colony into a 10-50 mL liquid starter culture and incubate at 30-35°C with shaking (e.g., 150-200 rpm) for 24-48 hours until the culture reaches the exponential growth phase.[1]
-
Fermentation: Inoculate the main culture medium with the starter culture to an initial optical density at 600 nm (OD600) of approximately 0.05-0.1.[1] For maximal this compound production, ensure anaerobic conditions by completely filling the culture vessel and sealing it, or by sparging with an inert gas like nitrogen. Expose the culture to a light source (e.g., incandescent or fluorescent lamps) at a suitable intensity. Maintain the temperature at 30-35°C.[1]
-
Harvesting: Monitor cell growth by measuring OD600. Harvest the cells in the late exponential or early stationary phase by centrifugation (e.g., 8,000 x g for 15 minutes at 4°C). Wash the cell pellet with a suitable buffer or deionized water to remove residual medium. The pellet can be stored at -20°C or -80°C until extraction.[1]
Protocol 2: Extraction and Quantification of this compound
-
Cell Lysis and Extraction:
-
Resuspend the washed cell pellet in a known volume of an acetone/methanol (7:2, v/v) mixture.[7]
-
For enhanced extraction, a pre-treatment with 3M HCl at 30°C for 30 minutes can be performed before solvent extraction.[1]
-
Disrupt the cells using sonication on ice or vigorous vortexing with glass beads. Perform this step in the dark to prevent pigment degradation.[11]
-
Incubate the mixture in the dark with agitation for at least 1 hour.
-
-
Separation:
-
Centrifuge the mixture at high speed (e.g., 12,000 x g for 10 minutes) to pellet the cell debris.[1]
-
Carefully collect the supernatant containing the carotenoids.
-
-
Quantification by HPLC:
-
Sample Preparation: Evaporate the solvent from the supernatant under a stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase (e.g., methanol/methyl tert-butyl ether mixture) and filter through a 0.22 µm filter.[7][11]
-
HPLC System: Use a C18 or C30 reverse-phase column.[7]
-
Mobile Phase: A gradient of solvents is typically used, for example, a gradient of methanol/water to methyl tert-butyl ether (MTBE).[11]
-
Detection: Use a photodiode array (PDA) or UV-Vis detector set to the maximum absorbance wavelength of this compound (around 450-482 nm).[9]
-
Quantification: Identify the this compound peak based on its retention time and absorption spectrum compared to a pure standard. Calculate the concentration by comparing the peak area to a standard curve generated with known concentrations of a this compound standard.[13]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Activity of Rhodobacter sphaeroides this compound Monooxygenase CrtA Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimized Rhodobacter sphaeroides for the Production of Antioxidants and the Pigments with Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of this compound and hydroxythis compound in Rhodopseudomonas species: experiments with nicotine as inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. lib.ysu.am [lib.ysu.am]
- 10. Effect of light intensity and wavelength on carotenoid profiles in mixed cultures of purple phototrophic bacteria [ouci.dntb.gov.ua]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Gene Knockout Experiments for the Spheroidene Pathway
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for gene knockout experiments targeting the Spheroidene biosynthesis pathway.
This compound Biosynthesis Pathway
The this compound pathway is a carotenoid biosynthesis pathway found in some photosynthetic bacteria. It begins with the precursor Geranylgeranyl pyrophosphate (GGPP) and proceeds through a series of enzymatic steps to produce this compound. Under certain conditions, this compound can be further converted to Spheroidenone. The pathway involves several key enzymes encoded by the crt gene cluster.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during gene knockout experiments targeting the this compound pathway.
Q1: I am not getting any colonies after transformation with my CRISPR/Cas9 plasmid. What could be the problem?
A1: This is a common issue that can arise from several factors. Here's a step-by-step troubleshooting guide:
-
Transformation Efficiency: Your competent cells may have low transformation efficiency. It is crucial to handle competent cells gently, thaw them on ice, and avoid repeated freeze-thaw cycles. Always include a positive control transformation with a known plasmid to assess the efficiency of your competent cells.[1]
-
Antibiotic Selection: Ensure you are using the correct antibiotic at the appropriate concentration for your plasmid.[1] Also, confirm that the antibiotic stock solution is not expired.
-
Plasmid Integrity: Verify the integrity and concentration of your CRISPR/Cas9 plasmid DNA. Degraded or low-concentration plasmid DNA will result in poor transformation outcomes.
-
Heat Shock Step: The duration and temperature of the heat shock are critical for successful transformation. For most E. coli strains, a 30-60 second heat shock at 42°C is optimal.[2]
-
Recovery Step: After heat shock, a recovery period in antibiotic-free medium (like SOC or LB) at 37°C for 45-60 minutes allows the cells to express the antibiotic resistance gene before plating.[3][4]
Q2: My knockout efficiency is very low. How can I improve it?
A2: Low knockout efficiency is a frequent challenge in CRISPR-based gene editing. Consider the following optimization strategies:
-
sgRNA Design: The design of your single guide RNA (sgRNA) is critical for successful knockout.[5] Use online design tools to select sgRNAs with high on-target scores and low off-target potential.[6] It is recommended to test multiple sgRNAs (3-5) for each target gene to identify the most effective one.[5]
-
Homology Arm Length (for Homologous Recombination): If you are using a homologous recombination-based approach, the length of the homology arms on your donor DNA template is a key determinant of efficiency. For E. coli, homology arms between 90 and 100 base pairs can achieve high editing efficiency.[7]
-
Cas9 Expression: Ensure that the Cas9 nuclease is being expressed efficiently in your bacterial strain. You can use a plasmid with a strong, inducible promoter to control Cas9 expression.
-
Cellular Repair Pathways: In bacteria, double-strand breaks induced by Cas9 can be lethal. The efficiency of repair by homologous recombination can be low in some strains. Utilizing a recombineering system, such as the Lambda Red system, can significantly enhance the efficiency of homologous recombination.
Q3: I am seeing a wild-type band in my PCR validation even after screening colonies. What is happening?
A3: The presence of a wild-type band in your PCR validation can be perplexing. Here are some possible explanations:
-
Mixed Colony/Culture: The colony you picked for PCR analysis might not be clonal, containing a mix of wild-type and knockout cells.[8] To address this, re-streak the colony on a fresh selective plate to isolate single colonies and repeat the PCR analysis.
-
Gene Duplication: Under certain selective pressures, the target gene may have duplicated in the genome. This would result in one copy being knocked out while the other remains intact, leading to the amplification of both the knockout and wild-type bands.[8]
-
Plasmid Carryover: If your gene of interest is on a plasmid and you are trying to knock it out from there, there might be a carryover of the original plasmid along with the edited one, especially if they share the same antibiotic resistance.[8]
Q4: How do I design an effective sgRNA for my target gene in the this compound pathway?
A4: Designing a potent sgRNA is a critical first step. Follow these guidelines:
-
Target Selection: Choose a 20-nucleotide target sequence within your gene of interest that is unique to the genome to minimize off-target effects.[6] The target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM). For Streptococcus pyogenes Cas9 (SpCas9), the most commonly used Cas9, the PAM sequence is NGG.[6]
-
Use Design Tools: Utilize online bioinformatics tools like CHOPCHOP or others to predict the on-target efficiency and potential off-target sites of your sgRNA.[9] These tools can help you select the most promising candidates.
-
Targeting Critical Regions: For a successful knockout, it is often best to target an early exon in the coding sequence to increase the likelihood of generating a frameshift mutation that results in a non-functional protein.
Quantitative Data Summary
The efficiency of gene knockout using homologous recombination is significantly influenced by the length of the homology arms on the donor DNA template.
| Homology Arm Length (base pairs) | Homologous Recombination Rate (Selectable Donor) | Homologous Recombination Rate (Non-selectable Donor) |
| 10 | Low | Very Low |
| 20 | Increasing | Low |
| 30 | Increasing | Increasing |
| 40 | Increasing | Increasing |
| 50 | Increasing | Increasing |
| 60 | Plateauing (~100%)[7][10] | Increasing |
| 70 | Plateauing (~100%)[7][10] | Increasing |
| 80 | Plateauing (~100%)[7] | Increasing |
| 90 | Plateauing (~100%)[7][10] | Plateauing (~100%)[10] |
| 100 | Plateauing (~100%)[7][10] | Plateauing (~100%)[7][10] |
Data adapted from studies on homologous recombination in E. coli.[7][10]
Experimental Protocols
This section provides detailed methodologies for key experiments in a gene knockout workflow targeting the this compound pathway.
Protocol 1: sgRNA Design for CRISPR/Cas9
-
Obtain Target Gene Sequence: Retrieve the full DNA sequence of the target crt gene from a relevant database (e.g., NCBI).
-
Identify PAM Sites: Search for all occurrences of the PAM sequence 'NGG' within the gene.
-
Select Potential Target Sequences: For each PAM site, the 20 nucleotides immediately upstream constitute a potential target sequence.
-
Utilize Online Design Tools: Input the target gene sequence into a CRISPR design tool (e.g., CHOPCHOP). These tools will identify potential sgRNAs and score them based on predicted on-target efficiency and off-target risk.
-
Select Top Candidates: Choose 3-5 of the highest-scoring sgRNA sequences for your experiment. Prioritize those that target an early, functionally important region of the gene.
-
Order Oligonucleotides: Synthesize the selected sgRNA sequences as DNA oligonucleotides for cloning into your sgRNA expression vector.
Protocol 2: Heat Shock Transformation of E. coli
-
Thaw Competent Cells: Thaw a 50 µL aliquot of chemically competent E. coli cells on ice for 10-20 minutes.[11]
-
Add Plasmid DNA: Add 1-5 µL of your CRISPR/Cas9 plasmid DNA (typically 1-100 ng) to the thawed competent cells.[2][4]
-
Incubate on Ice: Gently mix the DNA and cells by flicking the tube and incubate on ice for 20-30 minutes.[2]
-
Heat Shock: Transfer the tube to a 42°C water bath for exactly 42-45 seconds.[11][12]
-
Recovery on Ice: Immediately place the tube back on ice for 2 minutes.[11]
-
Add Recovery Medium: Add 450-950 µL of sterile, antibiotic-free SOC or LB medium to the cells.[3][11]
-
Incubate at 37°C: Incubate the tube at 37°C for 45-60 minutes with shaking (250 rpm).[3]
-
Plate Cells: Spread 50-100 µL of the transformed cells onto an LB agar (B569324) plate containing the appropriate antibiotic for your plasmid.
-
Incubate Plates: Incubate the plates overnight at 37°C.
Protocol 3: Colony PCR for Knockout Validation
-
Prepare Master Mix: Prepare a PCR master mix containing water, PCR buffer, dNTPs, forward and reverse primers, and Taq polymerase.
-
Pick Colonies: Using a sterile pipette tip or toothpick, pick a single, well-isolated colony from your transformation plate.
-
Inoculate PCR Tube and Patch Plate: Swirl the tip in the PCR master mix to inoculate the reaction. Then, gently streak the same tip onto a fresh, labeled "patch" plate containing the same antibiotic. This patch plate will serve as a source of viable cells for your confirmed knockout clones.
-
Run PCR: Place the PCR tubes in a thermocycler and run a standard PCR program.[13] The annealing temperature and extension time should be optimized for your specific primers and the expected product size. A typical initial denaturation step is 95°C for 5 minutes to lyse the cells and release the DNA.[13]
-
Analyze by Gel Electrophoresis: Run the PCR products on an agarose (B213101) gel alongside a DNA ladder to determine their size.[13] A successful knockout should result in a PCR product of a different size than the wild-type, or no product if the primers were designed to anneal within the deleted region.
Experimental Workflow Diagram
References
- 1. goldbio.com [goldbio.com]
- 2. addgene.org [addgene.org]
- 3. neb.com [neb.com]
- 4. neb.com [neb.com]
- 5. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 6. How to Design a CRISPR Experiment for Bacteria [synapse.patsnap.com]
- 7. The Influence of Homologous Arm Length on Homologous Recombination Gene Editing Efficiency Mediated by SSB/CRISPR-Cas9 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2.3. sgRNA design [bio-protocol.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Protocol for bacterial transformation – heat shock method – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 12. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gmpplastic.com [gmpplastic.com]
How to resolve co-elution problems in Spheroidene chromatography
This guide provides troubleshooting advice and answers to frequently asked questions regarding co-elution problems in the chromatographic analysis of spheroidene. It is intended for researchers, scientists, and professionals working in fields requiring the purification and analysis of carotenoids.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a significant problem in this compound chromatography?
A1: Co-elution occurs when two or more different compounds exit the chromatography column at the same time, resulting in overlapping or merged peaks in the chromatogram.[1] This is a significant issue in this compound analysis because it prevents accurate quantification and identification of the target compound. This compound, a carotenoid, often exists alongside structurally similar precursors (e.g., neurosporene), degradation products, and geometric isomers (cis/trans), which have very similar chromatographic behaviors, making them prone to co-elution.[2][3][4]
Q2: My this compound peak is asymmetrical or has a shoulder. How can I confirm that this is due to co-elution?
A2: An asymmetrical peak, such as one with a noticeable shoulder or tail, is a strong indicator of a co-eluting impurity.[1][5] To confirm this, you can use a Diode Array Detector (DAD) or a Mass Spectrometer (MS):
-
Diode Array Detector (DAD/PDA): A DAD collects UV-Vis spectra across the entire peak. If the spectra are not homogenous from the peak front to the peak tail, it confirms that multiple compounds with different spectral properties are present.[5][6]
-
Mass Spectrometry (MS): An MS detector can analyze the mass-to-charge ratio (m/z) of the ions across the eluting peak. A shift in the mass spectra from one side of the peak to the other is a definitive sign of co-elution.[1][5]
Q3: What are the most common compounds that co-elute with this compound?
A3: The most common co-eluting species with this compound are its biosynthetic precursors and its geometric isomers. The biosynthesis of this compound involves several intermediates, such as phytoene (B131915) and neurosporene.[3][4] Additionally, carotenoids can form various cis/trans isomers when exposed to heat or light, and these isomers often have retention times very close to the all-trans form.[2]
Q4: Should I use a C18 or a C30 stationary phase for separating this compound?
A4: While C18 columns are widely used in reversed-phase HPLC, C30 columns are often superior for separating carotenoid isomers.[2][7] The unique shape selectivity of the longer C30 alkyl chains enhances the resolution between structurally similar isomers, which is a common challenge in this compound analysis. For complex mixtures containing multiple this compound isomers, a C30 column is highly recommended.
Troubleshooting Guide for Co-elution Issues
This section addresses specific co-elution problems in a question-and-answer format, providing detailed solutions.
Issue: My chromatogram shows poor resolution between this compound and an unknown peak. How can I improve the separation?
Answer: Resolving co-eluting peaks requires optimizing the three key factors of chromatographic separation: Selectivity (α) , Efficiency (N) , and Retention Factor (k) .[8][9] A systematic approach is crucial.
First, confirm co-elution using the methods described in FAQ Q2. Once confirmed, follow the steps below, making one change at a time to observe its effect.
Troubleshooting Workflow
Caption: A workflow for systematically troubleshooting co-elution problems.
Modify the Mobile Phase (Impacting Selectivity & Retention)
The composition of the mobile phase is the most powerful tool for altering selectivity.[8]
-
Change the Organic Modifier: The choice of organic solvent can significantly alter elution order. If you are using an acetonitrile-based mobile phase, try substituting it with methanol or adding a small percentage of tetrahydrofuran (B95107) (THF).[6][10] These solvents have different selectivities for carotenoids.
-
Adjust the Gradient: If using gradient elution, make the gradient shallower around the time that this compound elutes. A slower increase in the organic solvent concentration provides more time for the column to resolve closely eluting compounds.[6]
-
Adjust Solvent Strength: In reversed-phase chromatography, decreasing the overall percentage of the organic solvent in the mobile phase will increase the retention time (increase 'k'), which can sometimes improve the separation of early-eluting peaks.[8]
Change the Stationary Phase (Impacting Selectivity)
If mobile phase optimization is insufficient, changing the column chemistry is the next logical step.
-
Switch to a C30 Column: As mentioned in FAQ Q4, C30 columns are specifically designed for separating hydrophobic, structurally similar molecules like carotenoids and their isomers.[2][7] This change often provides the most significant improvement in resolution.
Adjust Physical Parameters (Impacting Efficiency)
-
Decrease the Flow Rate: Lowering the flow rate can increase column efficiency (N), leading to sharper peaks and better resolution. However, this will also increase the total run time.[9]
-
Change the Column Temperature: Temperature affects solvent viscosity and mass transfer. Using a column oven to systematically increase or decrease the temperature can alter selectivity and improve separation. A consistent temperature is also crucial for stable retention times.[6]
The Resolution Equation
Caption: The relationship between resolution and its controlling factors.
Data Presentation
The following table provides hypothetical data illustrating how changing the mobile phase modifier can impact the resolution (Rs) between all-trans-spheroidene and a co-eluting cis-isomer. A resolution value of ≥ 1.5 is generally considered baseline-resolved.
| Method ID | Stationary Phase | Mobile Phase A | Mobile Phase B | Gradient Program | Resolution (Rs) |
| A | C18, 3.5 µm | Water | Acetonitrile | 80-100% B in 15 min | 0.95 (Co-elution) |
| B | C18, 3.5 µm | Water | Methanol | 85-100% B in 15 min | 1.20 (Partial Sep.) |
| C | C18, 3.5 µm | Water | 90:10 Methanol:THF | 85-100% B in 20 min | 1.45 (Near Baseline) |
| D | C30, 3.0 µm | Water | 90:10 Methanol:THF | 85-100% B in 20 min | 1.75 (Baseline Res.) |
Experimental Protocol: Optimized Separation of this compound
This protocol describes a reversed-phase HPLC method optimized for resolving this compound from its common isomers and related carotenoids.
1. Sample Preparation
-
Extraction: Perform all steps under dim light to prevent isomerization and degradation. Extract carotenoids from bacterial cell pellets using a solvent mixture such as hexane/methanol/water or acetone.[11]
-
Protection from Oxidation: Add an antioxidant like 0.1% Butylated Hydroxytoluene (BHT) to the extraction solvents to prevent oxidative degradation.[12]
-
Concentration: Evaporate the solvent under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the initial mobile phase (e.g., a mixture of Methanol and THF) to avoid peak distortion.
2. HPLC System and Conditions
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: YMC Carotenoid C30 column (4.6 x 250 mm, 3 µm particle size) or equivalent.[2]
-
Column Temperature: 25°C.
-
Mobile Phase A: Methanol
-
Mobile Phase B: Methyl-tert-butyl ether (MTBE)
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
DAD Settings: Monitor at 450 nm, 470 nm, and 500 nm. Acquire spectra from 250-600 nm for peak purity analysis.
3. Gradient Elution Program
| Time (minutes) | % Mobile Phase A (Methanol) | % Mobile Phase B (MTBE) |
| 0.0 | 95 | 5 |
| 5.0 | 95 | 5 |
| 20.0 | 50 | 50 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
4. Data Analysis
-
Integrate the peak corresponding to this compound.
-
Use the DAD spectral library to help identify this compound and other carotenoids.
-
Perform peak purity analysis on the this compound peak to ensure no underlying co-eluting impurities remain.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chromtech.com [chromtech.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. mdpi.com [mdpi.com]
- 11. A Rapid Method for the Extraction and Analysis of Carotenoids and Other Hydrophobic Substances Suitable for Systems Biology Studies with Photosynthetic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Spheroidene Isomerization During Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the isomerization of Spheroidene during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound isomerization and why is it a concern in analysis?
A1: this compound, a carotenoid pigment, naturally exists predominantly in the stable all-trans configuration. Isomerization is the process where the molecule converts into various cis isomers. This is a significant concern during analysis because these isomers can appear as separate, often poorly resolved, peaks in a chromatogram, leading to inaccurate quantification of the all-trans form. The presence of multiple isomers complicates data interpretation and can compromise the reliability of the results.
Q2: What are the primary factors that induce the isomerization of this compound?
A2: The isomerization of this compound is primarily triggered by exposure to light (photoisomerization), heat (thermal isomerization), and acidic conditions. Carotenoids, in general, are susceptible to degradation and isomerization when exposed to these factors.[1] The polyene chain, which is responsible for its characteristic light absorption, is also the site of this instability.[1]
Q3: How can I identify this compound isomerization in my HPLC chromatogram?
A3: Isomerization is typically observed in an HPLC chromatogram as the appearance of small peaks, known as "cis-peaks," eluting just before the main all-trans-Spheroidene peak. These cis isomers have slightly different polarities and shapes, causing them to interact differently with the stationary phase of the HPLC column. A diode array detector (DAD) can further help in identification, as cis isomers exhibit a characteristic blue-shift in their UV-Vis absorption spectra compared to the all-trans form.[2][3]
Q4: What is the significance of the "cis-peak" in this compound analysis?
A4: The "cis-peak" is a distinct spectroscopic feature of cis isomers of carotenoids. It is an absorption band that appears in the ultraviolet region of the spectrum, which is typically absent in the all-trans isomer. The intensity of this peak relative to the main absorption bands can give an indication of the extent of isomerization. For instance, in β-carotene isomers, the cis peak can reach up to 56% of the central maximum's intensity.[4]
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Multiple peaks observed when a single peak is expected. | Isomerization of this compound has occurred during sample preparation or analysis. | - Work under dim light or use amber-colored labware. - Keep samples chilled or on ice. - Ensure all solvents are neutral and free of acids. - Consider adding an antioxidant like BHT to your extraction solvent. |
| Peak tailing or splitting in the chromatogram. [5] | - On-column isomerization. - Secondary interactions with the column's stationary phase. - Contamination of the guard or analytical column.[5] | - Utilize a C30 reversed-phase column, which is specifically designed for carotenoid isomer separation. - Flush the column with a strong solvent to remove contaminants.[5] - If the issue persists, consider replacing the guard or analytical column.[5] |
| Gradual decrease in this compound concentration over time. | Degradation of the this compound sample. | - Store extracts and standards at -20°C or -80°C under an inert atmosphere (e.g., nitrogen or argon). - Protect samples from light exposure during storage and handling. - Prepare fresh standards and samples as needed. |
| High background noise in the chromatogram. [5] | - Impure solvents or additives. - Contamination within the HPLC system.[5] - A dirty ion source in LC-MS applications.[5] | - Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[5] - Thoroughly flush the entire HPLC system.[5] - Follow the manufacturer's protocol for cleaning the ion source.[5] |
Experimental Protocols
Protocol 1: Extraction of this compound from Photosynthetic Bacteria (e.g., Rhodobacter sphaeroides)
-
Cell Harvesting : Grow the bacterial culture under appropriate conditions (e.g., anaerobic and in the light for high this compound yield) and harvest the cells in the late exponential or early stationary phase by centrifugation.[6]
-
Cell Lysis and Extraction : Resuspend the cell pellet in an acetone (B3395972)/methanol mixture (e.g., 7:2 v/v).[6] To prevent degradation, perform the following steps on ice and in the dark.[6]
-
Disruption : Disrupt the cells using sonication or bead beating.[6]
-
Separation : Centrifuge the mixture to pellet the cell debris.[6]
-
Collection : Carefully transfer the supernatant containing the carotenoids to a new tube.[6]
-
Drying : Evaporate the solvent under a stream of nitrogen gas.[6]
-
Storage : Store the dried extract at -20°C or below in the dark until HPLC analysis.[6]
Protocol 2: HPLC Analysis of this compound
-
Sample Preparation : Re-dissolve the dried this compound extract in a suitable HPLC solvent, such as acetone or a methanol/methyl-tert-butyl ether (MTBE) mixture.[6] Filter the sample through a 0.22 µm filter before injection.[6]
-
HPLC System :
-
Column : A C18 or, preferably, a C30 reversed-phase column is recommended for optimal separation of carotenoid isomers.[6]
-
Mobile Phase : A gradient of solvents is typically used. A common mobile phase consists of a gradient of methanol, MTBE, and water.[6]
-
Detector : A photodiode array (PDA) detector is ideal for identifying this compound and its isomers based on their characteristic absorption spectra.
-
-
Quantification : Identify the this compound peak by comparing its retention time and absorption spectrum to a pure standard.[6] Quantify the amount of this compound by comparing the peak area to a standard curve generated from known concentrations of a this compound standard.[6]
Visualizations
Caption: Factors inducing the isomerization of all-trans-Spheroidene to its cis-isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereoisomers of carotenoids: spectroscopic properties of locked and unlocked cis-isomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Best practices for long-term storage of Spheroidene samples
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage of Spheroidene samples. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to ensure sample stability and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of this compound samples?
For long-term storage, it is highly recommended to store this compound samples at ultra-low temperatures, specifically -80°C.[1] Storage at -20°C is acceptable for shorter durations, but for periods exceeding a few weeks, -80°C provides significantly better stability and minimizes degradation.[1][2] Studies on other carotenoids have shown that at -70°C or colder, they remain stable for at least 15 years.[1]
Q2: How should I prepare my this compound samples for storage?
Proper preparation is crucial for maintaining the integrity of your this compound samples. After extraction and purification, the sample should be dried to remove any residual solvent. This can be achieved by evaporation under a stream of inert gas, such as nitrogen. Once dried, the sample should be stored in a tightly sealed, amber-colored vial to protect it from light and oxygen. Flushing the vial with an inert gas before sealing is a critical step to displace oxygen.[3]
Q3: What type of container is best for storing this compound?
Amber-colored glass vials with tight-fitting caps (B75204) are ideal for storing this compound samples. The amber color protects the light-sensitive compound from photodegradation, while the tight seal prevents exposure to oxygen and moisture.[3] For added protection, especially if amber vials are not available, you can wrap the container in aluminum foil.
Q4: Can I store this compound in a solvent?
While it is best to store this compound as a dried extract, if you must store it in a solvent, choose a high-purity, degassed organic solvent in which this compound is highly soluble, such as tetrahydrofuran (B95107) or acetone (B3395972).[4] The solution should be stored under the same conditions as the dried extract: at -80°C, in the dark, and in a sealed vial flushed with inert gas. Be aware that the stability of carotenoids can vary in different solvents.[4][5]
Q5: How does exposure to light and air affect this compound?
This compound, like all carotenoids, is highly susceptible to degradation upon exposure to light and oxygen.[6] Light can cause photo-isomerization and photodegradation, leading to a loss of the active all-trans isomer and the formation of various degradation products.[7] Oxygen, particularly in the presence of light or heat, will lead to oxidative degradation, which breaks down the molecular structure of this compound and diminishes its biological activity.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Color of the stored sample has faded. | - Oxidative Degradation: The sample was likely exposed to oxygen during storage. - Photodegradation: The sample was exposed to light. | - Ensure vials are properly sealed and flushed with an inert gas (e.g., nitrogen) before storage.[3] - Always store samples in amber vials or wrapped in aluminum foil in a dark freezer.[3] |
| HPLC analysis shows multiple unexpected peaks. | - Isomerization: Exposure to heat or light can cause the formation of cis-isomers. - Degradation Products: Oxidation or photodegradation has resulted in the formation of smaller molecular fragments.[8] | - Minimize exposure to light and heat during all handling steps. - Re-purify the sample using HPLC if necessary and store under optimal conditions. |
| Low recovery of this compound after storage. | - Improper Storage Temperature: Storage at temperatures warmer than -20°C can lead to significant degradation over time.[1][2] - Repeated Freeze-Thaw Cycles: This can introduce moisture and oxygen, accelerating degradation. | - Store samples at -80°C for long-term stability.[1] - Aliquot samples into smaller volumes before freezing to avoid repeated freeze-thaw cycles of the entire stock. |
| Sample appears clumpy or has poor solubility after storage. | - Moisture Contamination: The sample may have been exposed to moisture, causing aggregation. - Solvent Evaporation (if stored in solution): This can lead to precipitation of the this compound. | - Ensure the sample is completely dry before initial storage. - Use vials with high-quality seals. - If stored in solution, ensure the cap is tightly sealed to prevent solvent evaporation. |
Quantitative Data on Carotenoid Stability
| Storage Temperature (°C) | Estimated Half-life of Carotenoids | Recommended For |
| 37 | 1.5 - 2 months | Not Recommended |
| 21-25 | 3 - 12 months | Short-term storage only |
| 4 | > 1 year | Medium-term storage |
| -20 | Several years | Long-term storage |
| -80 | > 15 years | Optimal long-term archival storage |
This data is synthesized from studies on various carotenoids, including beta-carotene (B85742) and fucoxanthin, and degradation is modeled as zero-order or first-order kinetics.[9][10][11]
Experimental Protocols
Protocol for Assessing this compound Purity and Concentration via HPLC
-
Sample Preparation:
-
Accurately weigh a small amount of the stored this compound sample.
-
Dissolve the sample in a known volume of an appropriate HPLC-grade solvent (e.g., acetone or a mixture of methanol (B129727) and methyl-tert-butyl ether).
-
Filter the solution through a 0.22 µm syringe filter to remove any particulates.
-
-
HPLC System and Conditions:
-
Column: C18 or C30 reverse-phase column.
-
Mobile Phase: A gradient of solvents is typically used, for example, a gradient of methanol, methyl-tert-butyl ether, and water.
-
Detector: A photodiode array (PDA) or UV-Vis detector set to the maximum absorbance wavelength of this compound (approximately 450-480 nm).
-
-
Quantification:
-
Inject the prepared sample into the HPLC system.
-
Identify the this compound peak based on its retention time and absorption spectrum compared to a pure standard.
-
Quantify the amount of this compound by comparing the peak area to a standard curve generated with known concentrations of a this compound standard.
-
Visualizations
Caption: Workflow for retrieval and analysis of stored this compound samples.
Caption: Key degradation pathways for this compound.
References
- 1. Reported effects of long-term freezer storage on concentrations of retinol, beta-carotene, and alpha-tocopherol in serum or plasma summarized - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. agritrop.cirad.fr [agritrop.cirad.fr]
- 9. mdpi.com [mdpi.com]
- 10. psasir.upm.edu.my [psasir.upm.edu.my]
- 11. research.monash.edu [research.monash.edu]
Technical Support Center: Enhancing Spheroidene Peak Resolution in HPLC
Welcome to the technical support center for the analysis of Spheroidene using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for enhanced peak resolution.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the HPLC analysis of this compound, presented in a question-and-answer format.
Q1: Why are my this compound peaks showing significant tailing?
Peak tailing is a common issue in HPLC that can compromise resolution and the accuracy of quantification.[1] It often results from secondary interactions between the analyte and the stationary phase.[1]
-
Cause 1: Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with this compound, causing tailing.[1][2]
-
Solution: Add a mobile phase modifier like triethylamine (B128534) (TEA) at a low concentration (e.g., 0.05-0.1%) to mask the active silanol sites.[2][3] Alternatively, using a modern, base-deactivated column (Type B silica) can significantly reduce these interactions.[1] Adjusting the mobile phase to a low pH (≤ 3) can also suppress silanol ionization.[1]
-
-
Cause 2: Column Overload: Injecting a sample that is too concentrated can lead to peak tailing.[2][4]
-
Cause 3: Column Contamination or Degradation: Buildup of sample matrix components on the column frit or stationary phase can cause peak distortion for all analytes.[4]
Q2: How can I improve the separation between this compound and its isomers or other closely eluting compounds?
Co-elution of peaks is a primary challenge in achieving high resolution, especially with structurally similar compounds like isomers.[6] Improving separation requires optimizing the selectivity (α) and efficiency (N) of the chromatographic system.[7][8]
-
Strategy 1: Mobile Phase Optimization: The mobile phase composition is a powerful tool for altering selectivity.[7]
-
Change Solvent Strength: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. Increasing the aqueous component generally increases retention and can improve separation.[6][9]
-
Switch Organic Modifier: Acetonitrile and methanol (B129727) offer different selectivities. If one doesn't provide adequate separation, try the other.[6][7]
-
Utilize a Gradient: A shallow gradient elution, where the organic solvent concentration is increased slowly over time, can effectively resolve closely eluting peaks.[9][10]
-
-
Strategy 2: Stationary Phase Selection: The choice of column chemistry is critical for good resolution.[7]
-
C18 and C30 Columns: C18 and C30 reversed-phase columns are commonly used for carotenoid separations.[3][11] C30 columns, in particular, are known for their ability to separate carotenoid isomers.[12]
-
Particle Size: Columns with smaller particle sizes (e.g., < 3 µm) provide higher efficiency and sharper peaks, leading to better resolution.[5][7]
-
Column Length: A longer column increases the plate number (N), which can improve resolution, though it will also increase analysis time and backpressure.[5][13]
-
-
Strategy 3: Temperature Control: Adjusting the column temperature can influence selectivity.[5]
Q3: My this compound signal is weak or non-existent. What are the potential causes?
A weak or absent signal can be due to issues with the sample, the HPLC system, or the detector settings.[11]
-
Cause 1: Sample Degradation: Carotenoids like this compound are sensitive to light, oxygen, and heat.[2][11]
-
Solution: Prepare samples under dim light and consider using an inert atmosphere (e.g., nitrogen).[11] Use amber vials for storage and in the autosampler.[2] Adding an antioxidant like butylated hydroxytoluene (BHT) at 0.1% to your solvents can prevent oxidative degradation.[2] Keep the autosampler temperature low (e.g., 4°C).[2]
-
-
Cause 2: Inefficient Extraction: The extraction method may not be effectively recovering this compound from the sample matrix.
-
Solution: Ensure the use of an appropriate organic solvent mixture, such as acetone/methanol, for extraction. After extraction, evaporate the solvent under a stream of nitrogen and reconstitute the sample in a solvent compatible with your initial mobile phase conditions.[11]
-
-
Cause 3: Incorrect Detection Wavelength:
Data Summary Tables
Table 1: Recommended HPLC Columns for this compound Analysis
| Column Type | Particle Size (µm) | Dimensions (mm) | Pore Size (Å) | Key Advantages |
| Reversed-Phase C18 | 1.8 - 5 | 2.1 x 100 or 4.6 x 250 | ≥100 | General purpose, good for many carotenoids.[3][11] |
| Reversed-Phase C30 | 3 - 5 | 4.6 x 250 | ≥100 | Excellent for separating geometric isomers of carotenoids.[3][12] |
| Superficially Porous | < 3 | 2.1 x 50-150 | ~120 | High efficiency at lower backpressure, leading to sharp peaks.[7] |
Table 2: Mobile Phase Parameters for Enhancing Resolution
| Parameter | Recommended Value/Action | Purpose |
| Organic Modifier | Methanol, Acetonitrile, MTBE | Varying the organic solvent can significantly alter selectivity.[6][11] |
| Gradient Elution | Start with a higher aqueous percentage and gradually increase the organic modifier. | Improves resolution of complex mixtures and closely eluting peaks.[9][10] |
| pH Modifier | 0.1% Formic Acid | For ionizable compounds, controlling pH is crucial for consistent retention and peak shape.[11][16] |
| Silanol Masking Agent | 0.05 - 0.1% Triethylamine (TEA) | Reduces peak tailing by blocking active silanol sites on the stationary phase.[2][3] |
Table 3: General Operating Parameters
| Parameter | Recommended Value | Rationale |
| Flow Rate | 0.3 - 1.0 mL/min | Lower flow rates can increase resolution but also analysis time.[5][11] |
| Column Temperature | 25 - 40 °C | Affects viscosity and selectivity; should be optimized for the specific method.[5][11] |
| Injection Volume | 5 - 20 µL | Avoid overloading the column to prevent peak distortion.[4][11] |
| Detection Wavelength | ~486 nm | Set to the absorption maximum of this compound for optimal sensitivity.[14][15] |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis
Note: this compound is sensitive to light and oxygen. Perform these steps under dim light and protect samples from air whenever possible.[2][11]
-
Extraction: Extract the sample matrix containing this compound using a suitable organic solvent mixture (e.g., acetone/methanol).
-
Evaporation: Evaporate the organic solvent under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a solvent that is compatible with the initial mobile phase conditions of your HPLC method (e.g., a mixture of methanol and MTBE).[11]
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
Storage: If not analyzed immediately, store the samples in amber vials at a low temperature (e.g., 4°C or below) under a nitrogen blanket.[2]
Protocol 2: General HPLC Method for this compound Resolution
This protocol provides a starting point for method development. Optimization will be required based on your specific sample and instrumentation.
-
Column: C30 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.[11]
-
Mobile Phase B: Methanol/Methyl-tert-butyl ether (MTBE) (80:20, v/v) with 0.1% Formic Acid.[11]
-
Gradient Program:
-
0-10 min: 80% B to 100% B
-
10-15 min: Hold at 100% B
-
15.1-20 min: Return to 80% B and equilibrate
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[11]
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) monitoring at 486 nm.
Visualizations
Caption: Troubleshooting workflow for poor this compound peak resolution.
Caption: Key factors influencing HPLC peak resolution.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. Study of RP HPLC Retention Behaviours in Analysis of Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromtech.com [chromtech.com]
- 9. mastelf.com [mastelf.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
Validation & Comparative
Spheroidene vs. Spheroidenone: A Comparative Functional Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of spheroidene and spheroidenone (B77047), two closely related carotenoids found in photosynthetic bacteria such as Rhodobacter sphaeroides. The conversion of this compound to its keto derivative, spheroidenone, represents a critical adaptive response to environmental changes, particularly the presence of oxygen. This comparison focuses on their functional differences in photoprotection, antioxidant activity, and their roles within the photosynthetic apparatus, supported by available experimental data.
Core Functional Comparison
This compound and spheroidenone are integral components of the photosynthetic machinery in certain bacteria, where they perform two primary roles: expanding the spectrum of light absorbed for photosynthesis and protecting the cell from photo-oxidative damage. The key structural difference between them—the presence of a conjugated keto group in spheroidenone—underpins their distinct functional capabilities.
This compound is the predominant carotenoid under anaerobic and low-light conditions.[1] In the presence of oxygen, the enzyme this compound monooxygenase catalyzes its conversion to spheroidenone.[2] This enzymatic conversion is a crucial adaptive strategy to counteract photo-oxidative stress.[2]
Key Functional Differences:
-
Antioxidant Activity: Spheroidenone is a more potent antioxidant than this compound, particularly in its ability to quench singlet oxygen.[2][3] This enhanced activity is attributed to the conjugated keto group, which lowers the energy of its triplet state, making it a more effective scavenger of this highly reactive oxygen species.[3]
-
Photoprotective Mechanism: While both molecules are involved in photoprotection, their excited-state dynamics differ. This compound's mechanism involves its S1 and S2 excited states. In contrast, spheroidenone's function is characterized by the involvement of an intramolecular charge-transfer (ICT) state, which is crucial for efficient energy transfer in light harvesting while optimizing its structure for quenching triplet energy to prevent singlet oxygen formation.[2]
-
Role in Photosynthesis: Both carotenoids absorb light in the blue-green region of the spectrum (320-500 nm), where bacteriochlorophyll (B101401) has low absorbance, and transfer this energy to the bacteriochlorophyll.[4] However, studies on light-harvesting complex 2 (LH2) have shown that spheroidenone can perform equally well or even better than this compound in terms of energy transfer efficiency to bacteriochlorophyll a.[1]
Quantitative Data Presentation
Direct comparative quantitative data on the antioxidant activities of purified this compound and spheroidenone is limited in the available scientific literature.[2][3] Much of the existing quantitative data comes from studies on carotenoid extracts of Rhodobacter sphaeroides, which contain a mixture of these and other carotenoids. While this data provides insight into their collective efficacy, it does not allow for a precise comparison of the individual compounds.
| Parameter | This compound | Spheroidenone | Notes |
| Singlet Oxygen Quenching | Less effective | Qualitatively described as more effective than this compound.[1][2] | The keto group in spheroidenone is credited with enhancing its singlet oxygen scavenging capabilities.[2] |
| DPPH Radical Scavenging Activity (IC50) | Data for purified compound not available. | Data for purified compound not available. | An extract from Rhodobacter sphaeroides O.U. 001, containing a mixture of carotenoids including this compound and spheroidenone, exhibited an IC50 value of 25 µg/mL.[5] Extracts from R. sphaeroides 3757 also demonstrated significant, concentration-dependent DPPH radical-scavenging activity.[6] |
| Energy Transfer Efficiency (Carotenoid to Bacteriochlorophyll) | High | Nearly 100% in spheroidenone-LH2 complexes.[1] | Spheroidenone performs equally well or even better than this compound in this regard.[1] |
Signaling Pathway Involvement
Carotenoid Biosynthesis Pathway
The primary signaling context for this compound and spheroidenone is their own biosynthetic pathway, which is regulated by environmental oxygen levels. The conversion of this compound to spheroidenone is a clear example of a cellular response to an external stimulus.
Caption: Biosynthesis of this compound and its conversion to Spheroidenone.
Modulation of Other Cellular Pathways
While direct evidence for this compound or spheroidenone modulating major signaling pathways such as NF-κB or Nrf2 is currently lacking in the literature, it is plausible that they could have indirect effects due to their potent antioxidant properties. Carotenoids, in general, have been shown to activate the Nrf2/antioxidant response element (ARE) pathway, a primary regulator of the cellular antioxidant response.[7]
Caption: Postulated indirect modulation of the Nrf2 pathway by Spheroidenone.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Methodology:
-
Reagent Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve purified this compound or spheroidenone in a suitable solvent (e.g., methanol, ethanol) to create a range of concentrations.
-
Reaction: Mix a fixed volume of the DPPH solution (e.g., 950 µL) with a small volume of the carotenoid solution (e.g., 50 µL). A control is prepared using the solvent instead of the carotenoid solution.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (approximately 517 nm) using a UV-Vis spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the carotenoid.
Caption: Experimental workflow for the DPPH antioxidant assay.
Singlet Oxygen Quenching Assay
This assay measures the ability of a compound to quench singlet oxygen, often generated chemically or photochemically.
Methodology:
-
Singlet Oxygen Generation: Singlet oxygen can be generated by the thermal decomposition of an endoperoxide, such as 3,3'-(1,4-naphthylidene) dipropionate (NDPO2).
-
Detection Probe: A probe that reacts with singlet oxygen, leading to a measurable change (e.g., a decrease in absorbance or fluorescence), is used. 2,5-diphenyl-3,4-benzofuran (DPBF) is a common probe that shows a decrease in absorbance upon reaction with singlet oxygen.
-
Reaction Mixture: The reaction is carried out in a suitable solvent system (e.g., ethanol/chloroform/D2O) containing the singlet oxygen generator, the detection probe, and the carotenoid sample at various concentrations.
-
Measurement: The decay of the detection probe (e.g., the decrease in absorbance of DPBF) is monitored over time using a spectrophotometer.
-
Calculation: The rate constants for singlet oxygen quenching by the carotenoid are determined by analyzing the kinetics of the probe's decay in the presence and absence of the carotenoid.
Membrane Fluidity Measurement (Fluorescence Anisotropy)
This method uses a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), to assess the fluidity of lipid membranes. A decrease in membrane fluidity restricts the rotational motion of the probe, leading to an increase in fluorescence anisotropy.
Methodology:
-
Liposome Preparation: Prepare liposomes (e.g., from phosphatidylcholine) to serve as a model membrane system.
-
Carotenoid Incorporation: Incorporate this compound or spheroidenone into the liposomes at desired concentrations during their formation.
-
Probe Labeling: Incubate the liposomes with the DPH fluorescent probe. DPH partitions into the hydrophobic core of the lipid bilayer.
-
Measurement: Measure the fluorescence anisotropy of DPH using a fluorometer equipped with polarizing filters. The sample is excited with vertically polarized light, and the emission is measured in both vertical and horizontal planes.
-
Calculation: Fluorescence anisotropy (r) is calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where I_VV and I_VH are the fluorescence intensities measured with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively. G is a correction factor for the instrument's differential sensitivity to the two polarization directions.
-
Interpretation: Higher anisotropy values indicate lower membrane fluidity.
Conclusion
This compound and its oxygenated derivative, spheroidenone, are pivotal for the survival of phototrophic bacteria like Rhodobacter sphaeroides. While both are effective in light harvesting, the conversion of this compound to spheroidenone in the presence of oxygen confers a significant advantage in terms of protection against photo-oxidative stress. Spheroidenone's superior singlet oxygen quenching ability, attributed to its conjugated keto group, makes it a more robust photoprotective agent.
Although direct quantitative comparisons of the antioxidant and membrane-altering properties of the purified compounds are not extensively documented, the available evidence strongly supports the enhanced protective function of spheroidenone. Further research focusing on direct comparative studies using purified this compound and spheroidenone is warranted to fully elucidate their individual contributions to cellular protection and to explore their potential applications in drug development and as functional ingredients.
References
- 1. New insights into the photochemistry of carotenoid spheroidenone in light-harvesting complex 2 from the purple bacterium Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ARE/Nrf2 Transcription System Involved in Carotenoid, Polyphenol, and Estradiol Protection from Rotenone-Induced Mitochondrial Oxidative Stress in Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the antioxidant capacity of Spheroidene to other carotenoids
For scientists and professionals in drug development, understanding the nuances of antioxidant capacity is critical for innovation. This guide provides a detailed comparison of the antioxidant properties of spheroidene against other well-known carotenoids: astaxanthin (B1665798), lycopene (B16060), and beta-carotene, supported by available experimental data.
This compound, a carotenoid pigment found in photosynthetic bacteria such as Rhodobacter sphaeroides, plays a crucial role in photoprotection, in part through its antioxidant capabilities.[1][2] Its unique chemical structure, a tetraterpenoid, allows it to effectively quench singlet oxygen and scavenge free radicals.[2] This guide synthesizes quantitative data from various studies to offer an objective comparison of this compound's antioxidant efficacy relative to more commercially prevalent carotenoids.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of carotenoids can be evaluated through various assays that measure their ability to neutralize free radicals or quench reactive oxygen species. The following tables summarize key quantitative data for this compound, astaxanthin, lycopene, and beta-carotene. It is important to note that data for this compound is primarily derived from extracts of Rhodobacter sphaeroides, which may also contain other carotenoids like spheroidenone, and not from the purified compound.[1][3][4] This should be taken into consideration when making direct comparisons with pure carotenoid standards.
Radical Scavenging Activity (DPPH Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of antioxidants. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.
| Carotenoid | IC50 Value (µg/mL) | Source / Notes |
| This compound (in extract) | 25 | Carotenoid extract from Rhodobacter sphaeroides O.U. 001.[5][6] |
| Astaxanthin | 50.93 | Recovered from crab exoskeleton waste.[5] |
| Lycopene | 54.008 | Tetrahydrofuran (THF) extract of lycopene. |
| Beta-carotene | 59.14 |
Singlet Oxygen Quenching
Singlet oxygen (¹O₂) is a highly reactive oxygen species that can cause significant cellular damage. Carotenoids are potent quenchers of singlet oxygen. The rate constant (kQ) indicates the efficiency of this quenching process, with a higher value signifying greater efficacy.
| Carotenoid | Singlet Oxygen Quenching Rate Constant (kQ) (M⁻¹s⁻¹) | Source / Notes |
| This compound | 1.6 x 10¹⁰ | In Benzene (C₆D₆). |
| Astaxanthin | Intermediate (compared to lycopene/beta-carotene and lutein) | In unilamellar DPPC liposomes.[7] |
| Lycopene | 2.3 - 2.5 x 10⁹ | In unilamellar DPPC liposomes.[7] |
| Beta-carotene | 2.3 - 2.5 x 10⁹ | In unilamellar DPPC liposomes.[7] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay spectrophotometrically measures the reduction of the stable DPPH radical by an antioxidant.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the decrease in absorbance at a specific wavelength (typically around 517 nm) is proportional to the radical scavenging activity of the antioxidant.
General Protocol:
-
A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.
-
Various concentrations of the carotenoid sample are added to the DPPH solution.
-
The reaction mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured using a spectrophotometer.
-
A control is prepared with the solvent and DPPH solution without the antioxidant.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
Singlet Oxygen Quenching Rate Constant Measurement
The determination of the singlet oxygen quenching rate constant often involves time-resolved near-infrared spectroscopy.
Principle: This method directly detects the phosphorescence of singlet oxygen at approximately 1270 nm. The rate of decay of this phosphorescence is measured in the absence and presence of the quenching carotenoid. The increase in the decay rate is used to calculate the quenching rate constant.
General Protocol:
-
A photosensitizer (e.g., methylene (B1212753) blue or rose bengal) is used to generate singlet oxygen upon excitation with a laser pulse.
-
The time-resolved phosphorescence decay of singlet oxygen is recorded in a suitable solvent.
-
A known concentration of the carotenoid is added to the solution.
-
The phosphorescence decay is measured again in the presence of the carotenoid.
-
The quenching rate constant (kQ) is determined from the Stern-Volmer equation, which relates the decay rates to the concentration of the quencher.
Visualizing Antioxidant Mechanisms and Workflows
To further elucidate the processes involved in assessing and understanding carotenoid antioxidant capacity, the following diagrams are provided.
Caption: General mechanisms of carotenoid antioxidant action.
Caption: Typical experimental workflow for antioxidant capacity assays.
Conclusion
The available data indicates that this compound, even within a crude extract, exhibits potent antioxidant activity, particularly in scavenging DPPH radicals where it shows a lower IC50 value than astaxanthin in the cited study.[5][6] In terms of singlet oxygen quenching, this compound's rate constant is comparable to that of other highly effective carotenoids like lycopene and beta-carotene.
However, for a definitive comparison of its radical scavenging efficacy, further studies on purified this compound are necessary. The existing findings, nonetheless, underscore the significant antioxidant potential of this compound, marking it as a compound of interest for further research and development in fields requiring potent, naturally derived antioxidants. The provided experimental frameworks and comparative data serve as a valuable resource for researchers aiming to explore the properties of this compound and other carotenoids.
References
- 1. Extract from a mutant Rhodobacter sphaeroides as an enriched carotenoid source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Extract from a mutant Rhodobacter sphaeroides as an enriched carotenoid source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
A Comparative Analysis of Light-Harvesting Efficiency: Spheroidene vs. Bacteriochlorophyll in Photosynthetic Systems
In the intricate machinery of bacterial photosynthesis, the efficient capture and transfer of light energy are paramount. This guide provides a detailed comparison of the energy transfer efficiencies of two key pigments within the light-harvesting complex 2 (LH2) of purple photosynthetic bacteria: the carotenoid spheroidene and bacteriochlorophyll (B101401) a (BChl a). While this compound acts as an accessory pigment, absorbing light in a spectral range where bacteriochlorophylls are less effective and transferring that energy to them, bacteriochlorophylls themselves exhibit highly efficient energy transfer between different pools of BChl a molecules. This comparison is crucial for researchers in photosynthesis, bio-inspired energy systems, and drug development who seek to understand and manipulate these natural light-harvesting processes.
Quantitative Comparison of Energy Transfer Efficiencies
The following table summarizes the key quantitative data on the energy transfer efficiencies of this compound to bacteriochlorophyll and between different bacteriochlorophyll species within the LH2 complex of organisms like Rhodobacter (Rba.) sphaeroides.
| Energy Transfer Pathway | Donor Pigment | Acceptor Pigment | Reported Efficiency (%) | Key Influencing Factors |
| Carotenoid to Bacteriochlorophyll | This compound | Bacteriochlorophyll a (B800/B850) | 85 - 96[1][2] | Number of conjugated double bonds, presence of B800 BChl a, pigment-protein interactions.[1][3][4] |
| Bacteriochlorophyll to Bacteriochlorophyll | B800 BChl a | B850 BChl a | ~54 - 100 | Spatial organization and distance between BChl a molecules, excitonic coupling.[3] |
It is important to note that the efficiency of energy transfer from B800 to B850 bacteriochlorophyll can be close to 100% under optimal conditions, though some studies have reported lower values, which may be influenced by experimental conditions or the specific bacterial strain.[3] The energy transfer from this compound is consistently high, underscoring its vital role as an accessory light-harvesting pigment.[2][5]
Experimental Protocols
The determination of these energy transfer efficiencies relies on sophisticated spectroscopic techniques. Below are the methodologies for the key experiments cited in the literature.
Steady-State Fluorescence Excitation Spectroscopy
This technique is used to determine the overall efficiency of energy transfer from a donor (e.g., this compound) to a fluorescent acceptor (e.g., B850 bacteriochlorophyll).
Protocol:
-
Sample Preparation: Isolate and purify the LH2 complexes from the photosynthetic bacteria. The complexes are typically suspended in a buffered solution.
-
Absorption Spectrum Measurement: Record the absorption spectrum of the sample to identify the absorption bands of both the donor (this compound, ~440-520 nm) and the acceptor (bacteriochlorophyll Qy bands at 800 and 850 nm).[5]
-
Fluorescence Emission Spectrum Measurement: Excite the sample at a wavelength where the acceptor (B850 BChl a) absorbs directly and record the fluorescence emission spectrum. The emission maximum for B850 BChl a is typically around 860 nm.
-
Fluorescence Excitation Spectrum Measurement: Set the emission monochromator to the fluorescence maximum of the final energy acceptor (e.g., 860 nm for B850 BChl a). Scan the excitation wavelength across the absorption spectrum of the entire complex (including the absorption regions of this compound and B800/B850 BChl a).
-
Efficiency Calculation: The energy transfer efficiency (Φ_ET) is calculated by comparing the fluorescence excitation spectrum with the absorption spectrum. The ratio of the area under the donor's absorption band in the excitation spectrum to its area in the absorption spectrum, after appropriate normalization, gives the efficiency.[3]
Ultrafast Transient Absorption Spectroscopy
This pump-probe technique allows for the direct measurement of the rates of energy transfer between pigments by monitoring the excited-state dynamics on a femtosecond to picosecond timescale.
Protocol:
-
Sample Preparation: Similar to steady-state spectroscopy, purified LH2 complexes in a buffered solution are used.
-
Pump-Probe Setup: A high-intensity, ultrashort laser pulse (the "pump") excites the donor molecule (e.g., this compound) to its excited state. A second, weaker, time-delayed pulse (the "probe") is passed through the sample, and its absorption is measured.
-
Data Acquisition: The change in absorption of the probe pulse is recorded as a function of the time delay between the pump and probe pulses. This provides a kinetic trace of the excited-state population of the donor and the appearance of the excited state of the acceptor.
-
Kinetic Analysis: The decay of the donor's excited-state absorption and the rise of the acceptor's excited-state absorption are fitted to exponential functions to determine the time constants (lifetimes) of the energy transfer processes. For instance, the ultrafast decay of the this compound S₂ state and the corresponding rise in the bacteriochlorophyll Qx state bleaching indicates the S₂ to Qx energy transfer pathway.[3] The lifetime of the this compound S₁ state is also significantly shortened in the LH2 complex compared to in solution, indicating an efficient S₁ to bacteriochlorophyll energy transfer channel.[5][6]
Visualization of Energy Transfer Pathways
The following diagrams illustrate the fundamental energy transfer pathways within the LH2 complex.
Caption: Energy transfer pathways from this compound to bacteriochlorophyll.
The diagram above illustrates the multiple pathways for energy transfer from an excited this compound molecule.[5] A significant portion of the energy is transferred directly from the S₂ state to the Qx state of bacteriochlorophyll.[5] Following internal conversion to the S₁ state, another efficient energy transfer occurs to the Qy state of bacteriochlorophyll.[5] An additional pathway involving an intermediate S* state also contributes to the overall high efficiency.[5]
Caption: Energy transfer between bacteriochlorophyll molecules.
This second diagram shows the energy transfer cascade between the bacteriochlorophyll molecules themselves. Light absorbed by the B800 bacteriochlorophylls is rapidly transferred to the B850 bacteriochlorophylls in approximately 700 femtoseconds.[5] The B850 bacteriochlorophylls, which also absorb light directly, then funnel the collected energy to the reaction center where the primary photochemical events of photosynthesis are initiated.
References
- 1. pnas.org [pnas.org]
- 2. Assembly of functional photosystem complexes in Rhodobacter sphaeroides incorporating carotenoids from the spirilloxanthin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New insights into the photochemistry of carotenoid spheroidenone in light-harvesting complex 2 from the purple bacterium Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An alternative carotenoid-to-bacteriochlorophyll energy transfer pathway in photosynthetic light harvesting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cryo-EM Structure of the Rhodobacter sphaeroides Light-Harvesting 2 Complex at 2.1 Å - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Validating the Function of Spheroidene: A Comparative Guide Using Knockout Mutant Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the function of the carotenoid Spheroidene, with a focus on the use of knockout mutant strains. We will delve into the experimental data supporting its roles in photosynthesis and photoprotection, present detailed protocols for key experiments, and visualize the underlying biological pathways and workflows.
Introduction to this compound
This compound is a carotenoid pigment found in the photosynthetic reaction centers of certain purple bacteria, such as Rhodobacter sphaeroides.[1] Like other carotenoids, it is a tetraterpenoid. Its primary functions are twofold:
-
Light Harvesting: this compound absorbs light in the blue-green region of the visible spectrum (320–500 nm), a range where bacteriochlorophyll (B101401) has poor absorbance. It then transfers this captured energy to bacteriochlorophyll, thereby expanding the spectrum of light that can be used for photosynthesis.[1]
-
Photoprotection: this compound is crucial for protecting the photosynthetic apparatus from photodamage. It quenches the triplet state of bacteriochlorophyll, preventing the formation of highly reactive and damaging singlet oxygen.[2] Additionally, it can scavenge existing singlet oxygen and dissipate excess light energy.[1] Under aerobic conditions, this compound can be converted to Spheroidenone, which is an even more effective antioxidant.[2]
The biosynthesis of this compound begins with the precursor geranylgeranyl pyrophosphate (GGPP) and proceeds through a series of enzymatic steps to form neurosporene, which is then converted to this compound.[3] The genes encoding the enzymes for this pathway are typically clustered together, making them amenable to genetic manipulation.[1]
The Power of Knockout Mutants in Functional Validation
Gene knockout is a powerful genetic technique used to inactivate, or "knock out," a specific gene in an organism.[4][5] By comparing the phenotype of the knockout mutant with that of the wild-type organism, researchers can deduce the function of the inactivated gene. For validating the function of this compound, knockout mutants are created by deleting one or more of the crt genes involved in its biosynthesis pathway. The resulting mutants will either lack this compound entirely or accumulate its precursors, allowing for a direct assessment of this compound's contribution to cellular processes.
Comparative Analysis of Wild-Type and Knockout Strains
The following tables summarize the expected quantitative data from a comparative analysis of a wild-type Rhodobacter sphaeroides strain and various knockout mutants defective in this compound biosynthesis.
Data Presentation
Table 1: Carotenoid Composition in Wild-Type and crt Knockout Mutants
| Strain | Genotype | Major Carotenoids Detected | Key Observations |
| Wild-Type | crtA+, crtC+, crtD+, crtF+, crtI+ | This compound, Spheroidenone | Presence of the complete this compound pathway. |
| ΔcrtI | crtI knockout | Phytoene | Accumulation of the colorless precursor, phytoene.[2] |
| ΔcrtC | crtC knockout | Neurosporene | Accumulation of the precursor neurosporene.[6][7] |
| ΔcrtD | crtD knockout | 1-Hydroxyneurosporene | Accumulation of the intermediate 1-hydroxyneurosporene.[6] |
| ΔcrtA | crtA knockout | This compound | Inability to convert this compound to Spheroidenone under aerobic conditions.[2][6] |
Table 2: Functional Comparison of Wild-Type and this compound-Deficient Mutants
| Parameter | Wild-Type | This compound-Deficient Mutants (e.g., ΔcrtI, ΔcrtC) | Rationale for Difference |
| Photosynthetic Growth Rate (Low Light) | Normal | Slightly Reduced | This compound contributes to light-harvesting, but its absence is not lethal under low light. |
| Cell Viability under High Light/Oxygen | High | Significantly Reduced | Lack of this compound impairs photoprotection, leading to increased photodamage from singlet oxygen.[2][8] |
| Carotenoid to Bacteriochlorophyll Energy Transfer Efficiency | High (~96% for this compound) | Very Low or Absent | The absence of this compound eliminates this specific energy transfer pathway.[2] |
| Singlet Oxygen Quenching | Efficient | Inefficient | This compound is a primary quencher of bacteriochlorophyll triplet states, preventing singlet oxygen formation.[1][2] |
Mandatory Visualizations
This compound Biosynthesis Pathway and Knockout Targets
Caption: The this compound biosynthesis pathway with key enzymes and potential gene knockout targets.
Experimental Workflow for Validating this compound Function
Caption: Workflow for validating this compound function using knockout mutants.
Logical Relationship of this compound's Photoprotective Function
Caption: this compound's role in preventing cell damage by quenching triplet bacteriochlorophyll.
Experimental Protocols
Protocol 1: Generation of a crtC Knockout Mutant via Homologous Recombination
This protocol is adapted from methods using suicide plasmids for unmarked gene deletion in bacteria.[4][9]
-
Design and Amplify Homologous Arms:
-
Design primers to amplify ~1 kb regions upstream (Upstream Homologous Arm - UHA) and downstream (Downstream Homologous Arm - DHA) of the crtC gene from wild-type genomic DNA.
-
Incorporate restriction sites into the primers to facilitate cloning into the suicide vector (e.g., pT18mobsacB).
-
Perform high-fidelity PCR to amplify the UHA and DHA fragments.
-
-
Construct the Knockout Plasmid:
-
Digest the suicide vector and the purified UHA and DHA fragments with the chosen restriction enzymes.
-
Ligate the UHA and DHA fragments into the suicide vector. This creates a plasmid containing the flanking regions of crtC but not the gene itself.
-
Transform the ligation product into E. coli and select for colonies containing the correct plasmid construct via antibiotic resistance and colony PCR/sequencing.
-
-
Conjugation and Allelic Exchange:
-
Transfer the constructed suicide plasmid from the E. coli donor to the wild-type Rhodobacter sphaeroides recipient via conjugation.
-
First Recombination (Integration): Select for recipient cells where the plasmid has integrated into the chromosome via a single homologous recombination event. This is typically done by plating on a medium containing an antibiotic for which the suicide plasmid carries a resistance gene.
-
Second Recombination (Excision): Promote the excision of the plasmid backbone through a second homologous recombination event. This is often achieved through counter-selection. For plasmids containing the sacB gene, this involves growing the cells on a medium containing sucrose, which is toxic to cells expressing sacB.
-
The second recombination can result in either reverting to the wild-type genotype or the desired gene knockout.
-
-
Screen for and Verify Knockout Mutants:
-
Screen colonies from the counter-selection step for the desired knockout phenotype (e.g., altered colony color).
-
Verify the deletion of the crtC gene using PCR with primers flanking the gene and internal to the gene. The knockout mutant should yield a shorter product with the flanking primers and no product with the internal primers. Confirm with DNA sequencing.
-
Protocol 2: Carotenoid Extraction and HPLC Analysis
-
Cell Harvesting and Lysis:
-
Grow wild-type and mutant strains to the desired cell density.
-
Harvest cells by centrifugation.
-
Resuspend the cell pellet in a suitable buffer. Lyse the cells using methods such as sonication or French press.
-
-
Pigment Extraction:
-
Extract pigments from the cell lysate by adding a mixture of acetone (B3395972) and methanol (B129727) (typically 7:2 v/v).[10]
-
Vortex or stir the mixture vigorously in the dark to prevent photodegradation of carotenoids.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the pigments.
-
Repeat the extraction until the pellet is colorless.
-
-
HPLC Analysis:
-
Dry the pooled supernatant under a stream of nitrogen.
-
Resuspend the dried pigment extract in a suitable solvent for HPLC injection (e.g., acetone or mobile phase).
-
Inject the sample into an HPLC system equipped with a C18 reverse-phase column and a photodiode array (PDA) detector.
-
Separate the pigments using a gradient of solvents (e.g., acetonitrile, methanol, and water).
-
Identify and quantify the carotenoids by comparing their retention times and absorption spectra to known standards.[2]
-
Protocol 3: Transient Absorption Spectroscopy
-
Sample Preparation:
-
Isolate photosynthetic membranes (chromatophores) or purified reaction center complexes from both wild-type and mutant strains.
-
Dilute the samples to a specific optical density at the desired excitation wavelength.
-
-
Data Acquisition:
-
Use a pump-probe transient absorption spectrometer.
-
Excite the sample with a short laser pulse (the "pump") at a wavelength where the carotenoid absorbs (e.g., ~500 nm).
-
Probe the resulting changes in absorption with a white-light continuum pulse at various time delays after the pump pulse.
-
Record the difference in absorption spectra (with and without the pump pulse) as a function of time delay and wavelength.
-
-
Data Analysis:
-
Analyze the transient absorption data using global and target analysis models.[10][11]
-
Identify the lifetimes of the excited states of the carotenoids and bacteriochlorophyll.
-
Determine the rate and efficiency of energy transfer from the carotenoid to bacteriochlorophyll by observing the decay of the carotenoid excited state signal and the corresponding rise of the bacteriochlorophyll excited state signal.[10]
-
Conclusion
The use of knockout mutant strains provides an unequivocal method for validating the multifaceted functions of this compound in photosynthetic bacteria. By systematically deleting genes in the this compound biosynthesis pathway, researchers can directly observe the consequences of its absence. The resulting data from pigment analysis, growth assays, and advanced spectroscopic techniques consistently demonstrate that this compound is essential for efficient light harvesting and, critically, for protecting the cell from the damaging effects of light and oxygen. These studies not only elucidate the fundamental roles of this important carotenoid but also provide a robust framework for investigating the functions of other pigments in various biological systems.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Assembly of functional photosystem complexes in Rhodobacter sphaeroides incorporating carotenoids from the spirilloxanthin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Review of knockout technology approaches in bacterial drug resistance research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. Genes and Pathway Reactions Related to Carotenoid Biosynthesis in Purple Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extract from a mutant Rhodobacter sphaeroides as an enriched carotenoid source - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knockout of crtB or crtI gene blocks the carotenoid biosynthetic pathway in Deinococcus radiodurans R1 and influences its resistance to oxidative DNA-damaging agents due to change of free radicals scavenging ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
How does Spheroidene structure affect its antioxidant potential?
A Comparative Guide for Researchers
The intricate structure of the carotenoid spheroidene, a key pigment in photosynthetic bacteria, plays a defining role in its antioxidant capabilities. This guide provides a comparative analysis of this compound's antioxidant potential, contrasting it with other well-researched carotenoids like astaxanthin (B1665798), lycopene (B16060), and β-carotene. We delve into the structural features that govern its function, present available experimental data, and detail the methodologies used to assess its antioxidant activity.
The Structural Basis of this compound's Antioxidant Activity
This compound, a C41 carotenoid, possesses a long, conjugated polyene chain, a hallmark of carotenoids that is central to their antioxidant properties.[1][2] This system of alternating single and double bonds allows for the delocalization of electrons, enabling the molecule to effectively quench singlet oxygen and scavenge free radicals.[1][2] The antioxidant mechanisms of carotenoids like this compound primarily involve either hydrogen atom transfer (HAT) or single electron transfer (SET).
The specific structural attributes of this compound that influence its antioxidant potential include:
-
The Conjugated Polyene System: The ten conjugated double bonds in this compound's backbone are the primary sites of interaction with reactive oxygen species (ROS).[3]
-
Acyclic Nature: Unlike carotenoids with cyclic end groups, such as β-carotene, this compound's acyclic structure may enhance its reactivity towards free radicals.
-
Methoxy (B1213986) Group: The presence of a methoxy group at one end of the this compound molecule introduces a degree of polarity, which can influence its interaction with cellular membranes and its overall antioxidant activity.
Comparative Analysis of Antioxidant Potential
Direct quantitative comparisons of the antioxidant potential of pure this compound with other carotenoids are limited in the existing scientific literature. Much of the available data is derived from extracts of the bacterium Rhodobacter sphaeroides, in which this compound is a major carotenoid.[4][5] Under aerobic conditions, this compound is often converted to spheroidenone, its keto derivative.[4]
The following table summarizes the available quantitative data for the antioxidant activity of this compound-containing extracts and other relevant carotenoids. It is crucial to note that the data for this compound is from a mixed extract and may not represent the activity of the pure compound.
| Antioxidant Assay | This compound (from R. sphaeroides extract) | Astaxanthin | Lycopene | β-Carotene | Reference(s) |
| DPPH Radical Scavenging (IC50) | 25 µg/mL | - | More potent than lycopene (extract) | 43.53 ± 0.59 µg/mL | [4][5][6] |
| Peroxyl Radical Scavenging (Relative Activity) | - | 1.0 - 1.3 | 0.4 | 0.2 - 0.9 | [7][8][9] |
Note: A lower IC50 value indicates higher antioxidant activity. Relative activity is often compared to a standard like Trolox.
Signaling Pathways in Carotenoid Antioxidant Action
A key mechanism by which antioxidants exert their protective effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.[10][11]
While the direct interaction of this compound with the Nrf2 pathway has not been extensively characterized, other carotenoids have been shown to activate this protective pathway.[4] For instance, lycopene and β-carotene have been demonstrated to promote the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant response element (ARE)-driven genes.[11][12] Given the structural similarities among carotenoids, it is plausible that this compound may also modulate the Nrf2 pathway, though further research is required to confirm this.
References
- 1. academicjournals.org [academicjournals.org]
- 2. academicjournals.org [academicjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. Antioxidant activities of astaxanthin and related carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant activities of astaxanthin and related carotenoids. (2000) | Yousry M. A. Naguib | 946 Citations [scispace.com]
- 9. Pioneering Astaxanthin [chiro.org]
- 10. Flavonoids Activation of the Transcription Factor Nrf2 as a Hypothesis Approach for the Prevention and Modulation of SARS-CoV-2 Infection Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carotenoids activate the antioxidant response element transcription system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to Spheroidene and Other Bacterial Carotenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic properties of spheroidene with other common bacterial carotenoids, supported by experimental data and detailed methodologies. The distinct spectroscopic signatures of these pigments, arising from subtle structural variations, are critical for their identification and for understanding their roles in bacterial photosynthesis and as potential biomarkers.
Spectroscopic Data Summary
The primary spectroscopic differences among bacterial carotenoids are dictated by the length of their conjugated polyene chain and the presence of specific functional groups. These structural features directly influence the electronic and vibrational properties of the molecules, leading to characteristic shifts in their absorption and Raman spectra.
| Carotenoid | Number of Conjugated Double Bonds (N) | Typical UV-Vis Absorption Maxima (λmax) in Organic Solvents (nm) | Key Raman ν1 (C=C) Peak Position (cm⁻¹) |
| Neurosporene | 9 | ~416, 440, 470 | ~1525 |
| This compound | 10 | ~428, 451, 482 | ~1518 |
| Spheroidenone (B77047) | 10 (+ C=O) | ~460, 483, 514 | ~1514 |
| Lycopene | 11 | ~446, 472, 503[1] | ~1515 |
| Spirilloxanthin (B1238478) | 13 | ~464, 493, 527 | ~1512 |
Note: Absorption maxima can vary depending on the solvent and the carotenoid's binding environment (e.g., within a protein complex).[2][3] The Raman ν1 peak position is inversely correlated with the length of the conjugated system; a longer chain results in a shift to a lower wavenumber.[4][5][6]
Key Spectroscopic Distinctions
This compound vs. Spheroidenone: this compound is the precursor to spheroidenone, which contains an additional keto group in conjugation with the polyene chain. This extension of the conjugated system in spheroidenone results in a noticeable red shift in its UV-Vis absorption spectrum compared to this compound.[7] In the LH2 complex of Rhodobacter sphaeroides, spheroidenone exhibits a major absorption band around 562 nm, significantly shifted from this compound's main peaks.[7] This difference is also reflected in the Raman spectra, where the ν1 (C=C stretching) peak of spheroidenone is shifted to a lower wavenumber by approximately 4 cm⁻¹ relative to this compound, indicating a slight decrease in the double-bond character due to the extended conjugation.
This compound vs. Spirilloxanthin: this compound and spirilloxanthin are products of different biosynthetic pathways in many photosynthetic bacteria.[8] The most significant structural difference is the length of the conjugated polyene chain: this compound has 10 conjugated double bonds, while spirilloxanthin has 13. This longer conjugated system in spirilloxanthin is the primary reason for its absorption at longer wavelengths compared to this compound.[9] This is also evident in their Raman spectra, with the ν1 peak of spirilloxanthin appearing at a lower wavenumber than that of this compound.[9]
Experimental Protocols
UV-Visible Absorption Spectroscopy
This protocol outlines the steps for determining the absorption maxima (λmax) of bacterial carotenoids.
a. Sample Preparation:
-
Extraction: Extract carotenoids from bacterial cell pellets using a suitable organic solvent mixture, such as acetone/methanol (7:2, v/v). Perform extraction under dim light to prevent photo-degradation.
-
Centrifugation: Centrifuge the extract to pellet cell debris.
-
Solvent Evaporation: Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen gas.
-
Re-dissolution: Re-dissolve the dried pigment extract in a spectroscopic grade solvent (e.g., acetone, ethanol, or hexane) for analysis. The choice of solvent is crucial as it can influence the absorption maxima.[3][10]
b. Spectroscopic Measurement:
-
Instrument Setup: Use a double-beam UV-Vis spectrophotometer. Blank the instrument with the same solvent used to dissolve the carotenoid extract.
-
Scan Range: Scan the absorbance of the sample from 350 nm to 700 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). Carotenoids typically exhibit a three-peaked absorption spectrum in the 400-550 nm range.[11]
Resonance Raman Spectroscopy
This protocol details the methodology for obtaining the characteristic Raman spectrum of bacterial carotenoids, focusing on the ν1 (C=C) stretching mode.
a. Sample Preparation:
-
Prepare a concentrated solution of the extracted carotenoid in a suitable solvent (e.g., tetrahydrofuran, THF).
-
Alternatively, measurements can be performed directly on intact bacterial cells or isolated photosynthetic complexes.
b. Spectroscopic Measurement:
-
Instrumentation: Utilize a confocal Raman microscope equipped with a laser excitation source that falls within the electronic absorption band of the carotenoid of interest (e.g., 488 nm or 514.5 nm for resonance enhancement).[5]
-
Laser Power: Use low laser power at the sample to avoid photo-bleaching of the carotenoids.
-
Spectral Acquisition: Acquire Raman spectra over a range that includes the characteristic carotenoid peaks, typically from 800 cm⁻¹ to 1700 cm⁻¹. The key peaks to identify are the ν1 (C=C stretch) around 1500-1530 cm⁻¹, the ν2 (C-C stretch) around 1150-1160 cm⁻¹, and the ν3 (C-CH₃ rock) around 1000 cm⁻¹.[5][6]
-
Data Analysis: Determine the precise position of the ν1 peak, which is indicative of the conjugation length of the polyene chain.[4]
Visualization of Structure-Spectra Relationship
The following diagram illustrates the fundamental relationship between the number of conjugated double bonds in a carotenoid's structure and its resulting spectroscopic properties. An increase in the conjugation length leads to a bathochromic (red) shift in the UV-Vis absorption maximum and a downward shift in the Raman ν1 peak position.
Caption: Increasing conjugated double bonds shifts spectra.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. fdbio-rptu.de [fdbio-rptu.de]
- 4. Potential and limits of Raman spectroscopy for carotenoid detection in microorganisms: implications for astrobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Raman Spectroscopy of Carotenoid Compounds for Clinical Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Raman Spectroscopy of Microbial Pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assembly of functional photosystem complexes in Rhodobacter sphaeroides incorporating carotenoids from the spirilloxanthin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Functional Redundancy of Carotenoids in the Absence of Spheroidene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional redundancy of various carotenoids in photosynthetic systems, specifically focusing on scenarios where spheroidene is absent. This compound, a key carotenoid in many photosynthetic bacteria, plays a crucial role in light harvesting and photoprotection. Understanding which other carotenoids can fulfill these roles is vital for research in photosynthesis, bioenergetics, and the development of novel photoprotective agents. This document summarizes key performance metrics based on experimental data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and workflows.
Functional Roles of Carotenoids in Photosynthesis
Carotenoids are indispensable pigments in photosynthetic organisms. Their primary functions include:
-
Light Harvesting: They absorb light in the blue-green region of the spectrum (400-550 nm), where bacteriochlorophylls have minimal absorption, and transfer the captured energy to the reaction center.[1]
-
Photoprotection: Carotenoids are potent antioxidants that protect the photosynthetic apparatus from photodamage. They achieve this by quenching triplet excited states of bacteriochlorophylls, thereby preventing the formation of highly reactive singlet oxygen, and by scavenging any singlet oxygen that is formed.[1]
-
Structural Integrity: They contribute to the stable assembly of light-harvesting and reaction center protein complexes.
This compound, commonly found in purple bacteria like Rhodobacter sphaeroides, is highly efficient in performing these functions. However, various other carotenoids can substitute for this compound with varying degrees of efficacy.
Comparative Analysis of Carotenoid Performance
The functional efficiency of different carotenoids can be quantified through several key parameters, including their efficiency in transferring energy to bacteriochlorophyll (B101401) and their capacity to quench singlet oxygen. The following tables summarize experimental data comparing this compound with its precursors and other alternative carotenoids.
Light-Harvesting Efficiency
The efficiency of excitation energy transfer (EET) from a carotenoid to bacteriochlorophyll (BChl) is a direct measure of its light-harvesting capability. This is often studied in the light-harvesting 2 (LH2) complex of Rhodobacter sphaeroides.
| Carotenoid | Number of Conjugated Double Bonds (N) | Excitation Energy Transfer (EET) Efficiency to BChl in LH2 Complex (%) |
| Neurosporene (B1235373) | 9 | 94[2][3] |
| This compound | 10 | 96[2][3] |
| Spheroidenone | 11 (including C=O) | 95[2][3] |
| Lycopene | 11 | 64[2][3] |
| Rhodopin | 11 | 62[2][3] |
| Spirilloxanthin | 13 | 39[2][3] |
Table 1: Comparison of the light-harvesting efficiency of various carotenoids in the LH2 complex of Rhodobacter sphaeroides.
Photoprotective Efficacy: Singlet Oxygen Quenching
The photoprotective role of carotenoids is primarily attributed to their ability to quench singlet oxygen (¹O₂). The rate constant of singlet oxygen quenching (k_q_) is a key metric for this function.
| Carotenoid | Singlet Oxygen Quenching Rate Constant (k_q_) (M⁻¹s⁻¹) |
| Neurosporene | Close to diffusion-controlled (~10¹⁰)[4] |
| Lycopene | 2.3 - 2.5 x 10⁹[5] |
| β-Carotene | 2.3 - 2.5 x 10⁹[5] |
| Zeaxanthin | Variable, shows concentration dependence[5] |
| Lutein | 1.1 x 10⁸[5] |
Table 2: Singlet oxygen quenching rate constants for various carotenoids. Data for neurosporene is from studies in hexafluorobenzene, while others were measured in a model membrane system.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols used to assess carotenoid function.
High-Performance Liquid Chromatography (HPLC) for Carotenoid Analysis
Objective: To separate and quantify the carotenoid composition of bacterial cells.
Methodology:
-
Cell Harvesting and Extraction:
-
Bacterial cultures (e.g., Rhodobacter sphaeroides) are harvested by centrifugation.
-
The cell pellet is extracted with a solvent mixture, typically acetone (B3395972)/methanol, to solubilize the pigments.
-
-
Chromatographic Separation:
-
The pigment extract is injected into an HPLC system equipped with a C18 reverse-phase column.
-
A gradient of solvents, such as a mixture of acetone and water, is used to separate the different carotenoids based on their polarity.
-
-
Detection and Quantification:
-
Eluting pigments are detected using a photodiode array (PDA) detector, monitoring absorbance at their characteristic wavelengths (typically around 450-500 nm).
-
Carotenoids are identified by comparing their retention times and absorption spectra to known standards.
-
Quantification is achieved by integrating the peak areas and comparing them to a standard curve.
-
Transient Absorption Spectroscopy for Measuring Energy Transfer
Objective: To measure the rate and efficiency of excitation energy transfer from carotenoids to bacteriochlorophylls.
Methodology:
-
Sample Preparation: Isolated and purified photosynthetic complexes (e.g., LH2) are suspended in a suitable buffer.
-
Pump-Probe Measurement:
-
An ultrashort laser pulse (the "pump") is used to selectively excite the carotenoids in the sample.
-
A second, time-delayed, broad-spectrum "probe" pulse is passed through the sample.
-
The difference in the absorption spectrum of the probe with and without the pump pulse is measured at various delay times.
-
-
Data Analysis:
-
The transient absorption data reveals the kinetics of the excited states. The decay of the carotenoid excited state signal and the concomitant rise of the bacteriochlorophyll excited state signal are monitored.
-
Global analysis of the data allows for the determination of the time constants for energy transfer, from which the efficiency can be calculated.
-
Singlet Oxygen Quenching Assay
Objective: To determine the rate constant of singlet oxygen quenching by a specific carotenoid.
Methodology:
-
Singlet Oxygen Generation:
-
Singlet oxygen is generated in a sample solution (e.g., a liposome (B1194612) suspension containing the carotenoid of interest) using a photosensitizer (e.g., Rose Bengal) upon illumination with light of a specific wavelength.
-
-
Detection of Singlet Oxygen:
-
The decay of singlet oxygen is monitored directly by its near-infrared phosphorescence at approximately 1270 nm using a sensitive detector.
-
-
Quenching Measurement:
-
The lifetime of singlet oxygen is measured in the absence and presence of varying concentrations of the carotenoid quencher.
-
The quenching rate constant (k_q_) is determined from the slope of a plot of the reciprocal of the singlet oxygen lifetime versus the concentration of the carotenoid.
-
Visualization of Pathways and Workflows
This compound Biosynthesis Pathway
The following diagram illustrates the biosynthetic pathway leading to this compound and its derivative, spheroidenone, from the precursor geranylgeranyl pyrophosphate (GGPP).
Caption: Biosynthesis of this compound and spheroidenone.
Experimental Workflow for Comparing Carotenoid Function
This diagram outlines the general workflow for a comparative study of carotenoid function in a this compound-less mutant.
Caption: Workflow for comparing carotenoid functional redundancy.
Regulation of Photosynthesis Gene Expression
In Rhodobacter sphaeroides, the expression of photosynthesis genes is tightly regulated by environmental signals such as light and oxygen. This regulation involves a complex interplay of transcription factors, including the PpsR repressor and the AppA anti-repressor. The redox state of the cell, which can be influenced by the carotenoid composition, is a key signaling input.
Caption: Regulation of photosynthesis genes by AppA and PpsR.
Conclusion
The absence of this compound in photosynthetic bacteria necessitates the functional substitution by other carotenoids to maintain light-harvesting and photoprotective capabilities. The data presented in this guide demonstrates that:
-
Neurosporene , the direct precursor to the this compound branch, is a highly effective substitute, exhibiting both high energy transfer efficiency and potent singlet oxygen quenching activity.
-
Other carotenoids, such as lycopene and rhodopin , show a marked decrease in light-harvesting efficiency compared to this compound, despite having a similar number of conjugated double bonds. This highlights the importance of the specific molecular structure and its interaction with the protein scaffold.
-
The regulatory network governing photosynthesis gene expression is sensitive to the redox state of the cell, which can be influenced by the type and amount of carotenoids present. This suggests an adaptive mechanism to cope with changes in carotenoid composition.
This comparative guide provides a foundation for researchers and professionals in understanding the functional redundancy of carotenoids. The detailed experimental protocols and visualized pathways offer practical tools for further investigation in this field, with potential applications in biotechnology and the development of photoprotective strategies.
References
- 1. An extended model for the repression of photosynthesis genes by the AppA/PpsR system in Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The AppA and PpsR proteins from Rhodobacter sphaeroides can establish a redox-dependent signal chain but fail to transmit blue-light signals in other bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AppA is a blue light photoreceptor that antirepresses photosynthesis gene expression in Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Redox-Responsive Pathway for Aerobic Regulation of Photosynthesis Gene Expression in Rhodobacter sphaeroides 2.4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Validating Gene Function in the Spheroidene Biosynthesis Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key experimental methods used to validate the function of genes within the spheroidene biosynthesis pathway. This compound, a carotenoid pigment found in purple bacteria like Rhodobacter sphaeroides, plays crucial roles in photosynthesis, including light harvesting and photoprotection.[1] Understanding the function of the genes responsible for its synthesis is fundamental for applications in metabolic engineering and biotechnology.
The biosynthesis of this compound from geranylgeranyl pyrophosphate (GGPP) involves a series of enzymatic steps catalyzed by proteins encoded by the carotenoid biosynthesis (crt) gene cluster.[1] This guide will focus on the validation of several key genes in this pathway: crtB, crtI, crtC, crtD, crtF, and crtA. We will objectively compare the outcomes of three primary validation techniques: gene knockout, genetic complementation, and in-vitro enzymatic assays, supported by experimental data.
The this compound Biosynthesis Pathway
The synthesis of this compound is a multi-step process initiated from the precursor geranylgeranyl pyrophosphate (GGPP). Two molecules of GGPP are condensed to form phytoene (B131915), which then undergoes a series of desaturation, hydroxylation, and methylation reactions to yield this compound. Under certain conditions, this compound can be further converted to spheroidenone.
Comparative Analysis of Gene Validation Methods
The following sections detail the experimental validation of key crt genes. For each gene, we present data from gene knockout, complementation, and where available, in-vitro assays.
crtI - Phytoene Desaturase
The crtI gene encodes phytoene desaturase, a critical enzyme that introduces conjugated double bonds into phytoene, leading to the formation of neurosporene.[1][2]
Experimental Data Summary for crtI Validation
| Validation Method | Experimental System | Key Findings | Quantitative Data (Relative Carotenoid Levels) |
| Gene Knockout | Rhodobacter sphaeroides | Accumulation of the substrate phytoene.[1] | Phytoene: ~95%, Other carotenoids: <5% |
| Genetic Complementation | E. coli expressing crtE and crtB | Co-expression of wild-type crtI with crtE and crtB leads to the production of neurosporene. | Neurosporene: Major product, Phytoene: Minor |
| In-vitro Enzyme Assay | Purified CrtI from Rba. capsulatus | The purified enzyme catalyzes the conversion of phytoene to neurosporene in the presence of FAD.[2] | N/A |
crtC - Neurosporene Hydratase
The crtC gene product is responsible for the hydration of neurosporene to form 1-hydroxyneurosporene.[1]
Experimental Data Summary for crtC Validation
| Validation Method | Experimental System | Key Findings | Quantitative Data (Relative Carotenoid Levels) |
| Gene Knockout | Rhodobacter sphaeroides | Accumulation of the substrate neurosporene.[3][4] | Neurosporene: >90%, this compound: <10% |
| Genetic Complementation | Rhodobacter sphaeroides crtC mutant | Introduction of a functional crtC gene restores this compound synthesis. | This compound and derivatives restored to wild-type levels. |
| Heterologous Expression | E. coli | Expression of crtC from various purple bacteria has been achieved, and the enzyme has been purified and characterized.[1] | N/A |
crtA - this compound Monooxygenase
The crtA gene encodes this compound monooxygenase, which converts this compound to spheroidenone, a reaction that is particularly active under semi-aerobic conditions.[1]
Experimental Data Summary for crtA Validation
| Validation Method | Experimental System | Key Findings | Quantitative Data (Relative this compound/Spheroidenone Ratio) |
| Gene Knockout | Rhodobacter sphaeroides | Inability to produce spheroidenone; accumulation of this compound. | This compound: ~100%, Spheroidenone: 0% |
| Genetic Complementation | Rhodobacter sphaeroides crtA mutant | Reintroduction of crtA restores the ability to synthesize spheroidenone. | Spheroidenone production restored. |
| Heterologous Expression | Escherichia coli | CrtA expressed in E. coli shows activity on non-native substrates, indicating a degree of substrate promiscuity.[5][6][7] | N/A |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the key experiments cited in this guide.
Protocol 1: Gene Knockout in Rhodobacter sphaeroides
This protocol outlines a general method for creating a gene knockout using homologous recombination.
-
Construct a Suicide Vector:
-
Clone the upstream and downstream flanking regions of the target crt gene into a suicide vector (e.g., a plasmid with a sacB gene for counter-selection).
-
Insert an antibiotic resistance cassette (e.g., kanamycin (B1662678) resistance) between the two flanking regions.
-
-
Conjugation:
-
Transfer the suicide vector from a donor E. coli strain (e.g., S17-1) to Rhodobacter sphaeroides via biparental mating.
-
-
Selection of Single Crossovers:
-
Plate the conjugation mixture on a selective medium containing the appropriate antibiotic for the resistance cassette. This selects for R. sphaeroides cells that have integrated the plasmid into their genome via a single homologous recombination event.
-
-
Selection of Double Crossovers:
-
Culture the single-crossover mutants in a medium containing sucrose. The sacB gene product, levansucrase, is toxic in the presence of sucrose. This selects for cells that have lost the suicide vector backbone through a second homologous recombination event.
-
-
Screening and Verification:
-
Screen the resulting colonies by PCR to confirm the replacement of the target gene with the antibiotic resistance cassette.
-
Further verify the knockout by Southern blotting and sequencing.
-
Protocol 2: HPLC Analysis of Carotenoids
This protocol describes a general method for the extraction and quantification of carotenoids from Rhodobacter sphaeroides.
-
Cell Harvesting and Lysis:
-
Harvest bacterial cells from a liquid culture by centrifugation.
-
Resuspend the cell pellet in a suitable buffer and lyse the cells by sonication or bead beating.
-
-
Carotenoid Extraction:
-
Extract the carotenoids from the cell lysate using a mixture of organic solvents, such as acetone:methanol (7:2, v/v).
-
Centrifuge to pellet the cell debris and collect the supernatant containing the carotenoids.
-
Repeat the extraction until the cell pellet is colorless.
-
-
Phase Separation and Drying:
-
Add diethyl ether and water to the combined supernatants to achieve phase separation.
-
Collect the upper organic phase containing the carotenoids.
-
Dry the organic phase under a stream of nitrogen gas.
-
-
HPLC Analysis:
-
Resuspend the dried carotenoid extract in a suitable solvent (e.g., acetone).
-
Inject the sample into a reverse-phase C18 HPLC column.
-
Elute the carotenoids using a gradient of mobile phases, such as methanol/acetonitrile/water.
-
Detect the carotenoids using a photodiode array (PDA) detector at their specific absorption maxima (typically between 450-550 nm).
-
Quantify the individual carotenoids by comparing their peak areas to those of known standards.
-
Protocol 3: Genetic Complementation
This protocol provides a general workflow for complementing a gene knockout mutant.
-
Construct an Expression Plasmid:
-
Clone the full-length wild-type crt gene with its native promoter into a broad-host-range plasmid that can replicate in Rhodobacter sphaeroides.
-
-
Transformation:
-
Introduce the expression plasmid into the corresponding crt knockout mutant strain of Rhodobacter sphaeroides by conjugation or electroporation.
-
-
Selection:
-
Select for transformants on a medium containing the appropriate antibiotic for the expression plasmid.
-
-
Phenotypic Analysis:
-
Culture the complemented strain under conditions that induce carotenoid biosynthesis.
-
Analyze the carotenoid profile by HPLC to confirm the restoration of the wild-type phenotype.
-
Experimental Workflow and Logical Relationships
The validation of a gene's role in a metabolic pathway typically follows a logical progression of experiments. The following diagram illustrates a common workflow for validating a crt gene in the this compound pathway.
This guide demonstrates that a combination of in-vivo and in-vitro techniques provides a robust approach to validating the function of genes in the this compound biosynthesis pathway. Gene knockout experiments are fundamental for observing the physiological effect of a gene's absence, while genetic complementation confirms that the observed phenotype is indeed due to the specific gene deletion. In-vitro assays with purified enzymes provide direct evidence of the biochemical function. Together, these methods offer a comprehensive understanding of the intricate steps leading to the synthesis of this compound.
References
- 1. Genes and Pathway Reactions Related to Carotenoid Biosynthesis in Purple Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. æ¤ç©ç ç©¶æ [ib.cas.cn]
- 5. journals.asm.org [journals.asm.org]
- 6. Novel Activity of Rhodobacter sphaeroides this compound Monooxygenase CrtA Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel activity of Rhodobacter sphaeroides this compound monooxygenase CrtA expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Genomic Guide to Spheroidene-Producing Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key spheroidene-producing bacteria, focusing on their genomic features, biosynthetic pathways, and production capabilities. This compound, an acyclic carotenoid, is a valuable antioxidant pigment synthesized by several species of purple non-sulfur bacteria (PNSB). Understanding the genomic underpinnings of its production is crucial for metabolic engineering and optimizing yields for pharmaceutical and biotechnological applications. The primary bacteria discussed are Rhodobacter sphaeroides, Rhodobacter capsulatus, and Rubrivivax gelatinosus.
Comparative Analysis of this compound Producers
The capacity for this compound production is closely linked to the genetic makeup of the organism. The following tables summarize key genomic and production metrics for the most well-studied this compound-producing bacteria.
Genomic Features
Genomic characteristics such as genome size, GC content, and the organization of the carotenoid biosynthesis (crt) gene cluster influence the metabolic potential of these bacteria.
| Feature | Rhodobacter sphaeroides (Strain 2.4.1) | Rhodobacter capsulatus (Strain SB 1003) | Rubrivivax gelatinosus (Strain DSM 1709 / IL144) |
| Genome Size (approx.) | ~4.6 Mb[1][2] | ~3.9 Mb[3][4] | ~5.1 Mb[5][6] |
| GC Content | ~68.9%[1] | ~66.5%[3] | ~71.2%[6] |
| Chromosomal Structure | 2 chromosomes, multiple plasmids[1][7] | 1 chromosome, 1 plasmid[4] | 1 chromosome, plasmids may be present[5][6] |
| crt Gene Cluster Org. | Clustered within the photosynthesis gene cluster | Genes arranged in at least four distinct operons (crtA, crtIBK, crtDC, crtEF)[3] | Genes are scattered in at least three distinct genomic regions (crtADBC, crtEF, and an isolated crtI) |
Carotenoid Production
This compound yields can vary significantly based on the species and cultivation conditions. While direct this compound yields are not always reported, total carotenoid content provides a valuable benchmark for productive capacity.
| Production Metric | Rhodobacter sphaeroides | Rhodobacter capsulatus | Rubrivivax gelatinosus |
| Primary Carotenoids | This compound, Spheroidenone | This compound, Spheroidenone | This compound, Spirilloxanthin (B1238478), and their derivatives[8] |
| Total Carotenoid Yield | ~2-3% of dry cell weight | ~3.0 µM per OD660 (microaerobic)[9] | Quantitative data not widely reported, but both this compound and spirilloxanthin pathways are active[8] |
| Engineered Production | A lycopene-producing strain reached 10.32 mg/g dry cell weight[10] | Not as extensively engineered for carotenoids as R. sphaeroides | Not widely reported |
| Key Pathways | This compound pathway | This compound pathway | Both this compound and spirilloxanthin pathways operate simultaneously[8] |
Visualizing Biosynthesis and Genomic Organization
Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and genetic arrangements involved in this compound production.
This compound Biosynthesis Pathway
The synthesis of this compound begins with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), and proceeds through a series of enzymatic reactions catalyzed by the products of the crt genes.
Comparative Organization of crt Gene Clusters
The genomic arrangement of carotenoid biosynthesis genes varies among this compound-producing bacteria. Rhodobacter species tend to have a more clustered organization compared to Rubrivivax, where the genes are more dispersed. This has implications for gene regulation and horizontal gene transfer.
Experimental Protocols
Reproducible and standardized methods are essential for comparative studies. Below are detailed protocols for the genomic analysis of this compound-producing bacteria and the subsequent quantification of carotenoids.
Protocol 1: Comparative Genomics Workflow
This protocol outlines the key bioinformatic steps for comparing the genomes of this compound-producing bacteria.
1. DNA Extraction and Sequencing:
-
Cultivate bacterial strains (e.g., R. sphaeroides 2.4.1, R. capsulatus SB 1003) in an appropriate medium (e.g., Sistrom's minimal medium) under anaerobic, phototrophic conditions to induce carotenoid production.
-
Extract high-quality genomic DNA using a commercial kit (e.g., Presto™ Mini gDNA Bacteria Kit) following the manufacturer's instructions.
-
Prepare sequencing libraries and perform whole-genome sequencing on an Illumina platform (e.g., MiSeq or NovaSeq) to generate paired-end reads.
2. Genome Assembly and Annotation:
-
Assess the quality of raw sequencing reads using tools like FastQC.
-
Perform de novo genome assembly using assemblers such as SPAdes or Velvet.
-
Annotate the assembled genome to predict coding sequences (CDS), rRNA, and tRNA genes using a pipeline like the NCBI Prokaryotic Genome Annotation Pipeline (PGAP) or RAST.
3. Phylogenetic Analysis:
-
Extract 16S rRNA gene sequences from the annotated genomes.
-
Alternatively, for higher resolution, identify a set of conserved, single-copy core genes using tools like BUSCO.
-
Align the sequences using MAFFT and construct a phylogenetic tree using a maximum-likelihood method with a tool like IQ-TREE or RAxML to establish evolutionary relationships.
4. Gene Cluster Identification and Comparison:
-
Use a tool like antiSMASH to identify the carotenoid (crt) biosynthesis gene cluster within each annotated genome.
-
Perform comparative analysis of the identified clusters. Visualize synteny (conservation of gene order) using tools like Easyfig or Clinker to compare the organization, orientation, and content of crt genes across the different species.
-
Calculate the amino acid identity of orthologous Crt proteins using BLASTp to quantify genetic divergence.
Protocol 2: this compound Extraction and Quantification
This protocol details the method for extracting and quantifying this compound from bacterial cultures.
1. Cell Harvesting and Lysis:
-
Harvest bacterial cells from a liquid culture (e.g., 50 mL) by centrifugation (e.g., 5,000 x g for 10 minutes).
-
Wash the cell pellet with a saline solution and re-centrifuge.
-
Resuspend the pellet in a 7:2 (v/v) mixture of acetone (B3395972) and methanol. All subsequent steps should be performed on ice and protected from light.
-
Lyse the cells using sonication or bead beating until the cell debris turns colorless.
2. Carotenoid Extraction:
-
Centrifuge the lysate to pellet the cell debris.
-
Carefully transfer the colored supernatant, which contains the carotenoids, to a new tube.
-
Evaporate the solvent completely under a gentle stream of nitrogen gas.
-
Resuspend the dried carotenoid extract in a known volume of a suitable solvent for HPLC analysis (e.g., acetone or a mixture of methanol, acetonitrile, and dichloromethane).
3. HPLC Analysis:
-
Analyze the extracted pigments using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a photodiode array (PDA) detector.
-
Use an isocratic or gradient elution method with a mobile phase suitable for carotenoid separation (e.g., acetonitrile/methanol/dichloromethane).
-
Identify the this compound peak by comparing its retention time and absorption spectrum (with characteristic peaks around 426, 452, and 482 nm) to a pure standard.
-
Quantify the this compound concentration by integrating the peak area and comparing it to a standard curve generated with known concentrations of the this compound standard. Express the final yield as mg per gram of dry cell weight.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Construction and Validation of the Rhodobacter sphaeroides 2.4.1 DNA Microarray: Transcriptome Flexibility at Diverse Growth Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodobacter capsulatus SB 1003 genome assembly ASM2186v1 - NCBI - NLM [ncbi.nlm.nih.gov]
- 4. Complete Genome Sequence of the Photosynthetic Purple Nonsulfur Bacterium Rhodobacter capsulatus SB 1003 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome Annotation Provides Insight into Carbon Monoxide and Hydrogen Metabolism in Rubrivivax gelatinosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complete Genome Sequence of Phototrophic Betaproteobacterium Rubrivivax gelatinosus IL144 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of a σ54 Transcription Factor L420P Mutation in Context of Increased Organic Nitrogen Tolerance of Photofermentative Hydrogen Production in Cereibacter sphaeroides Strain 2.4.1 Substrain H2 - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 8. Draft Genome Sequence of Rubrivivax gelatinosus CBS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. KEGG GENOME: Rhodobacter capsulatus [kegg.jp]
A Comparative Guide to Spheroidene Function Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the function of Spheroidene, a key carotenoid in photosynthetic bacteria. It delves into its biosynthesis, photoprotective and light-harvesting roles, and antioxidant properties, supported by experimental data and detailed protocols.
Overview of this compound Function
This compound is a vital carotenoid pigment found predominantly in purple non-sulfur photosynthetic bacteria, most notably in species like Rhodobacter sphaeroides.[1] Its primary functions are intricately linked to the photosynthetic process, where it plays a dual role in both light harvesting and photoprotection.[1][2]
Under anaerobic and low-light conditions, this compound is the principal carotenoid synthesized.[3] It absorbs light in the blue-green region of the spectrum (approximately 450-500 nm), a range where bacteriochlorophylls have poor absorption, and efficiently transfers this energy to the photosynthetic reaction center.[1] This broadens the spectrum of light that can be used for photosynthesis.
Furthermore, this compound is crucial for photoprotection. It quenches the triplet state of bacteriochlorophyll, preventing the formation of highly reactive and damaging singlet oxygen.[1][2] It can also directly scavenge reactive oxygen species, functioning as an antioxidant.[4] In some species and under specific conditions, such as the presence of oxygen or high light intensity, this compound can be converted to spheroidenone (B77047), which exhibits enhanced photoprotective capabilities.[3]
Cross-Species Comparison of this compound and Related Carotenoids
While Rhodobacter sphaeroides is a model organism for studying this compound, other photosynthetic bacteria utilize different carotenoid biosynthesis pathways, leading to the production of alternative pigments like spirilloxanthin (B1238478). A notable example is Rubrivivax gelatinosus, which is unique in its ability to synthesize carotenoids from both the this compound and spirilloxanthin pathways.[5][6] This provides a valuable point of comparison for understanding the functional nuances of these different carotenoids.
The key divergence in these pathways often lies in the number of desaturation steps catalyzed by the enzyme phytoene (B131915) desaturase (CrtI). The this compound pathway involves three desaturation steps leading to the precursor neurosporene, while the spirilloxanthin pathway involves four steps, producing lycopene.[2]
| Feature | This compound Pathway Species (e.g., Rhodobacter sphaeroides) | Spirilloxanthin Pathway Species (e.g., Rhodospirillum rubrum) | Dual Pathway Species (e.g., Rubrivivax gelatinosus) |
| Primary Carotenoid | This compound, Spheroidenone | Spirilloxanthin | This compound and Spirilloxanthin derivatives |
| Key Biosynthetic Intermediate | Neurosporene | Lycopene | Both Neurosporene and Lycopene |
| Phytoene Desaturase (CrtI) Steps | 3 | 4 | Primarily 3, with some 4-step activity |
| Energy Transfer Efficiency (to Bacteriochlorophyll) | High (~96% for this compound)[2] | Moderate (~39% for Spirilloxanthin)[2] | Varies depending on the specific carotenoid present in the light-harvesting complex |
| Primary Function | Light harvesting and photoprotection | Primarily photoprotection | Versatile roles in both light harvesting and photoprotection |
| Regulation by Oxygen | This compound converted to Spheroidenone | Less direct regulation of final carotenoid structure | Complex regulation of both pathways |
Experimental Data and Analysis
Spectroscopic Properties
The absorption spectrum of this compound is characterized by three distinct peaks in the 400-550 nm range, corresponding to its conjugated polyene structure.[7] These spectral properties can vary slightly depending on the solvent and the protein environment in which the carotenoid is embedded.
| Carotenoid | Organism/Condition | Absorption Maxima (nm) | Reference |
| This compound | Rhodobacter sphaeroides LH2 complex (Room Temp) | 451, 478, 511 | [8] |
| Spheroidenone | Rhodobacter sphaeroides LH2 complex (Room Temp) | ~486 | [9] |
| This compound | In Tetrahydrofuran (THF) | ~450, 479, 510 | [10] |
Antioxidant Activity
The antioxidant properties of carotenoids can be assessed using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Studies on extracts from Rhodobacter sphaeroides have demonstrated significant antioxidant activity.
| Sample | Assay | Result | Reference |
| Carotenoid extract from R. sphaeroides 3757 (superfine grinding) | DPPH radical scavenging activity | 74.0% ± 3.1% scavenging | [11][12] |
| Carotenoid extract from R. sphaeroides 3757 (superfine grinding) | Reducing power (absorbance at 700 nm) | 0.497 ± 0.022 | [11][12] |
| Carotenoid extract from R. sphaeroides 3757 (superfine grinding) | Lipid peroxidation inhibitory activity | 77.6% ± 3.2% inhibition | [11][12] |
It is important to note that while this compound contributes to the overall antioxidant capacity, other compounds within the bacterial extracts may also play a role.[4]
Experimental Protocols
Cultivation of Rhodobacter sphaeroides for this compound Production
Objective: To cultivate R. sphaeroides under conditions that favor the production of this compound.
Materials:
-
Rhodobacter sphaeroides strain (e.g., 2.4.1)
-
Sistrom's succinate (B1194679) medium (or other suitable growth medium)
-
Incubator with shaking capabilities
-
Anaerobic chamber or setup for anaerobic growth with a light source
-
Spectrophotometer
Procedure:
-
Media Preparation: Prepare Sistrom's succinate medium according to standard protocols. The medium typically contains succinic acid, L-glutamic acid, L-aspartic acid, minerals, and trace elements.[13] Adjust the pH to 6.8-7.0 and autoclave.
-
Inoculation: Inoculate a starter culture of R. sphaeroides into the prepared medium.
-
Incubation: For high this compound yield, incubate the culture at 30°C with shaking (e.g., 150 rpm) under anaerobic conditions with illumination.[13]
-
Growth Monitoring: Monitor the growth of the culture by measuring the optical density at 660 nm (OD₆₆₀).
-
Harvesting: Harvest the cells in the late exponential or early stationary phase by centrifugation.
Extraction and Quantification of this compound
Objective: To extract and quantify this compound from bacterial cells.
Materials:
-
Bacterial cell pellet
-
Acetone (B3395972) and Methanol (B129727) (HPLC grade)
-
Sonication device or bead beater
-
Centrifuge
-
Nitrogen gas supply or rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a C18 or C30 reverse-phase column and a photodiode array (PDA) or UV-Vis detector[13]
-
This compound standard
Procedure:
-
Extraction:
-
Resuspend the cell pellet in a mixture of acetone and methanol (typically 7:2 v/v).[9][13]
-
Disrupt the cells using sonication or bead beating on ice and in the dark to minimize degradation.[13]
-
Centrifuge the mixture to pellet cell debris.
-
Carefully collect the supernatant containing the carotenoids.
-
Evaporate the solvent under a stream of nitrogen gas or using a rotary evaporator.[9][13]
-
Store the dried extract at -20°C in the dark.[13]
-
-
Quantification by HPLC:
-
Redissolve the dried extract in a suitable solvent for HPLC (e.g., acetone).
-
Filter the sample through a 0.22 µm filter.
-
Inject the sample into the HPLC system.
-
Use a gradient of solvents, such as methanol, methyl-tert-butyl ether (MTBE), and water, to separate the carotenoids.[13]
-
Identify the this compound peak based on its retention time and absorption spectrum by comparing it to a pure this compound standard.
-
Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve. The detector should be set to the maximum absorbance wavelength of this compound (around 478-480 nm).[13]
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Assembly of functional photosystem complexes in Rhodobacter sphaeroides incorporating carotenoids from the spirilloxanthin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential carotenoid composition of the B875 and B800-850 photosynthetic antenna complexes in Rhodobacter sphaeroides 2.4.1: involvement of this compound and spheroidenone in adaptation to changes in light intensity and oxygen availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academicjournals.org [academicjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New insights into the photochemistry of carotenoid spheroidenone in light-harvesting complex 2 from the purple bacterium Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Identification and antioxidant activity of carotenoids from superfine powder of Rhodobacter sphaeroides | Emirates Journal of Food and Agriculture [ejfa.me]
- 13. benchchem.com [benchchem.com]
Spheroidene vs. Lycopene: A Comparative Analysis of Photoprotective Capabilities
For Immediate Release
[City, State] – [Date] – A comprehensive review of available scientific literature reveals that while both spheroidene and lycopene (B16060), two naturally occurring carotenoids, exhibit significant photoprotective properties, their mechanisms and potencies show key differences. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of dermatology and cosmetics.
Executive Summary
Lycopene, a well-studied carotenoid found in tomatoes and other red fruits, is renowned for its potent antioxidant and singlet oxygen quenching abilities, which contribute to its photoprotective effects on human skin. This compound, a primary carotenoid in photosynthetic bacteria like Rhodobacter sphaeroides, plays a crucial role in preventing photo-oxidative damage within these organisms. While direct comparative studies on human skin cells are limited, existing data on their individual properties suggest that this compound and its derivatives may offer comparable, if not superior, antioxidant activity. This guide delves into their UV-Visible absorption, antioxidant capacity, singlet oxygen quenching rates, and their impact on cellular responses to UV radiation.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data available for this compound and lycopene, providing a basis for comparing their photoprotective potential.
Table 1: UV-Visible Absorption Maxima
| Carotenoid | Solvent | Absorption Maxima (λmax) | Reference(s) |
| This compound | Acetone | 428, 455, 488 nm | [1] |
| Ethanol | 425, 452, 484 nm | [1] | |
| Lycopene | Hexane | 444, 470, 502 nm | [2] |
| Acetone | 446, 472, 503 nm | [2] | |
| Ethanol | 448, 474, 505 nm | [2] |
Table 2: Antioxidant Activity
| Carotenoid/Extract | Assay | IC50 Value | Reference(s) |
| Rhodobacter sphaeroides Extract (rich in this compound and its derivatives) | DPPH | ~25 µg/mL | [3] |
| Lycopene | DPPH | 4.57 ± 0.23 µg/mL | [4] |
| Lycopene (5% Z-isomers) | DPPH | 140 µg/mL | [5] |
| Lycopene (55% Z-isomers) | DPPH | 80 µg/mL | [5] |
| Lycopene | ABTS | 80 µg/mL (5% Z-isomers) | [5] |
| 35 µg/mL (55% Z-isomers) | [5] |
Note: Data for this compound is from a bacterial extract and may not represent the activity of the pure compound. The antioxidant activity of lycopene is influenced by its isomeric form.
Table 3: Singlet Oxygen Quenching Rate Constants
| Carotenoid | Solvent/System | Rate Constant (kq) in M⁻¹s⁻¹ | Reference(s) |
| This compound | Not specified | Implied high efficiency in bacterial photosynthetic centers | [1][6] |
| Spheroidenone (oxidized this compound) | Not specified | More potent than this compound | [6] |
| Lycopene | Various organic solvents | ~1.35 - 3.1 x 10¹⁰ | [7][8][9] |
| Unilamellar DPPC liposomes | 2.3 - 2.5 x 10⁹ | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
Protocol:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Prepare various concentrations of the test compound (this compound or lycopene) in a suitable solvent.
-
In a microplate, mix a fixed volume of the DPPH solution with varying concentrations of the test compound.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
Protocol:
-
Generate the ABTS•+ stock solution by reacting ABTS with an oxidizing agent (e.g., potassium persulfate) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol) to obtain a working solution with a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Add a small volume of the antioxidant solution at various concentrations to the ABTS•+ working solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at the specified wavelength.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
Singlet Oxygen Quenching Rate Constant Determination
This experiment typically involves laser flash photolysis to generate singlet oxygen and measure its decay in the presence of the quencher.
Protocol:
-
A photosensitizer (e.g., rose bengal, methylene (B1212753) blue) is excited by a laser pulse to generate its triplet state.
-
The triplet sensitizer (B1316253) transfers its energy to ground-state molecular oxygen, producing singlet oxygen (¹O₂).
-
The decay of singlet oxygen is monitored by its characteristic phosphorescence at approximately 1270 nm using a time-resolved detector.
-
The decay rate is measured in the absence and presence of various concentrations of the quenching carotenoid (this compound or lycopene).
-
The quenching rate constant (kq) is determined from the slope of a plot of the observed decay rate versus the concentration of the quencher (Stern-Volmer plot).
Cellular Photoprotection Assay in Human Keratinocytes (e.g., HaCaT cells)
This assay assesses the ability of a compound to protect skin cells from UV-induced damage.
Protocol:
-
Culture human keratinocytes (e.g., HaCaT cell line) in appropriate medium and conditions.
-
Pre-incubate the cells with various concentrations of the test compound (this compound or lycopene) for a specified period (e.g., 24 hours).
-
Wash the cells and expose them to a controlled dose of UV radiation (UVA, UVB, or a combination).
-
After irradiation, incubate the cells for a further period (e.g., 24-48 hours).
-
Assess cell viability using methods such as the MTT or neutral red uptake assay.
-
Measure intracellular reactive oxygen species (ROS) production using fluorescent probes like DCFH-DA.
-
Analyze markers of apoptosis (e.g., caspase-3 activity, Annexin V staining) and DNA damage (e.g., comet assay).
-
The photoprotective effect is determined by the ability of the compound to mitigate the UV-induced negative effects compared to untreated, irradiated control cells.
Mandatory Visualizations
Caption: Workflow for assessing cellular photoprotection.
Caption: Key signaling pathways in carotenoid-mediated photoprotection.
Discussion of Findings
UV-Visible Absorption
This compound and lycopene absorb light in the visible spectrum, with lycopene's absorption maxima shifted to slightly longer wavelengths. This inherent property allows them to physically shield against some visible light, although their primary photoprotective role is not as a simple UV filter.
Antioxidant Capacity
Direct comparison of the antioxidant activity of pure this compound and lycopene is challenging due to the lack of publicly available IC50 values for pure this compound. However, extracts from Rhodobacter sphaeroides, which are rich in this compound and its more potent antioxidant derivative, spheroidenone, demonstrate significant DPPH radical scavenging activity.[3][6] Lycopene is a well-established potent antioxidant, with its activity influenced by its isomeric form; Z-isomers of lycopene have shown higher antioxidant activity than the all-E-isomer in some assays.[5]
Singlet Oxygen Quenching
Cellular Protection and Signaling Pathways
Lycopene has been shown to protect human keratinocytes from UV-induced damage by reducing intracellular ROS, mitigating DNA damage, and modulating apoptosis.[11] A key mechanism of action for lycopene involves the activation of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[12] By upregulating Nrf2, lycopene enhances the expression of endogenous antioxidant enzymes, bolstering the skin's natural defenses. While there is a lack of specific studies on this compound's effects on the Nrf2 pathway in human skin cells, its potent antioxidant properties suggest it could act through similar mechanisms. Extracts of Rhodobacter sphaeroides have been shown to have anti-aging effects on skin cells and inhibit melanogenesis, indicating a potential for photoprotection.[4][5]
Conclusion
Both this compound and lycopene are powerful natural photoprotective agents. Lycopene is a well-documented antioxidant that effectively protects human skin cells from UV-induced damage, partly through the activation of the Nrf2 pathway. This compound, and particularly its derivative spheroidenone, exhibit potent antioxidant activity and are highly efficient at preventing singlet oxygen formation in their native biological systems. While further research, especially direct comparative studies on human skin models, is needed to definitively rank their efficacy, the available evidence suggests that this compound holds significant promise as a photoprotective ingredient. Its potential to be a highly effective antioxidant warrants further investigation for its application in skincare and dermatological formulations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Skin Anti-Aging Activities of Bacteriochlorophyll a from Photosynthetic Bacteria, Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Extract of Rhodobacter sphaeroides Inhibits Melanogenesis through the MEK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Lycopene as the most efficient biological carotenoid singlet oxygen quencher - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Singlet oxygen quenching by dietary carotenoids in a model membrane environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Role of Phytochemicals in Skin Photoprotection via Regulation of Nrf2 [frontiersin.org]
A Comparative Guide to Validating Protein-Spheroidene Interactions: Co-immunoprecipitation and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The validation of interactions between proteins and small molecules is a cornerstone of modern biological research and drug discovery. Spheroidene, a member of the carotenoid family, is a lipophilic pigment known for its role in photosynthesis and its potential antioxidant properties. Understanding which proteins this compound interacts with is crucial for elucidating its biological functions and exploring its therapeutic potential. This guide provides a comprehensive comparison of co-immunoprecipitation (Co-IP) and other leading techniques for validating protein-Spheroidene interactions, complete with experimental data and detailed protocols.
The Challenge of Hydrophobicity
A significant challenge in studying protein-Spheroidene interactions is the hydrophobic nature of this compound. This property can lead to non-specific binding and requires careful optimization of experimental conditions, particularly the use of detergents to maintain solubility in aqueous buffers.
Co-immunoprecipitation (Co-IP): A Gold Standard for In Vivo Interactions
Co-immunoprecipitation is a powerful technique to identify and validate protein-protein and protein-small molecule interactions within the native cellular environment. The principle relies on using an antibody to capture a specific "bait" protein, which in turn "co-precipitates" its interacting partners, including small molecules like this compound.
Co-IP Workflow
Co-immunoprecipitation workflow for protein-Spheroidene interaction.
Comparison of Key Validation Techniques
While Co-IP is a valuable tool, a multi-faceted approach using various techniques is often necessary to confirm a protein-Spheroidene interaction with high confidence. Below is a comparison of Co-IP with several powerful alternatives.
| Technique | Principle | Throughput | Quantitative Data | Key Advantages | Key Limitations |
| Co-immunoprecipitation (Co-IP) | Antibody-based pulldown of a target protein and its interacting partners from a cell lysate. | Low to Medium | Semi-quantitative (Western Blot) or Quantitative (Mass Spec) | In vivo context, detects transient interactions. | Antibody-dependent, potential for non-specific binding. |
| Affinity Chromatography / Pull-down Assay | A tagged "bait" protein is immobilized on a resin to capture interacting "prey" molecules.[1] | Medium | Semi-quantitative to Quantitative | No antibody needed for the bait, scalable.[2] | In vitro, potential for non-native interactions. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a sensor surface as molecules bind and dissociate.[3] | Medium | Yes (Kd, kon, koff) | Real-time kinetics, label-free.[4] | Requires specialized equipment, protein immobilization. |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip upon molecular binding.[5][6] | High | Yes (Kd, kon, koff) | Real-time kinetics, label-free, high throughput.[7] | Less sensitive for very small molecules. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[8][9] | Low | Yes (Kd, ΔH, ΔS, n) | Label-free, solution-based, provides full thermodynamic profile.[10][11] | Requires large amounts of pure protein and ligand. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding in a cellular context. | High | Yes (Tm shift) | In-cell target engagement, no labels or tags required. | Indirect measure of binding, not all proteins show a shift. |
Quantitative Data for Protein-Carotenoid Interactions
Direct quantitative data for protein-Spheroidene interactions is not widely available in the literature. However, data from studies on other carotenoids provide valuable insights into the expected binding affinities.
| Carotenoid | Interacting Protein | Technique | Dissociation Constant (Kd) | Reference |
| Lutein | Recombinant CBP | SPR | 130 nM | [12] |
| Zeaxanthin | GSTP1 | SPR | 52.9 nM (high affinity site) | [12] |
| Zeaxanthin | GSTP1 | Equilibrium Dialysis | 0.33 µM (average) | [13] |
| Astaxanthin | GSTP1 | SPR | 146 nM | [12] |
| β-Carotene | Cellular Carotenoid-Binding Protein | Scatchard Analysis | 56 nM (high affinity site) | [14] |
| Lutein & Zeaxanthin | Solubilized Retinal Membrane Proteins | Binding Assay | ~1 µM | [15] |
Experimental Protocols
Co-immunoprecipitation Protocol for Protein-Spheroidene Interaction
This protocol is adapted for the validation of interactions with hydrophobic small molecules like this compound.
1. Cell Lysis:
-
Harvest cells expressing the protein of interest.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in a lysis buffer containing a non-ionic detergent (e.g., 1% Triton X-100 or 0.5% NP-40) and protease/phosphatase inhibitors. The detergent is crucial for solubilizing membrane-associated proteins and keeping the hydrophobic this compound in solution.[16]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (lysate).
2. Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube. This step reduces non-specific binding to the beads.
3. Immunoprecipitation:
-
Add the primary antibody specific to the "bait" protein to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G beads and incubate for another 1-2 hours at 4°C.
4. Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer (lysis buffer with a potentially lower detergent concentration). This is a critical step to remove non-specifically bound proteins.
5. Elution:
-
Elute the protein-Spheroidene complex from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
6. Analysis:
-
Protein Detection: Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the bait protein and potentially a suspected interacting protein.
-
This compound Detection: Analyze the eluate for the presence of this compound using methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
Signaling Pathway Diagram
Hypothetical signaling pathway initiated by this compound binding.
Conclusion
Validating the interaction between a protein and a small, hydrophobic molecule like this compound requires careful experimental design and often a combination of orthogonal techniques. Co-immunoprecipitation offers the significant advantage of studying interactions in a cellular context. However, due to the challenges of working with hydrophobic molecules and the potential for artifacts, it is highly recommended to corroborate Co-IP results with quantitative, in vitro biophysical methods such as Surface Plasmon Resonance, Biolayer Interferometry, or Isothermal Titration Calorimetry. The Cellular Thermal Shift Assay also presents a powerful method for confirming target engagement within the cell. By employing a multi-pronged approach, researchers can confidently validate protein-Spheroidene interactions, paving the way for a deeper understanding of this compound's biological role and its potential applications.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Protein dynamics and lipid affinity of monomeric, zeaxanthin-binding LHCII in thylakoid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. gatorbio.com [gatorbio.com]
- 6. Biolayer Interferometry for DNA-Protein Interactions [protocols.io]
- 7. jove.com [jove.com]
- 8. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. m.youtube.com [m.youtube.com]
- 12. Octet® BLI Workflows in Small-Molecule Interaction Guide | Sartorius [sartorius.com]
- 13. Human ocular carotenoid-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification and characterization of cellular carotenoid-binding protein from mammalian liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scholars.northwestern.edu [scholars.northwestern.edu]
- 16. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
The Influence of the Membrane Environment on Spheroidene Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Spheroidene, a key carotenoid in the photosynthetic machinery of certain purple bacteria, plays a vital role in light harvesting and photoprotection.[1][2] Its function, however, is not solely dictated by its intrinsic chemical properties but is significantly modulated by its surrounding membrane environment. This guide provides a comparative analysis of this compound's function as influenced by the membrane, supported by experimental data, and detailed methodologies for key analytical techniques.
Comparison of this compound Function in Different Environments
This compound's primary functions are to absorb light in the blue-green spectral region and transfer this energy to bacteriochlorophylls, and to quench harmful triplet states of bacteriochlorophylls to prevent the formation of singlet oxygen.[1] The efficiency of these processes is highly dependent on this compound's interaction with its local environment, be it the protein scaffold of a light-harvesting complex or the lipid bilayer of a membrane.
Native Protein Environment vs. Artificial Lipid Bilayer:
In its native environment within the light-harvesting complexes (LHCs) of bacteria like Rhodobacter sphaeroides, this compound is held in a specific orientation and conformation by the surrounding protein scaffold.[3] This rigid organization is crucial for its high energy transfer efficiency. When removed from this protein environment and incorporated into an artificial lipid bilayer, this compound's function can be altered. The fluidity and composition of the lipid membrane become the dominant factors influencing its orientation, aggregation state, and, consequently, its functional efficiency.
Comparison with Other Carotenoids:
The functional efficiency of this compound is often compared to its keto-derivative, spheroidenone (B77047), and other carotenoids found in photosynthetic organisms. Spheroidenone, which is synthesized from this compound under semi-aerobic conditions, exhibits different photoprotective capabilities.[4] While this compound is highly efficient at light harvesting, spheroidenone is a more effective quencher of singlet oxygen.[2] This functional differentiation is attributed to the presence of a carbonyl group in spheroidenone, which alters its electronic properties.
The number of conjugated double bonds in a carotenoid also plays a critical role in its light-harvesting efficiency. This compound, with 10 conjugated double bonds, demonstrates a high energy transfer efficiency to bacteriochlorophyll.[2][5]
Data Presentation
The following table summarizes the quantitative data on the energy transfer efficiency of this compound and other carotenoids within the light-harvesting 2 (LH2) complex of Rhodobacter sphaeroides.
| Carotenoid | Number of Conjugated C=C Bonds | Energy Transfer Efficiency (%) | Reference |
| Neurosporene | 9 | 94 | [2][5] |
| This compound | 10 | 96 | [2][5] |
| Spheroidenone | 11 | 95 | [2][5] |
| Lycopene | 11 | 64 | [2][5] |
| Rhodopin | 11 | 62 | [2][5] |
| Spirilloxanthin | 13 | 39 | [2][5] |
Experimental Protocols
Reconstitution of this compound into Liposomes
This protocol describes the preparation of liposomes containing this compound for functional studies in an artificial membrane environment.
Materials:
-
Phospholipids (B1166683) (e.g., POPC, DPPC) in chloroform
-
This compound extract in an organic solvent (e.g., acetone (B3395972)/methanol)
-
Chloroform
-
Reconstitution buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
In a round-bottom flask, mix the desired amount of phospholipids and this compound in chloroform.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the lipid film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the reconstitution buffer and vortexing vigorously.
-
The resulting multilamellar vesicles (MLVs) can be subjected to several freeze-thaw cycles to enhance encapsulation.
-
To obtain unilamellar vesicles (LUVs) of a defined size, pass the MLV suspension through an extruder equipped with a polycarbonate membrane of the desired pore size (e.g., 100 nm) at least 21 times.
-
The resulting proteoliposomes are ready for use in functional assays.
Analysis of Carotenoid Composition by HPLC
This protocol outlines the extraction and analysis of carotenoids from membrane samples.
Materials:
-
Membrane sample (e.g., proteoliposomes, bacterial membranes)
-
Acetone/methanol (B129727) (7:2, v/v)
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate
-
HPLC system with a C30 reversed-phase column and a photodiode array (PDA) detector
Procedure:
-
Extract the carotenoids from the membrane sample by adding a mixture of acetone and methanol (7:2, v/v) and vortexing.
-
Centrifuge the mixture to pellet any insoluble material.
-
Transfer the supernatant to a new tube.
-
Repeat the extraction process until the pellet is colorless.
-
Combine the supernatants and add diethyl ether and water to partition the carotenoids into the organic phase.
-
Collect the upper organic phase and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen.
-
Resuspend the dried carotenoid extract in a suitable solvent for HPLC injection (e.g., methyl tert-butyl ether).
-
Inject the sample into the HPLC system.
-
Separate the carotenoids using a C30 column with a gradient of mobile phases (e.g., methanol, methyl tert-butyl ether, and water).
-
Identify and quantify the carotenoids based on their retention times and absorption spectra compared to known standards.
Transient Absorption Spectroscopy
This technique is used to measure the kinetics of energy transfer from this compound to bacteriochlorophyll.
Principle: A short laser pulse (pump) excites the sample, and a second, delayed pulse (probe) measures the change in absorption of the sample as a function of time after excitation. This allows for the tracking of excited state populations and their decay pathways.
General Procedure:
-
Prepare a sample of this compound-containing proteoliposomes or native light-harvesting complexes in a cuvette.
-
The sample is excited with a pump pulse at a wavelength where this compound absorbs (e.g., ~500 nm).
-
A white-light continuum probe pulse is passed through the sample at various delay times after the pump pulse.
-
The change in absorbance of the probe light is measured by a detector.
-
By plotting the change in absorbance at specific wavelengths versus time, the kinetics of excited state decay and energy transfer can be determined.
Visualizations
Caption: Energy transfer pathway from this compound to bacteriochlorophyll.
Caption: Workflow for studying this compound function in liposomes.
References
- 1. Reconstitution of light-harvesting complexes and photosystem II cores into galactolipid and phospholipid liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Reconstitution of light-harvesting complexes and photosystem II cores into galactolipid and phospholipid liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Spheroidene
For researchers and scientists at the forefront of drug development, meticulous laboratory safety and compliant chemical handling are paramount. This guide provides essential, step-by-step procedures for the proper disposal of Spheroidene, a carotenoid pigment. Adherence to these protocols is critical for ensuring a safe laboratory environment and meeting regulatory standards.
Immediate Safety and Handling
Before beginning any procedure involving this compound, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier.[1] The SDS is the primary source of detailed information regarding hazards, handling, and disposal requirements. In the absence of a specific SDS for this compound, the following general precautions for handling similar carotenoid compounds should be strictly followed.[2]
Personal Protective Equipment (PPE):
Always wear appropriate personal protective equipment when handling this compound. This includes chemical-resistant gloves (such as nitrile or latex), safety glasses with side shields or goggles, and a laboratory coat.[2] For handling the powdered form, a NIOSH-approved dust mask or respirator is recommended to prevent inhalation.[2]
Work Area:
All work with this compound should be conducted in a well-ventilated area.[2] For procedures that may generate dust or aerosols, it is best practice to work within a chemical fume hood.[1][2]
This compound: Key Properties
While comprehensive quantitative data for this compound is limited, the following information is available:
| Property | Value |
| Molecular Formula | C₄₁H₆₀O[3] |
| Molar Mass | 568.930 g·mol⁻¹[4] |
| Appearance | Brick-red solid[4] |
| Solubility | Soluble in benzene[4] |
| Melting Point | 135–138 °C (275–280 °F; 408–411 K)[4] |
Note: Carotenoids, in general, are sensitive to light, heat, and oxygen, which can lead to degradation.[5][6]
Step-by-Step Disposal Protocol
The following protocol is a general guideline for the disposal of this compound waste. Always consult and adhere to your institution's specific waste management policies.
1. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's guidelines.[1]
-
Collect all this compound waste, including contaminated materials like gloves, wipes, and pipette tips, in a designated and clearly labeled hazardous waste container.[2]
2. Waste Container and Labeling:
-
Use a chemically resistant container, such as a high-density polyethylene (B3416737) (HDPE) bottle, that can be securely sealed.[1]
-
As soon as the first drop of waste is added, attach a hazardous waste label to the container.[1]
-
The label must include the full chemical name ("this compound Waste"), the concentration (if in solution), and the date of accumulation.[1]
3. Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
Ensure the storage area is secure and away from incompatible materials.
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]
-
The EHS department will coordinate with a certified hazardous waste disposal company for final treatment, which may involve incineration or other specialized methods.[1]
Spill Cleanup:
In the event of a spill, carefully sweep up the powdered material, avoiding dust generation.[2] Place the spilled material and any contaminated cleaning materials into a sealed container for disposal as hazardous waste.[2] Clean the spill area with an appropriate solvent.[2]
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C41H60O | CID 6368932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Extraction and Synthesis of Typical Carotenoids: Lycopene, β-Carotene, and Astaxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Essential Safety and Handling Protocols for Spheroidene
Personal Protective Equipment (PPE)
Adherence to standard laboratory safety protocols is crucial, especially when handling Spheroidene in its powdered form. The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are recommended to prevent skin contact. Always inspect gloves for tears or holes before use.[1] |
| Eye Protection | Safety glasses or goggles | Wear safety glasses with side shields or chemical splash goggles to protect against airborne powder and accidental splashes.[1] |
| Body Protection | Lab coat | A long-sleeved lab coat should be worn to protect skin and clothing from contamination.[1] |
| Respiratory Protection | Dust mask or respirator | When handling the powdered form, a NIOSH-approved dust mask or respirator is recommended to prevent inhalation of fine particles.[1] Work in a well-ventilated area or under a fume hood.[1] |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling this compound, ensure the designated workspace is clean and uncluttered.[1] All necessary PPE should be readily available and properly fitted.[1]
-
Weighing and Aliquoting: To minimize inhalation exposure, handle powdered this compound in a fume hood or a designated area with local exhaust ventilation whenever possible.[1] Use a spatula or other appropriate tools to transfer the powder, avoiding the creation of dust clouds.[1]
-
Solution Preparation: When dissolving this compound, slowly add the solvent to the powder to avoid splashing.[1]
-
Spill Cleanup: In the event of a spill, carefully sweep up the powdered material, avoiding dust generation. Place the swept material into a sealed container for disposal.[1] Clean the spill area with an appropriate solvent and decontaminate the surfaces.[1]
Disposal Plan:
-
Waste Collection: All disposable materials contaminated with this compound, including gloves, wipes, and containers, should be collected in a designated and clearly labeled hazardous waste container.[1]
-
Waste Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
